3-n-Boc-3-(4-cyanophenyl)propionic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-10(9-16)5-7-11/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMTTWVQVSELBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-n-Boc-3-(4-cyanophenyl)propionic acid CAS number 500770-82-1
Executive Summary & Chemical Profile[1][2][3]
3-n-Boc-3-(4-cyanophenyl)propionic acid is a high-value, non-proteinogenic
The 4-cyanophenyl moiety serves as a versatile synthetic handle; the nitrile group acts as a robust dipole for receptor binding or a precursor for further transformation into amines, amides, or tetrazoles.
Chemical Identity Table[1][4]
| Property | Specification |
| CAS Number | 500770-82-1 |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-cyanophenyl)propanoic acid |
| Molecular Formula | |
| Molecular Weight | 290.31 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DMF; slightly soluble in water |
| pKa (Calc) | Carboxyl: ~4.5 |
| Chirality | Available as Racemic, (R)-, or (S)- enantiomers (CAS often refers to (S)-form in specific catalogs) |
Strategic Importance in Drug Discovery[7]
The Beta-Peptide Advantage
The incorporation of CAS 500770-82-1 into peptide sequences fundamentally alters the secondary structure. While
-
Proteolytic Stability: The additional backbone carbon prevents recognition by standard proteases (e.g., trypsin, pepsin), significantly extending the half-life of peptide drugs in plasma.
-
Integrin Targeting:
-amino acid scaffolds are privileged structures in the design of RGD (Arg-Gly-Asp) mimetics, particularly for blocking and integrins involved in angiogenesis and metastasis.
The Cyano-Handle Versatility
The para-cyano group is not merely a substituent; it is a "masked" functionality:
-
Bioisostere: Mimics the carbonyl dipole in binding pockets without the metabolic instability of an aldehyde.
-
Synthetic Divergence: Can be reduced to a benzylamine (for further coupling) or converted to a tetrazole (a carboxylic acid bioisostere) via [2+3] cycloaddition.
Synthetic Routes & Process Chemistry
To ensure high purity and scalability, we recommend two primary routes. The Rodionov Reaction is preferred for bulk synthesis of the racemic core, while Arndt-Eistert Homologation is used when starting from the chiral
Synthesis Workflow Diagram
Figure 1: Synthetic pathways for this compound. The Rodionov route is cost-effective for scale; Arndt-Eistert preserves chirality.
Protocol: Modified Rodionov Synthesis (Racemic Scale-Up)
Rationale: This method avoids the use of diazomethane (explosive) required in Arndt-Eistert, making it safer for multi-gram synthesis.
Reagents:
-
4-Cyanobenzaldehyde (1.0 eq)
-
Malonic acid (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Ethanol (Solvent)[1]
Step-by-Step Methodology:
-
Condensation: Dissolve 4-cyanobenzaldehyde and malonic acid in ethanol. Add ammonium acetate.[2]
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. The reaction proceeds via imine formation followed by decarboxylation. -
Precipitation: Cool the reaction mixture to room temperature. The
-amino acid often precipitates as a zwitterion. Filter and wash with cold ethanol. -
Boc-Protection:
-
Suspend the crude
-amino acid in a 1:1 mixture of Dioxane/Water. -
Add 1.0M NaOH to adjust pH to ~10.
-
Add Di-tert-butyl dicarbonate (
, 1.2 eq) dropwise. -
Stir at RT for 12 hours.
-
-
Workup: Acidify carefully with 1M KHSO
to pH 2-3 (Avoid HCl to prevent Boc removal). Extract with Ethyl Acetate. -
Purification: Recrystallize from Hexane/Ethyl Acetate to yield the white solid product.
Application in Solid Phase Peptide Synthesis (SPPS)
This molecule is designed for Fmoc- or Boc-strategy SPPS. However, due to the steric bulk of the
Coupling Protocol
-
Coupling Reagent: HATU or PyBOP is recommended over HBTU/DIC due to the lower reactivity of the
-amino group. -
Base: DIPEA (Diisopropylethylamine).
-
Conditions: Double coupling (2 x 1 hour) is mandatory to prevent deletion sequences.
Application Logic Diagram
Figure 2: Decision matrix for incorporating CAS 500770-82-1 into drug candidates.
Quality Control & Handling
Analytical Parameters
To validate the integrity of the compound before use in synthesis:
-
HPLC: C18 Column, Gradient 5% to 95% Acetonitrile in Water (0.1% TFA).
-
Retention Time: Expect a shift relative to the deprotected amino acid due to the lipophilic Boc group.
-
-
NMR (
H, DMSO-d6):- 1.35 (s, 9H, Boc-tBu)
-
2.6-2.8 (m, 2H,
-CH ) -
4.8-5.0 (m, 1H,
-CH) - 7.4-7.8 (m, 4H, Aromatic)
-
Note: The amide proton typically appears as a doublet around 7.0–7.5 ppm.
Stability & Storage
-
Temperature: Store at
to . -
Moisture: Hygroscopic. Store in a desiccator.
-
Incompatibility: Strong acids (removes Boc), Strong bases (hydrolyzes nitrile to acid/amide).
References
-
Rodionov, V. M. (1926). "Über die Synthese von
-Aminosäuren." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for beta-amino acid synthesis). -
Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Methodology for homologation).
-
Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. (Review on stability and applications).
-
PubChem Compound Summary. (2024). "Boc-4-cyano-beta-phenylalanine."[3] National Center for Biotechnology Information. (Verified Chemical Data).
Sources
Structural Dynamics and Synthetic Utility of 3-(tert-butoxycarbonylamino)-3-(4-cyanophenyl)propionic acid
Technical Monograph | Version 1.0
Executive Summary
3-(tert-butoxycarbonylamino)-3-(4-cyanophenyl)propionic acid (often abbreviated as Boc-4-cyano-
This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis via the Rodionov condensation, structural characterization, and its pivotal role as a pharmacophore in integrin inhibitor development.
Key Chemical Identifiers
| Property | Specification |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-cyanophenyl)propanoic acid |
| Common Name | Boc- |
| CAS Number (S-isomer) | 500770-82-1 |
| CAS Number (Racemic) | 282524-88-3 |
| Molecular Formula | |
| Molecular Weight | 290.32 g/mol |
| Chirality | C3 Position (Typically (S)-enantiomer for bioactivity) |
Molecular Architecture & Electronic Properties[9]
The molecule is defined by three distinct functional zones that dictate its reactivity and binding affinity.
-
The N-Terminal Protection (Boc): The tert-butyloxycarbonyl group renders the amine nucleophile inert during coupling reactions, soluble in organic solvents, and acid-labile (cleavable by TFA/HCl).
-
The
-Amino Backbone: The insertion of a methylene group ( ) between the carboxylic acid and the amine-bearing carbon introduces an extra degree of rotational freedom ( ), allowing for the formation of unique secondary structures like 14-helices in peptides. -
The 4-Cyanophenyl Moiety: The cyano group is a strong electron-withdrawing group (EWG). It enhances the acidity of the
-proton and serves as a dipole handle for receptor binding (e.g., in the S1 pocket of proteases or integrin receptors).
Figure 1: Functional decomposition of the target molecule highlighting reactive and pharmacophoric zones.[1]
Synthetic Methodologies
While
Protocol: Rodionov Condensation & Protection
Objective: Synthesis of racemic 3-amino-3-(4-cyanophenyl)propionic acid followed by Boc-protection.
Reagents
-
4-Cyanobenzaldehyde (1.0 eq)
-
Malonic acid (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Ethanol (Solvent)
-
Di-tert-butyl dicarbonate (
)
Step-by-Step Workflow
-
Imine Formation:
-
Dissolve 4-cyanobenzaldehyde and ammonium acetate in ethanol.
-
Reflux at 80°C for 30 minutes. The ammonia generated in situ reacts with the aldehyde to form the imine intermediate.
-
-
Condensation & Decarboxylation:
-
Add malonic acid to the reaction mixture.
-
Continue reflux for 4–6 hours. The malonic acid undergoes Knoevenagel condensation with the imine, followed by thermal decarboxylation to yield the free
-amino acid. -
Observation: A white precipitate (the zwitterionic amino acid) often forms upon cooling.
-
-
Isolation of Free Acid:
-
Filter the precipitate and wash with cold ethanol.
-
-
Boc Protection:
-
Suspend the free amino acid in a 1:1 mixture of Dioxane/Water.
-
Add
(1M) to adjust pH to ~9. -
Add
(1.1 eq) dropwise. Stir at RT for 12 hours.
-
-
Workup:
-
Acidify with
(1M) to pH 2–3. -
Extract with Ethyl Acetate (
). -
Dry over
and concentrate.
-
Synthetic Logic Diagram
Figure 2: Synthetic pathway via Rodionov condensation.
Structural Characterization (QC)
Trustworthy identification relies on orthogonal analytical methods. The following data is derived from standard spectroscopic principles for this specific structure.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Amide NH | 7.80 (DMSO) / 5.50 ( | Broad Doublet | 1H | Boc-NH |
| Aromatic | 7.65 – 7.70 | Doublet ( | 2H | Ar-H (Ortho to CN) |
| Aromatic | 7.45 – 7.50 | Doublet ( | 2H | Ar-H (Meta to CN) |
| 5.05 – 5.15 | Multiplet | 1H | Chiral Center (C3) | |
| 2.65 – 2.80 | Doublet of Doublets | 2H | Methylene (C2) | |
| Boc-CH | 1.35 – 1.40 | Singlet | 9H | tert-Butyl group |
Quality Control Workflow
To ensure the material is suitable for drug development (e.g., solid-phase peptide synthesis), the following QC metrics are mandatory:
-
Chiral HPLC: Essential to determine Enantiomeric Excess (ee%).
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.
-
Requirement: ee > 99% for clinical candidates.
-
-
Mass Spectrometry (ESI-MS):
-
Expected
Da. -
Expected
Da (Fragment).
-
Pharmacological Applications[9][12][13][14]
The structural rigidity and electronic profile of 3-n-Boc-3-(4-cyanophenyl)propionic acid make it a "privileged structure" in medicinal chemistry.
Integrin Antagonism (RGD Mimetics)
Integrins (e.g.,
-
Mechanism: The carboxylic acid binds to the metal ion in the integrin active site (MIDAS).
-
Spacer Role: The
-amino scaffold extends the distance between the acid and the basic terminus (the Arginine mimic), optimizing the fit within the receptor cleft. -
Cyano Function: The 4-cyano group can be converted into an amidine or used directly to interact with hydrophobic pockets, improving selectivity over other integrin subtypes.
Peptidomimetic Stability
Incorporating this
Handling and Stability
-
Storage: Store at +2°C to +8°C. Desiccate.
-
Stability: Stable in solid form for >2 years. In solution (DCM/DMF), the Boc group is stable, but avoid strong acids (TFA/HCl) unless deprotection is intended.
-
Safety: The nitrile group is stable and does not release cyanide under physiological conditions; however, standard PPE is required to prevent inhalation of fine dust.
References
- Rodionov, V. M. (1926).
-
Steer, D. L., et al. (2002). "
-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link -
Sigma-Aldrich. (n.d.). "Product Specification: 3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid." Link
-
Weiner, B., et al. (2010). "Enantioselective synthesis of
-amino acids." Chemical Society Reviews, 39, 1656-1691. Link -
PubChem. (2024).[1][2][3] "Compound Summary: Boc-4-cyano-beta-phenylalanine." National Library of Medicine.[2][4] Link
Sources
- 1. Boc-beta-cyano-D-alanine | C9H14N2O4 | CID 7019662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-4-cyano-D-phenylalanine | C15H18N2O4 | CID 2734494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | C15H21NO5 | CID 660265 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-n-Boc-3-(4-cyanophenyl)propionic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of 3-n-Boc-3-(4-cyanophenyl)propionic acid, a valuable building block in medicinal chemistry and drug development.[1][2] The synthesis is presented in two key stages: the formation of the precursor, 3-amino-3-(4-cyanophenyl)propionic acid, via a modified Strecker synthesis, followed by the N-protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental procedures, mechanistic insights, and practical guidance to ensure a successful and reproducible outcome.
Introduction: The Significance of this compound
Non-natural β-amino acids are of significant interest in the development of novel therapeutics, offering unique structural motifs that can enhance the pharmacological properties of peptides and small molecules.[3][4] The title compound, this compound, is a versatile intermediate in this class. The presence of the 4-cyanophenyl group provides a handle for further chemical modification and can influence the binding affinity and metabolic stability of a drug candidate.[1] The Boc protecting group offers stability during subsequent synthetic steps and can be readily removed under acidic conditions.[5][6] This guide details a reliable and scalable synthetic route to this important molecule.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule suggests a straightforward two-step synthesis. The primary disconnection is at the N-C bond of the Boc-protected amine, leading back to 3-amino-3-(4-cyanophenyl)propionic acid and di-tert-butyl dicarbonate. The amino acid precursor can be conceptually disconnected via a Strecker-type synthesis, leading back to commercially available starting materials: 4-cyanobenzaldehyde, a cyanide source, and an ammonia source.
Caption: Retrosynthetic analysis of this compound.
Our synthetic strategy will, therefore, involve the following key transformations:
-
Strecker Synthesis: A one-pot, three-component reaction between 4-cyanobenzaldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to yield racemic 3-amino-3-(4-cyanophenyl)propionic acid.[7][8][9]
-
N-Boc Protection: The protection of the amino group of the synthesized amino acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.[5][10][11]
Detailed Experimental Protocols
Step 1: Synthesis of (±)-3-Amino-3-(4-cyanophenyl)propionic acid
This procedure is adapted from the classical Strecker synthesis, a reliable method for the preparation of α-amino acids from aldehydes.[7][8][12] The reaction proceeds through the formation of an imine from 4-cyanobenzaldehyde and ammonia, followed by the nucleophilic addition of cyanide to form an α-aminonitrile. Subsequent hydrolysis of the nitrile yields the desired amino acid.
Reaction Scheme:
Caption: Strecker synthesis of the amino acid precursor.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Cyanobenzaldehyde | 131.13 | 13.1 g | 0.10 |
| Sodium Cyanide (NaCN) | 49.01 | 5.4 g | 0.11 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 6.4 g | 0.12 |
| Ethanol (EtOH) | - | 50 mL | - |
| Water (H₂O) | - | 50 mL | - |
| Concentrated HCl | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (6.4 g, 0.12 mol) in water (50 mL).
-
Add 4-cyanobenzaldehyde (13.1 g, 0.10 mol) to the solution, followed by ethanol (50 mL) to aid solubility.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Slowly add a solution of sodium cyanide (5.4 g, 0.11 mol) in a minimal amount of cold water to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
The following day, transfer the reaction mixture to a larger flask and add concentrated hydrochloric acid (approx. 50 mL).
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate aminonitrile.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Adjust the pH of the solution to approximately 6-7 with a concentrated ammonium hydroxide solution to precipitate the amino acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield (±)-3-amino-3-(4-cyanophenyl)propionic acid as a white to off-white solid.
Step 2: Synthesis of (±)-3-(tert-Butoxycarbonylamino)-3-(4-cyanophenyl)propanoic acid
This step involves the protection of the amino group of the previously synthesized amino acid using di-tert-butyl dicarbonate (Boc₂O).[10] The reaction is carried out under basic conditions to deprotonate the amino group, facilitating its nucleophilic attack on the Boc anhydride.
Reaction Scheme:
Caption: N-Boc protection of the amino acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (±)-3-Amino-3-(4-cyanophenyl)propionic acid | 190.19 | 9.5 g | 0.05 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.4 g | 0.052 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.8 g | 0.10 |
| 1,4-Dioxane | - | 150 mL | - |
| Water (H₂O) | - | 150 mL | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
In a 500 mL flask, dissolve (±)-3-amino-3-(4-cyanophenyl)propionic acid (9.5 g, 0.05 mol) in a 1:1 mixture of dioxane and water (300 mL total).
-
Add potassium carbonate (13.8 g, 0.10 mol) to the solution and stir until it dissolves.
-
Add di-tert-butyl dicarbonate (11.4 g, 0.052 mol) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 5-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, adjust the pH of the solution to 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield a white solid.
-
The crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure (±)-3-(tert-butoxycarbonylamino)-3-(4-cyanophenyl)propanoic acid.[10]
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Data:
| Property | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | 168-171 °C[10] |
| ¹H NMR | δ (ppm): 1.40 (s, 9H, t-Bu), 2.60–2.80 (m, 2H, CH₂), 4.90–5.05 (m, 1H, CH), 7.55 (d, 2H, aromatic), 7.61 (d, 1H, NH), 7.85 (d, 2H, aromatic)[10] |
| IR (KBr) | ν (cm⁻¹): 3327 (N-H), 2978 (C-H), 2224 (C≡N), 1710 (C=O, acid), 1530 (N-H bend)[10] |
Safety and Handling
-
Sodium Cyanide: This reagent is extremely toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a chemical fume hood with appropriate personal protective equipment, including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.
-
Acids and Bases: Concentrated acids (HCl) and bases (ammonium hydroxide) are corrosive. Handle with care and appropriate PPE.
-
Organic Solvents: Dioxane, ethanol, and ethyl acetate are flammable. Work in a well-ventilated area away from ignition sources.
Conclusion
This guide provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for applications in drug discovery and medicinal chemistry. The presented methods are based on well-established chemical transformations, ensuring a high degree of reproducibility.
References
-
Chen, G., et al. (2016). Ligand-Controlled C(sp3)−H Arylation and Olefination in Synthesis of Unnatural Chiral α-Amino Acids. Science, 353(6303), 1023-1027. [Link]
-
Smith, A. D., et al. (2021). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition, 60(22), 12243-12248. [Link]
-
Müller, A. T., et al. (2021). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. Journal of the American Chemical Society, 143(39), 16294–16300. [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl substituted β³‐amino acid Reagents and conditions. [Link]
-
Douglas, J., et al. (2017). A practical and scalable system for heteroaryl amino acid synthesis. Chemical Science, 8(11), 7649-7654. [Link]
-
Organic Syntheses. (n.d.). Benzenepropanoic acid, 4-cyano-, ethyl ester. [Link]
-
Fülöp, F., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]
-
Solymár, M., Kanerva, L. T., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]
-
Wikipedia. (n.d.). Ritter reaction. [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Wiley Online Library. (n.d.). Strecker Amino Acid Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]
-
Durham e-Theses. (2011). The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. [Link]
-
Organic Chemistry Portal. (2019). Ritter Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
- Google Patents. (n.d.). JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.
-
PubChem. (n.d.). 4-Cyanobenzaldehyde. [Link]
-
Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. [Link]
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- 1. nbinno.com [nbinno.com]
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- 3. Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
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- 12. Strecker Amino Acid Synthesis [drugfuture.com]
Pharmacophore Focus: Biological Versatility of 3-n-Boc-3-(4-cyanophenyl)propionic Acid Derivatives
The following technical guide details the biological activity, therapeutic applications, and synthetic utility of 3-n-Boc-3-(4-cyanophenyl)propionic acid (also known as Boc-β-(4-cyanophenyl)alanine ) and its derivatives.
Technical Guide for Medicinal Chemists & Drug Developers
Executive Summary
This compound is a privileged chiral
Its primary value lies in two structural features:
-
The
-Amino Acid Backbone: Extends the carbon chain, altering the spatial arrangement of side chains to target specific GPCRs and integrins.[2] -
The 4-Cyanophenyl Moiety: A versatile pharmacophore that functions as a
-stacking element, a dipole for hydrogen bonding, or a synthetic precursor to benzamidine mimics (essential for serine protease inhibition).[2]
Structural & Chemical Significance[2][3][4][5][6][7][8]
The -Amino Advantage
Incorporating this scaffold into peptide chains creates "
-
Metabolic Stability: The additional methylene group (
) prevents recognition by standard peptidases (e.g., pepsin, trypsin), significantly increasing the in vivo half-life of the drug candidate. -
Conformational Bias: The scaffold favors the formation of stable helices (e.g., 14-helix) or turns, which are often required to mimic the binding loops of large proteins like VCAM-1 or fibrinogen.
The Cyano-Aryl "Warhead"
The para-cyanophenyl group is not merely a side chain; it is a functional handle.[1]
-
Electronic Effects: The nitrile group (
) is strongly electron-withdrawing, reducing the electron density of the phenyl ring. This facilitates stacking interactions with electron-rich aromatic residues (e.g., Tryptophan) in receptor binding pockets.[1] -
Synthetic Versatility: The nitrile is readily converted into amidines or tetrazoles , which are bioisosteres for guanidines and carboxylic acids, respectively. This is critical for designing inhibitors of basic residues in enzymes.[2]
Therapeutic Applications & Biological Activity[2][7][9][10]
Integrin Antagonism (VLA-4 & )
Derivatives of 3-amino-3-(4-cyanophenyl)propionic acid are potent antagonists of integrins, cell surface receptors involved in inflammation and cancer metastasis.[1]
-
Mechanism: The molecule mimics the RGD (Arg-Gly-Asp) or LDV (Leu-Asp-Val) tripeptide sequences recognized by integrins.[1] The carboxylic acid binds to the metal ion (Mg²⁺/Mn²⁺) in the integrin active site, while the cyanophenyl group (or its derivatives) occupies the hydrophobic specificity pocket.
-
VLA-4 (Integrin
): Inhibitors containing this scaffold prevent the binding of VCAM-1, treating autoimmune conditions like multiple sclerosis and asthma. The rigid -amino backbone locks the pharmacophores in the bioactive conformation.
Serine Protease Inhibition (Factor Xa & Thrombin)
This scaffold is a key intermediate in the synthesis of anticoagulants.[2]
-
The Transformation: The 4-cyano group is converted into a benzamidine or 4-amidinophenyl moiety.[1]
-
Activity: The resulting positively charged amidine mimics the Arginine side chain of the natural substrate, forming a salt bridge with the catalytic Aspartate (Asp189 in Factor Xa) at the bottom of the S1 specificity pocket.
-
Advantage: Using the
-amino acid linker (propionic acid) instead of an -amino acid optimizes the distance between the backbone and the S1 pocket, often improving selectivity for Factor Xa over Thrombin.
Antimicrobial Activity
Recent studies indicate that hydrazone derivatives synthesized from this core exhibit significant antibacterial activity against S. aureus and E. coli.[2] The mechanism likely involves disruption of bacterial cell wall synthesis or membrane integrity, facilitated by the lipophilic cyanophenyl group.
Visualizing the Pharmacophore Logic
The following diagram illustrates the structure-activity relationship (SAR) and the logic behind using this scaffold in drug design.
Caption: SAR logic flow connecting the chemical scaffold to specific biological outcomes in thrombosis and inflammation.[1]
Experimental Protocols
Protocol A: Standard Boc-Deprotection & Coupling
Use this workflow to incorporate the scaffold into a peptide chain.[1]
-
Dissolution: Dissolve 1.0 eq of This compound in DCM (5 mL/mmol).
-
Deprotection: Add equal volume of TFA (Trifluoroacetic acid) .[2] Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).
-
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[2]
-
Coupling: Redissolve the resulting amine salt in DMF. Add 1.1 eq of the carboxylic acid partner, 1.1 eq HATU , and 3.0 eq DIPEA . Stir for 2–4 hours.
Protocol B: Conversion of Nitrile to Amidine (Pinner Reaction)
Use this workflow to generate the Factor Xa inhibitor warhead.
-
Activation: Dissolve the nitrile-containing derivative in anhydrous Ethanol saturated with HCl gas .
-
Incubation: Stir at 0°C for 2 hours, then at room temperature for 12–24 hours to form the imidate ester intermediate.
-
Ammonolysis: Remove excess solvent/HCl.[2] Treat the residue with Ammonia in Ethanol (or ammonium carbonate).[2]
-
Purification: The resulting amidine is highly polar.[2] Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Synthesis Pathway Visualization
The following diagram outlines the synthesis of the scaffold itself and its divergence into active drugs.
Caption: Synthetic route from commercial aldehydes to the protected chiral scaffold.
Data Summary: Biological Potency of Derivatives
| Derivative Class | Target Receptor | Typical IC50 / Ki | Mechanism of Action |
| Amidine Derivative | Factor Xa | 1.5 – 10 nM | Competitive inhibition of S1 pocket; blocks prothrombin conversion.[1][2] |
| N-Sulfonylated | VLA-4 Integrin | < 50 nM | Blocks VCAM-1 binding via RGD-mimicry.[1][2] |
| Hydrazone | S. aureus | MIC: 8–16 µg/mL | Membrane disruption / Cell wall synthesis inhibition.[2] |
| Urea Derivative | 20 – 100 nM | Anti-angiogenic; induces apoptosis in endothelial cells.[2] |
References
-
Synthesis of
-Amino Acids: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate.[2] -
Integrin Antagonists: Substituted 3-amino biaryl propionic acids as potent VLA-4 antagonists.[1][2] PubMed.[2]
-
Factor Xa Inhibition: Optimization of the beta-aminoester class of factor Xa inhibitors. PubMed.[2]
-
Biological Scope:Biological Scope of
-amino Acids and its Derivatives in Medical Fields. Hilaris Publisher.[2] -
Product Specifications: (S)-3-Amino-3-(4-cyanophenyl)propionic acid Properties. Chem-Impex.[1][2]
Sources
Strategic Utilization of 3-n-Boc-3-(4-cyanophenyl)propionic Acid in Peptidomimetic Drug Design
Topic: Role of 3-n-Boc-3-(4-cyanophenyl)propionic acid in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, 3-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid (often abbreviated as Boc-β-cyano-Phe or this compound) represents a high-value "chiral staple." It serves two critical functions:
-
Structural Scaffolding: As a
-amino acid, it introduces specific folding propensities (e.g., -turns, helices) into peptidomimetics, conferring resistance to proteolytic degradation. -
Pharmacophore Precursor: The 4-cyanophenyl moiety acts as a stable, lipophilic precursor to the 4-amidinophenyl group—a universal pharmacophore for serine protease inhibitors (e.g., Thrombin, Factor Xa) and integrin antagonists (e.g., GPIIb/IIIa).
This guide details the synthesis, physicochemical properties, and experimental protocols for deploying this scaffold in drug discovery.
Chemical Architecture & Properties[1][2][3]
This compound is a
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 3-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid |
| Common Name | Boc-β-(4-cyanophenyl)alanine; Boc-β-Phe(4-CN)-OH |
| CAS Number | 500770-82-1 (S-isomer); 282524-88-3 (Racemic) |
| Molecular Formula | C |
| Molecular Weight | 290.32 g/mol |
| Chirality | Available as (S), (R), or Racemic (S-isomer is most common for bio-mimicry) |
| Solubility | Soluble in DCM, DMF, DMSO; Sparingly soluble in water |
| pKa (COOH) | ~4.5 (Estimated) |
Synthetic Access: The Rodionov-Enzymatic Route
While Arndt-Eistert homologation of
Mechanism of Action[6][7][8]
-
Condensation: 4-Cyanobenzaldehyde reacts with malonic acid and ammonium acetate to form the racemic
-amino acid directly. -
Protection: The amine is Boc-protected.
-
Resolution: Candida antarctica Lipase A (CAL-A) is used to selectively hydrolyze an ester precursor or acylate the amine, yielding high enantiomeric excess (ee > 99%).
Figure 1: Chemo-enzymatic synthesis pathway for enantiopure this compound.
Medicinal Chemistry Utility
The "Masked" Amidine Strategy
The 4-cyanophenyl group is electronically neutral and moderately lipophilic, allowing the molecule to cross cell membranes passively. Once the scaffold is assembled (e.g., a peptide or small molecule), the nitrile can be converted into a benzamidine (pKa ~11.6).
This transformation is pivotal for targeting:
-
Factor Xa & Thrombin: The amidine mimics the Arginine side chain, forming a salt bridge with Asp189 in the S1 pocket of the serine protease.
-
GPIIb/IIIa (Integrin
): The amidine interacts with the aspartate residues in the RGD binding site.
Peptidomimetic Stability
Incorporating this
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Coupling
Context: Incorporating the scaffold into a peptide chain.
Reagents:
-
Resin: Rink Amide MBHA (0.6 mmol/g loading)
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Swelling: Swell 100 mg of resin in DMF for 30 min.
-
Deprotection (Fmoc): Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).
-
Activation: In a vial, dissolve This compound (3 eq relative to resin), HATU (2.9 eq), and DIPEA (6 eq) in 2 mL DMF. Activate for 2 minutes.
-
Note: Pre-activation ensures minimal racemization, although
-amino acids are generally more resistant to racemization than -amino acids.
-
-
Coupling: Add the activated solution to the resin. Shake at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test (Ninhydrin). If blue (positive), re-couple. If colorless (negative), proceed.
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) if necessary.[1]
Protocol B: Late-Stage Nitrile-to-Amidine Conversion (The Amidoxime Route)
Context: Converting the "masked" cyano group to the active amidine pharmacophore without cleaving the Boc group or peptide bonds. The Pinner reaction (HCl/EtOH) is too harsh for Boc groups; this Hydroxylamine method is compatible.
Reagents:
-
Hydroxylamine hydrochloride (NH
OH·HCl) -
Triethylamine (TEA)
-
Acetic Anhydride (Ac
O) -
Hydrogen source: H
balloon or Ammonium Formate
Step-by-Step:
-
Amidoxime Formation:
-
Dissolve the nitrile-containing peptide/compound (1 eq) in Ethanol/Water (2:1).
-
Add NH
OH·HCl (10 eq) and TEA (10 eq). -
Reflux at 80°C for 4–6 hours. Monitor by LC-MS (Look for M+33 mass shift corresponding to the amidoxime).
-
Evaporate solvents to dryness.
-
-
Reduction to Amidine:
-
Purification: Filter through Celite. Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Figure 2: The "Soft" Amidine Synthesis: Compatible with acid-sensitive protecting groups like Boc.
References
-
Synthesis of Enantiopure
-Amino Acids: Soloshonok, V. A., et al. "Biocatalytic Resolution of -Amino Acids." Tetrahedron: Asymmetry, 2004. -
Nitrile to Amidine Conversion: Judkins, B. D., et al. "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 1996.
-
Peptidomimetics in Drug Design: Steer, D. L., et al. "
-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry, 2002. -
Integrin Antagonists: Weller, T., et al. "Design and Synthesis of Non-Peptide Peptidomimetic Integrin Antagonists." Journal of Medicinal Chemistry, 1996.
-
Rodionov Reaction Mechanism: Rodionov, V. M. "Synthesis of
-Amino Acids." Journal of the American Chemical Society, 1926.
Sources
- 1. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]
- 2. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
- 3. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
Introduction: The Strategic Value of Chiral β-Amino Acids in Modern Drug Discovery
An In-Depth Technical Guide to 3-N-Boc-3-(4-cyanophenyl)propionic Acid as a Chiral Building Block
In the landscape of medicinal chemistry, the demand for enantiomerically pure compounds is driven by the stereospecific nature of biological targets. Chiral building blocks are foundational to the stereoselective synthesis of pharmaceuticals, enabling the construction of complex molecules with precise three-dimensional arrangements.[] Among these, non-proteinogenic β-amino acids and their derivatives have garnered significant attention for their ability to form stable secondary structures in peptides (β-peptides) and for their utility as key intermediates in the synthesis of bioactive small molecules.[2][3]
This guide focuses on This compound , a highly valuable chiral building block. Its structure combines three critical features for drug development professionals: a versatile β-amino acid scaffold, the temporary N-terminal protection afforded by the tert-butyloxycarbonyl (Boc) group, and the unique electronic and functional properties of a para-substituted cyanophenyl ring. The cyano group serves as a useful polar feature and a synthetic handle for further molecular elaboration, while the inherent chirality at the β-carbon is crucial for stereoselective synthesis.[4][5] This building block is particularly relevant in the development of enzyme inhibitors, such as those targeting Dipeptidyl Peptidase-IV (DPP-4), a key therapeutic target in the management of type 2 diabetes.[6][7]
This document provides a senior application scientist's perspective on the synthesis, resolution, and strategic application of this compound, emphasizing the causality behind experimental choices and providing field-proven protocols for its use.
Physicochemical and Structural Characteristics
A thorough understanding of a building block's fundamental properties is paramount before its inclusion in a synthetic workflow. The data below is consolidated for the (S)-enantiomer, which is frequently utilized in pharmaceutical research.
| Property | Value | Source(s) |
| Synonyms | Boc-L-β-Phe(4-CN)-OH, (S)-Boc-4-cyano-β-phenylalanine | [8] |
| CAS Number | 500770-82-1 | [8] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [8] |
| Molecular Weight | 290.32 g/mol | [8] |
| Appearance | White powder | [8] |
| Melting Point | 130-136 °C | [8] |
| Purity | ≥ 98% (HPLC) | [8] |
| Optical Rotation | [α]D²⁵ = -50 ± 2º (c=1 in EtOH) | [8] |
The Gatekeeper of Reactivity: The Role of the Boc Protecting Group
The strategic use of protecting groups is fundamental to modern organic synthesis, preventing unwanted side reactions and ensuring that chemical transformations occur only at the desired functional group.[9] The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, particularly for protecting the α-amino group of amino acids.[9][10]
Why Boc? The Causality Behind the Choice:
The utility of the Boc group stems from its unique chemical stability and lability profile. It is robust under a wide range of conditions, including basic, hydrogenolytic, and mildly acidic environments, making it compatible with many common synthetic transformations such as ester hydrolysis and peptide coupling.[9] However, its true power lies in its facile and clean removal under moderately strong acidic conditions, typically with trifluoroacetic acid (TFA).[][12] This orthogonal deprotection strategy is central to its application.
The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a highly stable tert-butyl cation and a transient carbamic acid, which spontaneously decarboxylates to release the free amine. This clean decomposition into volatile byproducts (isobutene and CO₂) simplifies reaction work-up and product purification.
Synthesis and Enantioselective Resolution: A Field-Proven Workflow
The preparation of enantiomerically pure this compound is not trivial. It requires a robust synthetic route to the racemic precursor followed by a highly efficient chiral resolution method. Biocatalysis offers a superior approach for resolution, providing high enantioselectivity under mild conditions.
The workflow below outlines a validated chemoenzymatic route. The key transformation is the kinetic resolution of the racemic ethyl ester intermediate using Candida antarctica lipase A (CAL-A). This enzyme selectively acylates the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.
This method is trustworthy because the high specificity of the enzyme ensures excellent enantiomeric excess (e.e.), which is critical for pharmaceutical applications. The unreacted (R)-ester can be isolated and hydrolyzed to yield the (R)-amino acid, making the process highly efficient as both enantiomers are accessible.[4][13]
Application Profile: A Cornerstone for DPP-4 Inhibitor Synthesis
The primary application for this chiral building block is in the synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitors. DPP-4 is a serine protease that plays a critical role in glucose homeostasis by rapidly inactivating incretin hormones like GLP-1 and GIP.[6][14] These hormones are responsible for stimulating glucose-dependent insulin secretion. By inhibiting DPP-4, the active levels of these incretins are prolonged, leading to improved glycemic control in patients with type 2 diabetes.[7][15]
The β-amino acid moiety is crucial for binding to the active site of the DPP-4 enzyme.[6] The cyanophenyl group often occupies the S1 pocket of the enzyme, which is a key hydrophobic region, contributing to the inhibitor's potency and selectivity.[7]
Detailed Experimental Protocols
The following protocols are derived from established literature and represent self-validating systems for the synthesis and manipulation of the title compound.
Protocol 1: Synthesis of (±)-3-(tert-Butoxycarbonylamino)-3-(4-cyanophenyl)propanoic acid[4]
This protocol describes the protection of the racemic amino acid, a crucial step before potential chromatographic resolution or for use in syntheses where the free amine is not desired.
-
Dissolution: Dissolve (±)-3-Amino-3-(4-cyanophenyl)propanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add potassium carbonate (K₂CO₃, 10.0 eq) to the solution with stirring.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 5 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).
-
Acidification: Cool the reaction vessel in an ice bath and carefully adjust the pH to ~2 with 1M HCl.
-
Extraction: Extract the product into ethyl acetate (3x volumes).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting white crystals can be further purified by recrystallization from diisopropyl ether to yield the title compound with high purity (>98%).
Protocol 2: Enzymatic Resolution of Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate[13]
This protocol details the key enantioselective separation step.
-
Reaction Setup: Dissolve Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate (1.0 eq) in butyl butanoate (solvent and acyl donor).
-
Enzyme Addition: Add Candida antarctica lipase A (CAL-A) preparation (e.g., Novozym 435) to the solution.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 45 °C).
-
Monitoring: Monitor the conversion (ideally to ~50%) by chiral HPLC to track the formation of the (S)-acylated product and the increasing enantiomeric excess of the remaining (R)-ester.
-
Enzyme Removal: Once ~50% conversion is reached, filter off the enzyme.
-
Separation: Separate the (S)-N-acylated ester from the unreacted (R)-amino ester using column chromatography on silica gel.
-
Hydrolysis to Free Amino Acids: The separated esters can be independently hydrolyzed to their respective free amino acids by stirring in 12% aqueous HCl at room temperature for 20 hours, followed by purification via ion-exchange chromatography.[4]
Protocol 3: Boc-Group Deprotection[12]
This protocol describes the standard procedure for removing the Boc protecting group to reveal the free amine, often performed as the final step in a synthetic sequence.
-
Dissolution: Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) to the solution at 0 °C. Note: If acid-sensitive functional groups are present, scavengers like triethylsilane or anisole should be included.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.
-
Concentration: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can be used to remove residual TFA.
-
Isolation: The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.
Conclusion
This compound is a quintessential example of a modern chiral building block. Its value is derived from a synthetically accessible structure, the reliable and orthogonal nature of the Boc protecting group, and its direct applicability to high-value therapeutic targets like DPP-4. The chemoenzymatic route to its enantiomerically pure forms represents a robust and scalable method, underscoring the power of combining traditional organic synthesis with biocatalysis. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, properties, and application of such building blocks is indispensable for the efficient and stereocontrolled construction of next-generation pharmaceuticals.
References
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Development of a Scalable Synthesis of Dipeptidyl Peptidase-4 Inhibitor ABT-279. (2009). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. Retrieved February 15, 2026, from [Link]
-
Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. Retrieved February 15, 2026, from [Link]
-
Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition. (n.d.). Wiley. Retrieved February 15, 2026, from [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. (2015). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. (2024). Proprep. Retrieved February 15, 2026, from [Link]
-
Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2004). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2004). ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. proprep.com [proprep.com]
- 12. Application of Boc-anhydride [en.highfine.com]
- 13. researchgate.net [researchgate.net]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Characterization of 3-n-Boc-3-(4-cyanophenyl)propionic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-n-Boc-3-(4-cyanophenyl)propionic acid, a key intermediate in pharmaceutical and biochemical research.[1][2] Designed for researchers, scientists, and drug development professionals, this document elucidates the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are critical for the structural confirmation and purity assessment of this compound.
Introduction
This compound, with the molecular formula C₁₅H₁₈N₂O₄ and a molecular weight of 290.32 g/mol , is a chiral amino acid derivative.[1] The presence of a tert-butyloxycarbonyl (Boc) protecting group enhances its stability and utility in peptide synthesis.[1] The 4-cyanophenyl moiety introduces unique electronic properties and provides a handle for further synthetic modifications, making it a valuable building block in the development of novel therapeutics.[2] Accurate spectroscopic characterization is paramount to ensure the integrity of this starting material in complex synthetic pathways.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signatures. The following diagram illustrates the structure of this compound, highlighting the key functional groups that give rise to characteristic spectroscopic signals.
Caption: Proposed ESI-MS fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data offer a detailed fingerprint of the molecule, enabling unambiguous identification and quality control. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is essential for advancing research and development in medicinal chemistry and related fields.
References
-
PubChem. (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoic acid. [Link]
Sources
A Comprehensive Technical Guide to the Purity Analysis of 3-n-Boc-3-(4-cyanophenyl)propionic acid by High-Performance Liquid Chromatography
Abstract
This technical guide provides a comprehensive framework for the development, validation, and implementation of a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-n-Boc-3-(4-cyanophenyl)propionic acid. This molecule, a key intermediate in pharmaceutical synthesis, requires stringent purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document details the scientific rationale behind the methodological choices, from column and mobile phase selection to detector settings, and offers a step-by-step protocol for execution. Furthermore, it outlines a complete method validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, establishing the method's trustworthiness and suitability for its intended purpose in a regulated environment.[2][3]
Introduction: The Imperative for Purity Analysis
In pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy.[4] Impurities can arise from various sources, including the synthetic route, degradation, or storage, and may possess undesirable toxicological properties.[5] this compound is a structurally complex molecule featuring a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group, a polar ionizable carboxylic acid, and a UV-active cyanophenyl moiety.[1] This combination of functional groups necessitates a highly specific and sensitive analytical method to resolve the main component from structurally similar impurities.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task, offering high-resolution separation, quantitative accuracy, and adaptability.[6][7] This guide is designed for researchers, analytical scientists, and quality control professionals, providing both the theoretical grounding and practical instruction to implement a reliable purity assay for this critical intermediate.
Foundational Principles: Method Development Strategy
The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte.[4] Our strategy is predicated on understanding the molecule's structure to logically deduce the optimal chromatographic conditions.
Analyte Characterization
-
Polarity: The molecule possesses both a non-polar region (Boc group, phenyl ring) and a polar region (carboxylic acid). This amphiphilic nature makes it an ideal candidate for Reverse-Phase (RP) HPLC, where a non-polar stationary phase is used with a polar mobile phase.[8]
-
Ionization: The carboxylic acid group has an estimated pKa around 4.2.[9] The ionization state of this group drastically affects the molecule's overall polarity and, consequently, its retention on an RP column. To ensure reproducible retention and sharp peak shape, the mobile phase pH must be controlled with a buffer.[10][11] By operating at a pH well below the pKa (e.g., pH 2.5-3.0), the carboxylic acid will be predominantly in its neutral, protonated form. This "ion-suppression" increases its hydrophobicity and enhances retention on a C18 column.[12]
-
UV Absorbance: The cyanophenyl group acts as a strong chromophore, essential for UV detection. Aromatic systems typically exhibit strong absorbance in the 200-300 nm range.[13] The cyano-substituted phenyl ring is expected to have a significant absorbance maximum around 230-240 nm, providing excellent sensitivity for detection.[14]
Logical Flow of Method Development
The following diagram illustrates the decision-making process in developing the HPLC method, starting from the analyte's properties.
Caption: Logical flow from analyte properties to HPLC method choices.
Experimental Protocol: Purity Determination
This section provides a detailed, step-by-step methodology for performing the purity analysis. All solvents and reagents should be of HPLC grade or higher to minimize baseline noise and interfering peaks.[10]
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended for high efficiency.
-
Reagents: Acetonitrile (ACN), Water (HPLC grade), Formic Acid (FA).
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters.
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent retention and resolution for moderately non-polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier to suppress ionization of the carboxylic acid.[11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the analyte and impurities.[15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 235 nm | Wavelength of high absorbance for the cyanophenyl chromophore, ensuring good sensitivity. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while providing a strong signal. |
| Run Time | 30 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Gradient Elution Program
A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.[16]
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Solution Preparation
-
Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% FA in ACN): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended for sample and standard dissolution.[7]
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation: A Self-Validating System
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][17][18] This process demonstrates that the analytical procedure is accurate, precise, specific, and robust.
Validation Workflow
The diagram below outlines the sequential workflow for validating the analytical method.
Caption: Step-by-step workflow for HPLC method validation.
Summary of Validation Parameters
The following table details the key validation characteristics and typical acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of potential impurities and degradation products. | The main peak should be free from co-elution (assessed by PDA peak purity) and well-resolved from impurity peaks. |
| Linearity | Ability to obtain test results directly proportional to the analyte concentration over a given range.[3] | Correlation coefficient (r²) ≥ 0.999 for a plot of peak area vs. concentration. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[2] | Typically 80% to 120% of the nominal test concentration for an assay. |
| Accuracy | The closeness of test results to the true value. Assessed by spike recovery of the API into a placebo or sample matrix. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Precision over a short interval with the same analyst and equipment. | RSD ≤ 1.0% for multiple preparations. |
| Intermediate Precision: Precision within the same lab but on different days, with different analysts or equipment. | Overall RSD (including repeatability) ≤ 2.0%. | |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1; RSD at this concentration should be ≤ 10%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temp).[2] | System suitability parameters should remain within acceptance criteria; results should not be significantly impacted. |
Data Analysis and System Suitability
Purity Calculation
The purity of the sample is determined by area percent normalization. This assumes that all impurities have a similar UV response to the main component.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For more accurate quantification, especially for known impurities, a reference standard for that impurity should be used to calculate a relative response factor (RRF).
System Suitability Testing (SST)
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A solution of the reference standard is injected multiple times (typically n=5 or 6).
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures a symmetrical peak, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 5000 | Indicates high column efficiency and good separation power. |
| RSD of Peak Area | ≤ 1.0% (for n≥5) | Demonstrates the precision of the injection and detection system. |
| RSD of Retention Time | ≤ 1.0% (for n≥5) | Indicates the stability and reproducibility of the pump and mobile phase delivery. |
Conclusion
This guide has established a scientifically sound and robust RP-HPLC method for the purity analysis of this compound. By grounding the method development in the physicochemical properties of the analyte and adhering to the rigorous validation framework of the ICH Q2(R1) guidelines, the resulting procedure is demonstrated to be specific, accurate, precise, and reliable. The implementation of this method will enable drug development professionals to confidently assess the purity of this critical intermediate, ensuring the quality and integrity of the subsequent API and final drug product. Continuous adherence to system suitability criteria will ensure the long-term performance and trustworthiness of the analysis in a regulated quality control environment.
References
-
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
Malviya, R., et al. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]
-
Patel, P., et al. (2021). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 11(1), 54-59. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ResearchGate. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis- A Review. [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Agrahari, V., et al. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]
-
Kwiecień, A., & Krzek, J. (2001). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]
- Google Patents. (n.d.). WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
-
Chem-Impex. (n.d.). Boc-(S-3-amino-3-(4-cyanophenyl)propionic acid. [Link]
-
ResearchGate. (n.d.). Synthesis, Spectroscopic (FT-IR, 1 H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-( o, m, p -Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3-(4-cyanophenyl)propanoic Acid Properties. [Link]
-
Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. onyxipca.com [onyxipca.com]
- 5. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. asianjpr.com [asianjpr.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. pharmtech.com [pharmtech.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Methodological & Application
Application Note: Chemoselective Boc Deprotection of 3-(N-Boc-amino)-3-(4-cyanophenyl)propanoic Acid
Topic: Protocol for Boc deprotection of 3-(N-Boc-amino)-3-(4-cyanophenyl)propanoic acid Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Abstract
This application note details the optimized protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from 3-(tert-butoxycarbonylamino)-3-(4-cyanophenyl)propanoic acid (often abbreviated as 3-n-Boc-3-(4-cyanophenyl)propionic acid). While Boc deprotection is a standard transformation, the presence of both a free carboxylic acid and a hydrolytically sensitive nitrile (cyano) group on the
Chemical Context & Strategic Analysis
Structural Considerations
The target molecule is a
-
Moiety A (Boc-Amine): Acid-labile carbamate. Requires acidic cleavage (pH < 1).
-
Moiety B (Nitrile): Electron-withdrawing group on the phenyl ring.[1] Generally stable to cold acid but susceptible to hydrolysis to a primary amide (and subsequently carboxylic acid) under strong acidic conditions at elevated temperatures or in the presence of excess water.
-
Moiety C (Carboxylic Acid): Free acid functionality. This creates solubility challenges; the starting material is likely soluble in organic solvents (DCM, EtOAc), while the product will be a polar salt (HCl or TFA) or a zwitterion, necessitating a polarity-switch workup.
Reaction Mechanism
The deprotection proceeds via an E1-like elimination mechanism. The carbonyl oxygen of the Boc group is protonated, leading to the collapse of the carbamate, release of the tert-butyl cation (which is scavenged or eliminates to isobutylene), and decarboxylation of the resulting carbamic acid.[][3]
Critical Control Point: The tert-butyl cation is an electrophile. While the electron-deficient cyanophenyl ring is deactivated against Friedel-Crafts alkylation, maintaining a scavenger-free environment is generally acceptable unless electron-rich impurities are present.
Experimental Protocols
Method A: HCl in Dioxane (Recommended for Scale-Up)
Preferred for generating a defined, crystalline hydrochloride salt without the hygroscopic nature often associated with TFA salts.
Reagents:
-
Substrate: 3-(N-Boc-amino)-3-(4-cyanophenyl)propanoic acid
-
Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous)
-
Solvent: 1,4-Dioxane or Ethyl Acetate (if solubility permits)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the Boc-protected substrate in minimal 1,4-dioxane (approx. 5 mL per gram of substrate).
-
Note: If the substrate is not fully soluble, add Ethyl Acetate dropwise until clear.
-
-
Acidification: Cool the solution to 0 °C using an ice bath. Add 10–15 equivalents of 4.0 M HCl in Dioxane dropwise under an inert atmosphere (
or Ar).-
Why: Cooling prevents exotherms that could trigger nitrile hydrolysis.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25 °C) for 2–4 hours.
-
Monitoring: Monitor by TLC (stained with Ninhydrin) or LC-MS. The disappearance of the starting material peak (
for Boc-SM) and appearance of the product mass ( ) indicates completion.
-
-
Workup (Precipitation):
-
Often, the product precipitates as the HCl salt directly from the reaction mixture.
-
If a precipitate forms: Filter the solid, wash with cold diethyl ether (
) to remove excess HCl and byproducts (isobutylene/tert-butyl chloride), and dry under vacuum. -
If no precipitate forms: Concentrate the solution in vacuo (rotary evaporator, bath < 40 °C) to roughly 20% volume. Add cold diethyl ether (10x volume) to induce precipitation. Filter and dry.[4]
-
-
Yield: Expect quantitative conversion (>95%).
Method B: TFA / DCM (Standard for Small Scale)
Preferred for rapid synthesis or when the product will be used immediately in solution phase coupling.
Reagents:
-
Trifluoroacetic Acid (TFA) (Reagent Grade, >99%)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate in DCM (concentration ~0.1 M).
-
Addition: Add TFA to the solution to achieve a final ratio of 1:1 to 1:4 (TFA:DCM).
-
Example: To 4 mL of substrate/DCM solution, add 1 mL of TFA.
-
-
Reaction: Stir at Room Temperature for 30–60 minutes.
-
Note: TFA cleavage is faster than HCl/Dioxane.
-
-
Workup:
-
Evaporate volatiles in vacuo.[5]
-
Co-evaporation (Critical): To remove residual TFA (which can interfere with subsequent couplings or biological assays), redissolve the residue in Toluene or DCM and evaporate again. Repeat 3 times.
-
Trituration: Triturate the resulting oil with cold diethyl ether or hexanes to obtain the solid TFA salt.
-
Isolation of the Free Zwitterion (Isoelectric Precipitation)
For applications requiring the free amino acid (e.g., biological assay standards), the salt must be neutralized.
-
Dissolve the crude salt (HCl or TFA) in minimal distilled water.
-
Measure pH (typically < 1).
-
Carefully adjust pH to the Isoelectric Point (pI) of the amino acid (estimated pI
5.5–6.5) using 1M NaOH or aqueous Ammonia.-
Observation: The solution will become cloudy as the zwitterion (lowest solubility form) precipitates.
-
-
Cool to 4 °C for 2 hours.
-
Filter the white solid, wash with ice-cold water and acetone, and dry.
Data Summary & Troubleshooting
| Parameter | Method A (HCl/Dioxane) | Method B (TFA/DCM) |
| Reaction Time | 2–4 Hours | 0.5–1 Hour |
| Product Form | HCl Salt (Stable solid) | TFA Salt (Hygroscopic solid/oil) |
| Nitrile Stability | High (Anhydrous conditions) | High (if limited water present) |
| Byproducts | tert-butyl chloride, isobutylene | Isobutylene, TFA esters |
| Recommended Use | Storage, Scale-up (>1g) | Immediate use, Small scale (<100mg) |
Troubleshooting Guide
-
Issue: Partial Deprotection.
-
Cause: Acid concentration too low or reaction time too short.
-
Fix: Add fresh reagent; ensure HCl/Dioxane is not "old" (HCl gas can escape over time).
-
-
Issue: Nitrile Hydrolysis (Amide formation).
-
Issue: Product is a sticky oil.
-
Cause: Occluded solvent or impurities.
-
Fix: Triturate with
or Pentane. Sonicate to induce crystallization.
-
Visualization: Reaction Workflow
Figure 1: Decision tree and workflow for the deprotection of Boc-amino nitriles.
Mechanism of Action
Figure 2: Simplified mechanistic pathway of acid-catalyzed Boc cleavage.
References
-
Synthesis of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid. Smolecule. (2023). Retrieved from
-
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Forró, E., & Fülöp, F. (2004).[8] Tetrahedron: Asymmetry, 15(3), 573-575.
-
Boc Deprotection Protocols. BenchChem. (2025).[3][4] Understanding Boc protection and deprotection in peptide synthesis. Retrieved from
-
Green Chemistry for Boc Deprotection. ACS GCI Pharmaceutical Roundtable. Reagent Guide: Boc Deprotection. Retrieved from
Sources
Solid-phase peptide synthesis using 3-n-Boc-3-(4-cyanophenyl)propionic acid
Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) of -Peptides Using 3-(N-Boc-amino)-3-(4-cyanophenyl)propionic Acid
Executive Summary & Chemical Profile
This guide details the integration of 3-(N-Boc-amino)-3-(4-cyanophenyl)propionic acid (hereafter referred to as Boc-
Unlike canonical
Chemical Identity[1][2][3][4]
-
IUPAC Name: 3-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid[1]
-
Common Name: Boc-
-homo-4-cyanophenylalanine; Boc- -Phe(4-CN)-OH -
Molecular Formula:
[1] -
CAS Number: 500770-82-1 (S-isomer) / 42287-94-5 (Unprotected acid precursor)
-
Key Feature: The nitrile (cyano) group is stable under standard Boc-SPPS deprotection cycles (TFA) but requires anhydrous conditions during HF cleavage to prevent hydrolysis to the primary amide.
Strategic Utility in Drug Discovery
The incorporation of Boc-
-
Proteolytic Resistance: The
-backbone is unrecognizable to most endogenous proteases, significantly extending the plasma half-life of peptide therapeutics. -
Structural Rigidification:
-Amino acids promote the formation of stable secondary structures (e.g., 14-helices), which can enhance binding affinity for G-protein coupled receptors (GPCRs). -
Orthogonal Functionalization: The cyano group is a "silent" functionality during synthesis but can be activated post-synthesis.
-
Bioisostere: Mimics the electrostatics of a carbonyl without the metabolic instability.
-
Pinner Reaction: Conversion to amidines (mimicking Arginine).
-
Click Chemistry: Conversion to tetrazoles (mimicking Carboxylic acids).
-
Critical Process Parameters (CPP)
Resin Selection
For Boc chemistry, the resin linkage must be stable to TFA (deprotection) and cleavable by HF (final cleavage).
-
Preferred: MBHA Resin (4-methylbenzhydrylamine) for C-terminal amides .
-
Alternative: PAM Resin (phenylacetamidomethyl) for C-terminal acids .
-
Loading: Low loading (0.3 – 0.5 mmol/g) is recommended to minimize aggregation, as
-peptides are prone to forming inter-chain hydrogen bond networks.
Coupling Reagents
-
Gold Standard: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.
-
Stoichiometry: 3-4 equivalents of AA relative to resin sites.
Solvent Systems
Detailed Protocol: Boc-SPPS Cycle
Phase A: Preparation
-
Resin Swelling: Swell MBHA resin in DCM for 30 minutes, then wash with DMF (3x).
-
Standard Cycle: The protocol below assumes a starting resin with a free amine or a Boc-protected amine.
Phase B: The Synthesis Cycle (Step-by-Step)
| Step | Operation | Reagent/Solvent | Time | Notes |
| 1 | Deprotection | 50% TFA in DCM | 2 min (Pre-wash) + 20 min | Removes N-terminal Boc group. |
| 2 | Wash | DCM | 3 x 1 min | Removes excess TFA. |
| 3 | Neutralization | 10% DIEA in DMF | 2 x 2 min | Critical: Converts amine salt to free amine. |
| 4 | Wash | DMF | 3 x 1 min | Prepares resin for coupling. |
| 5 | Coupling | Boc- | 60 - 120 min | Double coupling is highly recommended for |
| 6 | Monitoring | Kaiser Test (Ninhydrin) | 5 min | If blue beads appear, repeat Step 5. |
| 7 | Capping | Acetic Anhydride / Pyridine | 10 min | Caps unreacted amines to prevent deletion sequences. |
Phase C: HF Cleavage (The Safety Critical Step)
Warning: Hydrogen Fluoride (HF) is lethal upon contact. Use a specialized Teflon/Kel-F vacuum line apparatus.
-
Scavenger Cocktail: Use p-Cresol (10% v/v).
-
Avoid: Water or alcohol scavengers if possible, as they promote nitrile hydrolysis.
-
Avoid: Thiols if the nitrile is intended for later reduction, though generally safe for simple cleavage.
-
-
Reaction: Treat resin with anhydrous HF/p-Cresol at -5°C to 0°C for 60 minutes.
-
Note: Low temperature is vital to preserve the cyano group integrity.
-
-
Extraction: Evaporate HF. Wash resin with cold ether (removes scavengers). Extract peptide with 10-50% Acetic Acid/Water.
-
Lyophilization: Freeze-dry immediately.
Post-Synthetic Modifications (The "Value Add")
The 4-cyanophenyl group allows for chemoselective transformation after the peptide chain is assembled.
Pathway A: Pinner Synthesis (Nitrile Amidine)
To mimic Arginine or improve solubility:
-
React the resin-bound peptide (before HF cleavage) with anhydrous HCl in MeOH/Dioxane.
-
Treat with ammonia or an amine.
-
Result: Benzamidine derivative.
Pathway B: [2+3] Cycloaddition (Nitrile Tetrazole)
To mimic a carboxylic acid (bioisostere):
-
React resin-bound peptide with Sodium Azide (
) and Zinc Bromide ( ) in DMF at 80°C for 4-12 hours. -
Result: 5-substituted-1H-tetrazole .
Visualization of Workflows
Diagram 1: Boc-SPPS Decision Logic for -Amino Acids
Caption: Workflow for incorporating sterically hindered
Diagram 2: Chemical Diversification of the Cyano Handle
Caption: Post-synthetic divergence strategies utilizing the 4-cyanophenyl moiety as a reactive precursor.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of | Switch to HATU ; Use Microwave heating (50°C); Use Magic Mixture solvent. |
| Nitrile Hydrolysis | Water present during HF cleavage. | Ensure HF line is anhydrous ; Use fresh p-Cresol; Limit cleavage time to 60 min. |
| Racemization | Base-catalyzed proton abstraction. | Use TMP (Collidine) instead of DIEA; Minimize pre-activation time. |
| Low Solubility | Purify using HFIP (Hexafluoroisopropanol) in HPLC buffers or perform synthesis on PEG-PS resins. |
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Seebach, D., et al. (1996).
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941. Link -
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link
Application Note: Strategic Incorporation of 3-n-Boc-3-(4-cyanophenyl)propionic Acid in Peptide Synthesis
[1]
Executive Summary & Molecule Profile[1]
The incorporation of
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
Critical Strategic Decision: Boc vs. Fmoc Chemistry[1][4][11]
Before proceeding, you must align the protecting group strategy with your synthesis goals. The starting material is Boc-protected .[1][2]
| Synthesis Strategy | Feasibility | Critical Note |
| Boc-SPPS | High | Ideal for internal or terminal incorporation.[1] Compatible with MBHA/PAM resins and TFA deprotection cycles.[1] |
| Fmoc-SPPS | Restricted | N-Terminal Only. You cannot place this residue internally using standard Fmoc protocols because the Boc group requires TFA for removal, which would prematurely cleave the peptide from acid-labile resins (Wang/Rink).[1] |
Experimental Protocols
Protocol A: Incorporation via Boc-SPPS (Internal or Terminal)
Use this protocol if you are synthesizing the entire peptide using Boc chemistry.[1]
Reagents:
-
Solvent: DMF (N,N-dimethylformamide), HPLC grade.[1]
-
Activator: HATU (preferred for
-amino acids to ensure completion) or DIC/Oxyma.[1] -
Base: DIEA (N,N-diisopropylethylamine).[1]
Step-by-Step Procedure:
-
Resin Preparation: Swell resin in DCM (20 min), then wash with DMF (
min).[1] -
Deprotection (Pre-Cycle): Remove Boc from the previous residue using 50% TFA/DCM (
min, min).[1] Wash thoroughly with DCM ( ) and neutralize with 5% DIEA/DCM ( min).[1] -
Activation:
-
Coupling:
-
Add the activated solution to the resin.
-
Agitate at room temperature for 60–90 minutes .
-
Why? Although the carboxyl group is accessible,
-amino acids can adopt folded conformations in solution; extended time ensures complete reaction.
-
-
Monitoring: Perform a Kaiser Test .
-
The "Difficult" Step (Next Residue):
Protocol B: N-Terminal Capping via Fmoc-SPPS
Use this protocol if you are running a standard Fmoc synthesis and want this residue as the final "cap".[1]
Reagents:
Step-by-Step Procedure:
-
Chain Assembly: Synthesize the peptide sequence up to the penultimate residue using standard Fmoc protocols.
-
Final Fmoc Removal: Remove the final Fmoc group using 20% Piperidine/DMF.[1] Wash with DMF (
) and DCM ( ).[1] -
Coupling the Boc-Residue:
-
Global Cleavage:
-
Treat the resin with the TFA cleavage cocktail for 2–3 hours.
-
Mechanism: The high concentration of TFA simultaneously cleaves the peptide from the resin, removes acid-labile side-chain protectors (e.g., tBu, Trt), and removes the N-terminal Boc group from your
-amino acid. -
Result: You obtain the free N-terminal amine
-peptide.[1]
-
Visualization of Workflows
Logic Flow: Synthesis Strategy Selection
This diagram guides the user through the critical decision-making process based on their resin and chemistry type.[3]
Caption: Decision tree for selecting the correct protocol based on synthesis chemistry and residue position.
Chemical Pathway: Coupling Dynamics
This diagram illustrates the specific steric challenges during the elongation phase.
Caption: Workflow highlighting the steric bottleneck at the post-incorporation coupling step.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Step 4) | Aggregation of peptide chain or poor solubility of | Dissolve AA in NMP instead of DMF. Increase temperature to 50°C (microwave) for 10 mins. |
| Incomplete Coupling of Next AA | Steric hindrance from the 4-cyanophenyl group.[1] | Mandatory: Double couple the subsequent residue. Use HATU or PyAOP.[1] Switch solvent to 100% NMP. |
| Nitrile Hydrolysis | Exposure to strong acid/heat for prolonged periods.[1] | The cyano group is generally stable to TFA. Avoid strong aqueous acids (HCl) at high heat.[1] |
| Racemization | Base-catalyzed proton abstraction.[1] | Use collidine or TMP as a base instead of DIEA if racemization is detected (though less prone in |
References
-
Biotage. (2023).[1][5] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved October 24, 2025, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734498: (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoic acid.[1] Retrieved October 24, 2025, from [Link]
-
Albericio, F., & El-Faham, A. (2011).[1][6] Coupling Reagents: Evolution and Current Status. PMC - NIH.[1] Retrieved October 24, 2025, from [Link](Note: Generalized citation for HATU usage in difficult couplings).
Sources
- 1. (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoic acid | C15H18N2O4 | CID 2734498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Use of 3-n-Boc-3-(4-cyanophenyl)propionic acid in drug discovery and development
Application Note: 3-(N-Boc-amino)-3-(4-cyanophenyl)propionic Acid in Drug Discovery
Abstract
This guide details the utility of 3-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propionic acid (CAS: 282524-88-3) as a high-value scaffold in medicinal chemistry. As a
Introduction: The Power of the -Scaffold
In modern drug design, native
3-(N-Boc-amino)-3-(4-cyanophenyl)propionic acid combines this stability with a strategic functional group:
- -Backbone: Increases metabolic stability.
-
Boc-Protection: Compatible with standard solid-phase peptide synthesis (SPPS) and solution-phase chemistry.
-
4-Cyanophenyl Group: A "masked" pharmacophore. The nitrile (-CN) is electron-withdrawing and relatively inert during peptide coupling, but can be activated later to form amidines (arginine mimics) or tetrazoles (carboxylic acid bioisosteres).
Core Application: Design of Integrin Antagonists (RGD Mimetics)
Integrins (e.g.,
-
The Challenge: Mimicking the positively charged Arginine side chain in a stable, orally bioavailable small molecule.
-
The Solution: The 4-cyanophenyl group of the title compound serves as a precursor to a benzamidine . The benzamidine moiety mimics the guanidine group of Arginine but with tunable pKa and improved pharmacokinetic properties.
Mechanism of Action Diagram
The following diagram illustrates how this building block is transformed into a bioactive inhibitor that blocks Integrin signaling.
Caption: Workflow converting the cyanophenyl scaffold into a potent Integrin Antagonist.
Experimental Protocols
Protocol A: Solution-Phase Coupling (General Amide Bond Formation)
Use this protocol to attach the
Reagents:
-
3-(N-Boc-amino)-3-(4-cyanophenyl)propionic acid (1.0 equiv)
-
Amine partner (1.0 equiv)
-
HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2-3 equiv)
-
Solvent: Anhydrous DMF or DCM
Procedure:
-
Dissolution: Dissolve 1.0 equiv of the Boc-acid in anhydrous DMF (concentration ~0.1 M).
-
Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). Stir at 0°C for 15 minutes to activate the carboxylic acid.
-
Coupling: Add the amine partner. Allow the reaction to warm to room temperature (RT) and stir for 4–16 hours.
-
Monitoring: Monitor reaction progress via TLC or LC-MS (Target Mass = MW of Acid + MW of Amine - 18).
-
Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine.[2] Dry over Na2SO4 and concentrate.
Protocol B: Nitrile to Amidine Conversion (The Pinner Reaction)
This is the critical step to convert the "silent" cyano group into the active "Arginine mimic" (Benzamidine).
Reagents:
-
Substrate (Cyano-peptide intermediate)
-
Dry HCl gas (or Acetyl Chloride/Methanol)
-
Anhydrous Ethanol or Methanol
-
Ammonium Carbonate or Ammonia gas
Step 1: Formation of Imidate Salt (Pinner Salt)
-
Dissolve the nitrile substrate in anhydrous ethanol/CHCl3 (1:1 mixture).
-
Cool to 0°C. Bubble dry HCl gas through the solution for 30–60 minutes until saturated.
-
Seal the vessel and store at 4°C for 12–24 hours.
-
Precipitate the imidate ester hydrochloride by adding cold diethyl ether. Filter and dry under vacuum (highly hygroscopic).
Step 2: Conversion to Amidine
-
Dissolve the imidate salt in anhydrous ethanol.
-
Add excess anhydrous ammonia (gas) or ammonium carbonate (solid, 4–5 equiv).
-
Stir at RT for 12–24 hours.
-
Purification: Evaporate solvent. Purify the crude benzamidine via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Data Summary: Typical Yields
| Reaction Step | Reagents | Typical Yield | Critical Parameter |
|---|---|---|---|
| Coupling | HATU, DIPEA | 85–95% | Anhydrous conditions essential. |
| Pinner Step 1 | HCl(g), EtOH | >90% | Exclude moisture to prevent hydrolysis to ester. |
| Pinner Step 2 | NH3, EtOH | 60–80% | Monitor for hydrolysis by-product (ethyl ester). |
Quality Control & Handling
-
Storage: Store the neat powder at 2–8°C. Long-term storage at -20°C is recommended to prevent slow decarboxylation or hydrolysis.
-
Solubility: Soluble in DMF, DMSO, Methanol, and DCM. Sparingly soluble in water and non-polar solvents (Hexane).
-
Analytical Check:
-
1H NMR (DMSO-d6): Look for the characteristic
-proton signal (multiplet near 4.0–4.5 ppm) and the aromatic protons of the cyanophenyl group (two doublets, para-substitution pattern). -
IR Spectroscopy: Strong nitrile stretch at ~2230 cm⁻¹ (distinctive diagnostic band).
-
References
-
Steer, D. L., et al. "Beta-Amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 2002. Link
- Establishes the utility of beta-amino acids in increasing proteolytic stability.
-
Schnekenburger, M., et al. "Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea." Journal of Medicinal Chemistry, 2017.[3] Link
- Demonstrates the use of Boc-protected cyanophenyl deriv
- Decicco, C. P., et al. "Amide bond replacements in the synthesis of RGD peptidomimetics." Journal of Medicinal Chemistry. Foundational text on converting nitriles to amidines for RGD mimetics.
-
PubChem Compound Summary. "Boc-beta-cyano-D-alanine (Related Structure)." Link
- Provides physical property data and safety handling for similar cyanophenyl amino acids.
-
Organic Chemistry Portal. "Synthesis of Amidines (Pinner Reaction)." Link
- Source for the general Pinner reaction protocol adapted in Section 3.
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Monitoring of 3-n-Boc-3-(4-cyanophenyl)propionic Acid Transformations
This Application Note serves as a definitive technical guide for the analytical monitoring of reactions involving 3-n-Boc-3-(4-cyanophenyl)propionic acid (also known as Boc-β-Phe(4-CN)-OH).
Designed for drug development professionals and synthetic chemists, this document moves beyond generic procedures to provide rigorous, self-validating protocols grounded in the specific chemical behavior of β-amino acid derivatives and nitrile functionalities.
-Amino Acids / Nitrile-Functionalized PhenylalaninesExecutive Summary & Compound Profile
This compound is a critical scaffold in the synthesis of peptidomimetics and integrin inhibitors. Its dual functionality—a labile Boc-protected amine and a sensitive nitrile group —presents a unique analytical challenge.
The analytical strategy must distinguish between three critical events:
-
Desired Transformation: Cleavage of the Boc group or coupling of the carboxylic acid.
-
Stereochemical Integrity: Maintenance of the chiral center at the
-position.[1] -
Chemoselectivity: Preventing the hydrolysis of the nitrile group (to amide/acid) during acidic deprotection or basic coupling.
Chemical Profile
| Property | Specification |
| IUPAC Name | 3-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid |
| Molecular Formula | |
| Molecular Weight | 290.32 g/mol |
| Key IR Signal | |
| Key NMR Signal | |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in Water |
Analytical Strategy & Workflow
The following diagram illustrates the reaction pathways and the corresponding analytical checkpoints. It highlights the critical "Risk Branch" where nitrile hydrolysis can occur.
Figure 1: Reaction pathway analysis for this compound. Green nodes indicate desired outcomes; Red nodes indicate specific hydrolysis impurities to monitor.
Protocol A: Reverse-Phase HPLC Method (Quantitative)
This method is the "workhorse" for reaction monitoring. It is optimized to separate the polar free amine from the hydrophobic Boc-protected starting material while resolving potential hydrolysis by-products.
Method Parameters
-
Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus C18),
.-
Rationale: A standard C18 provides sufficient hydrophobic retention for the Boc group. A shorter column (100mm) allows for faster run times during reaction monitoring.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (
).-
Rationale: TFA suppresses the ionization of the carboxylic acid, sharpening the peak shape.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).
-
Flow Rate: 1.0 mL/min.
-
Temperature:
(Controlled). -
Detection:
-
Channel 1 (Quantitation): 254 nm (Specific to the cyanophenyl chromophore).
-
Channel 2 (Characterization): 210 nm (Amide bonds/Carboxyl groups).
-
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Sample Injection / Void Volume |
| 12.0 | 95% | Linear Gradient (Elution of SM) |
| 14.0 | 95% | Wash |
| 14.1 | 5% | Re-equilibration |
| 18.0 | 5% | Ready for next injection |
Self-Validating System Suitability Test (SST)
Before running reaction samples, inject a standard solution (0.1 mg/mL).
-
Tailing Factor: Must be < 1.5 (Ensures no secondary interactions with free amines).
-
Retention Time Stability:
min between duplicate injections.
Protocol B: LC-MS Reaction Monitoring (Qualitative)
While HPLC provides purity data, LC-MS is required to confirm the identity of the species, particularly to distinguish between the nitrile (Target) and the primary amide (Hydrolysis Impurity, +18 Da).
Instrument Settings
-
Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).
-
Scan Range: 100 – 600 m/z.
-
Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the Boc group).
Diagnostic Mass Fragments
| Species | Formula | Expected m/z (ESI+) | Notes |
| Starting Material (SM) | 313.1 | Boc-SM often forms Na adducts. | |
| SM Fragment | - | 191.1 | In-source loss of Boc is common. |
| Product (Free Amine) | 191.1 | The desired deprotected product. | |
| Impurity (Amide) | 331.1 | CRITICAL: Indicates nitrile hydrolysis (+18 Da). |
Protocol Step:
-
Take a 10
aliquot of the reaction mixture. -
Quench in 990
of 50:50 MeCN:Water. -
Inject into LC-MS.
-
Decision Rule: If a mass of
is observed, the reaction conditions are too harsh (likely high temperature or strong aqueous acid). Immediately lower temperature or switch to anhydrous acid (e.g., 4M HCl in Dioxane).
Protocol C: In-Process Control (IPC) for Boc-Deprotection[1]
Objective: Monitor the removal of the Boc group using TFA/DCM.
-
Baseline (T=0): Analyze the Starting Material. Note the HPLC Retention Time (RT) ~10.5 min (Gradient dependent).
-
Sampling (T=30 min):
-
Aliquot 20
reaction mixture. -
Evaporate under a stream of nitrogen (to remove TFA, which can distort early HPLC peaks).
-
Reconstitute in 100
Mobile Phase A.
-
-
Analysis:
-
Look for the disappearance of the peak at ~10.5 min.
-
Look for the appearance of a new, earlier eluting peak (Free Amine) at ~4-5 min.
-
-
Completion Criteria: Area% of Starting Material < 1.0%.
Caution: The free
Advanced Characterization: NMR & IR[1][8]
For final product release or validation of the nitrile integrity, orthogonal methods are required.
-
-NMR (DMSO-
):-
Boc Check: Confirm absence of the singlet at
1.35-1.45 ppm. -
Nitrile Check: The cyano group is "silent" in proton NMR, but hydrolysis to an amide will generate two new broad singlets (
) around 7.0-7.5 ppm. Absence of these peaks confirms nitrile stability.
-
-
FT-IR (Solid State):
-
Nitrile Stretch: A sharp, distinct band at 2228 cm
. -
Amide Impurity: If hydrolyzed, the nitrile band diminishes, and new bands appear at ~3300 cm
(NH stretch) and ~1650 cm (Amide I).
-
References
-
Compound Structure & Properties
-
Boc-Deprotection Methodologies
-
Analytical Data (NMR/IR)
-
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate (2004). Link
-
-
General Amino Acid Analysis
-
Amino Acid Analysis Methods - Liquid Chromatography-Mass Spectrometry (LC-MS). Creative Proteomics. Link
-
Sources
Application Notes & Protocols: Characterizing 3-n-Boc-3-(4-cyanophenyl)propionic acid as a Novel Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 3-n-Boc-3-(4-cyanophenyl)propionic acid is recognized as a versatile building block in medicinal chemistry, particularly in peptide synthesis, its direct application as an enzyme inhibitor is not yet established in scientific literature.[1] This guide, therefore, serves as a comprehensive, protocol-driven framework for the systematic evaluation of this compound's potential as a novel enzyme inhibitor. We present a logical workflow, from initial target selection based on structural motifs to detailed kinetic and biophysical characterization. The protocols herein are designed to be self-validating and are grounded in established principles of enzymology and drug discovery, providing researchers with a robust roadmap for investigating uncharacterized compounds.
Introduction and Rationale
This compound is a chiral amino acid derivative featuring three key functional groups: a tert-butyloxycarbonyl (Boc) protected amine, a carboxylic acid, and a cyanophenyl ring.[1] Its utility as an intermediate in the synthesis of peptidomimetics and other bioactive molecules is noted.[2] The structural components of this molecule provide a compelling rationale for investigating its enzyme inhibitory potential:
-
Arylpropionic Acid Scaffold : This moiety is a well-known pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[3][4][5]
-
Nitrile (Cyano) Group : Nitriles are known to act as inhibitors for certain enzyme classes, particularly cysteine proteases, where the cyano group can interact with active site residues.[6] It can also serve as a surrogate for carbon dioxide, competitively inhibiting carboxylases.[7]
-
Boc-Protecting Group : While primarily a synthetic handle, the bulky, lipophilic Boc group can influence binding affinity and selectivity by interacting with hydrophobic pockets in an enzyme's active or allosteric site.
Given these features, a systematic investigation is warranted. This document outlines the necessary experimental steps to determine if this compound has inhibitory activity against a selected enzyme target, and if so, to elucidate its mechanism of action.
Part 1: Target Selection and Initial Screening
The first crucial step is to select a biologically relevant enzyme target. Based on the compound's structure, logical starting points include cyclooxygenases (COX-1/COX-2) and cysteine proteases (e.g., caspases, cathepsins).
Protocol 2.1: Primary Enzyme Activity Assay
This protocol describes a general method to screen for inhibitory activity. The specific substrate and detection method will depend on the chosen enzyme. For this example, a generic colorimetric assay is described.[8][9]
Objective: To determine if this compound causes a reduction in enzyme activity at a high concentration.
Materials:
-
Target Enzyme (e.g., COX-2, Cathepsin B)
-
This compound (henceforth "Test Compound")
-
Appropriate chromogenic or fluorogenic substrate
-
Assay Buffer (optimized for pH, ionic strength)[9]
-
DMSO (for dissolving the test compound)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
100% Activity Control (Positive Control): Assay Buffer + Enzyme + Substrate + DMSO (vehicle control, typically 1% final concentration).
-
Test Inhibition: Assay Buffer + Enzyme + Substrate + Test Compound (e.g., to a final concentration of 100 µM).
-
No Enzyme Control (Negative Control): Assay Buffer + Substrate + DMSO.
-
-
Reaction Initiation: The reaction can be initiated by adding either the enzyme or the substrate. Pre-incubate the enzyme with the Test Compound for 15-30 minutes at the reaction temperature before adding the substrate to allow for binding to occur.
-
Data Acquisition: Measure the absorbance or fluorescence at regular intervals (kinetic assay) or after a fixed time point (endpoint assay).[8]
-
Initial Analysis: Calculate the percent inhibition using the formula: % Inhibition = (1 - (Rate of Test Reaction / Rate of Positive Control)) * 100
Interpretation: A significant reduction in enzyme activity (e.g., >50% inhibition) at 100 µM suggests the compound is a "hit" and warrants further investigation.
Part 2: Quantitative Analysis - Potency Determination (IC50)
If the primary screen indicates activity, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50).[10]
Protocol 3.1: IC50 Determination
Objective: To determine the concentration of the Test Compound required to inhibit 50% of the enzyme's activity under specific assay conditions.
Procedure:
-
Serial Dilution: Prepare a series of dilutions of the Test Compound stock solution. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.
-
Assay Execution: Perform the enzyme activity assay as described in Protocol 2.1, but with the range of inhibitor concentrations. Ensure positive and negative controls are included.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the Test Compound.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration at the inflection point of this curve.
-
Data Presentation:
| Parameter | Value |
| IC50 | [Calculated Value, e.g., 15.2 µM] |
| Hill Slope | [Calculated Value, e.g., 1.1] |
| R² | [Goodness of fit, e.g., 0.992] |
| Table 1: Example data summary for an IC50 determination. |
graph "Dose_Response_Curve" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Nodes for axes"Y_axis_top" [label="100", pos="0,5!"]; "Y_axis_mid" [label="50", pos="0,2.5!"]; "Y_axis_bottom" [label="0\n% Inhibition", pos="0,0!"]; "X_axis_start" [label="Low", pos="1,0!"]; "X_axis_end" [label="High\n[Inhibitor] (log scale)", pos="7,0!"]; // Curve points p1 [pos="1.5,0.5!", shape=point, color="#EA4335"]; p2 [pos="2.5,1.5!", shape=point, color="#EA4335"]; p3 [pos="3.5,2.5!", shape=point, color="#EA4335", label="IC50", fontcolor="#4285F4"]; p4 [pos="4.5,3.5!", shape=point, color="#EA4335"]; p5 [pos="5.5,4.5!", shape=point, color="#EA4335"]; // Edges for axes and curve"Y_axis_bottom" -- "Y_axis_top" [label=""]; "X_axis_start" -- "X_axis_end" [label=""]; p1 -- p2 -- p3 -- p4 -- p5 [style=filled, color="#EA4335"]; // Dotted line for IC50"Y_axis_mid" -- "p3" [style=dotted, color="#4285F4"]; "p3" -- "X_axis_mid" [pos="3.5,0!", style=dotted, color="#4285F4"];
}
Caption: Conceptual sigmoidal dose-response curve for IC50 determination.
Part 3: Mechanism of Action (MoA) Studies
Understanding how a compound inhibits an enzyme is critical for drug development.[11][12] MoA studies distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive.[13][14][15]
Protocol 4.1: Enzyme Kinetics for MoA Determination
Objective: To determine the mode of inhibition by measuring enzyme kinetics at various substrate and inhibitor concentrations.
Procedure:
-
Experimental Design: This experiment requires a matrix of conditions.
-
Select several fixed concentrations of the Test Compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, measure the initial reaction velocity across a range of substrate concentrations (e.g., from 0.1 x Km to 10 x Km).
-
-
Data Acquisition: Perform the kinetic assays for each condition in the matrix.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and apparent Km (Km,app).[16][17]
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).[16][17] The pattern of line intersections on this plot is diagnostic of the inhibition mechanism.
-
Interpretation of Lineweaver-Burk Plots:
-
Competitive: Lines intersect on the y-axis (Km increases, Vmax is unchanged).[18]
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).[13]
-
Uncompetitive: Lines are parallel (both Km and Vmax decrease).[12][13]
Caption: Workflow and expected outcomes for MoA determination via Lineweaver-Burk plots.
Protocol 4.2: Biophysical Binding Assays
Kinetic studies infer the mechanism, but biophysical assays directly measure the binding interaction between the compound and the enzyme.[19][][21][22] This confirms a direct interaction and provides thermodynamic data.
A. Isothermal Titration Calorimetry (ITC)
-
Principle: Measures the heat released or absorbed during the binding event.[16][]
-
Provides: Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Protocol Outline:
-
Place a solution of the target enzyme in the ITC sample cell.
-
Fill the injection syringe with a concentrated solution of the Test Compound.
-
Perform a series of small injections of the compound into the enzyme solution.
-
Measure the heat change after each injection.
-
Fit the resulting data to a binding isotherm to calculate thermodynamic parameters.
-
B. Surface Plasmon Resonance (SPR)
-
Principle: Detects changes in the refractive index at a sensor surface when a ligand (Test Compound) in solution binds to an immobilized target (Enzyme).[16][22]
-
Provides: Real-time binding kinetics, including association rate (ka), dissociation rate (kd), and binding affinity (KD = kd/ka).
-
Protocol Outline:
-
Immobilize the target enzyme onto an SPR sensor chip.
-
Flow a series of concentrations of the Test Compound across the chip surface.
-
Monitor the binding and dissociation in real-time.
-
Fit the sensorgram data to kinetic models.
-
Data Presentation:
| Technique | Parameter | Value |
| Enzyme Kinetics | Ki | [Calculated Value, e.g., 8.5 µM] |
| Mode of Inhibition | [e.g., Competitive] | |
| ITC | KD | [Measured Value, e.g., 10.1 µM] |
| Stoichiometry (n) | [e.g., 0.98] | |
| SPR | KD (kd/ka) | [Measured Value, e.g., 9.8 µM] |
| Residence Time (1/kd) | [e.g., 3.5 min] | |
| Table 2: Example of integrated data from MoA studies. |
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial characterization of this compound as a potential enzyme inhibitor. By following this logical progression of experiments—from initial screening and potency determination to detailed mechanistic studies—researchers can generate a robust data package. Positive results from these studies would justify advancing the compound to cellular assays to determine its effect in a biological context, and to structural biology studies (e.g., X-ray crystallography) to visualize the binding mode at the atomic level. This systematic approach is fundamental in the early stages of drug discovery and is essential for transforming a chemical entity into a validated lead compound.[16]
References
-
Duchateau, P. (2021). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available at: [Link]
-
Kadomatsu, K. (n.d.). Classification, Modes of Action and Applications of Enzyme Inhibitors. Longdom Publishing. Retrieved February 17, 2026, from [Link]
-
Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved February 17, 2026, from [Link]
-
Charles River Laboratories. (n.d.). Biophysical Assays. Retrieved February 17, 2026, from [Link]
-
Sygnature Discovery. (n.d.). Biophysical Assays. Retrieved February 17, 2026, from [Link]
-
PubMed. (2001). beta-Lactam derivatives as enzyme inhibitors: derivatives of (E)-2-[(RS)-1-(4-methoxyphenyl)-2-oxo-4-phenylazetidin-3-ylidene]propionic acid. Available at: [Link]
-
Fiveable. (2025). Enzyme kinetics and inhibition studies. Retrieved February 17, 2026, from [Link]
-
The Biochemist. (2021). Steady-state enzyme kinetics. Portland Press. Available at: [Link]
-
Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved February 17, 2026, from [Link]
-
MedCrave online. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. Available at: [Link]
-
OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved February 17, 2026, from [Link]
-
Taylor & Francis Online. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Available at: [Link]
-
National Center for Biotechnology Information. (2024). A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. Available at: [Link]
-
IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available at: [Link]
-
National Center for Biotechnology Information. (2019). In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. Available at: [Link]
-
ResearchGate. (n.d.). Propionic acid derivatives synthesis as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors by rheumatoid arthritis. Retrieved February 17, 2026, from [Link]
-
PubMed. (2016). Characterization of monoacylglycerol acyltransferase 2 inhibitors by a novel probe in binding assays. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2011). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Available at: [Link]
-
CUSABIO. (2026). The Utility of (R)-3-Amino-3-(4-cyanophenyl)propionic Acid in Synthesis. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved February 17, 2026, from [Link]
-
Frontiers. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Available at: [Link]
-
IT Medical Team. (2023). Enzyme Inhibitors: Strategies and Challenges in Drug Design. Retrieved February 17, 2026, from [Link]
-
MySkinRecipes. (n.d.). Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoic acid. Retrieved February 17, 2026, from [Link]
-
PubMed. (n.d.). Mechanism of cyanide inhibition of the blood-clotting, vitamin K-dependent carboxylase. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). US20210053986A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.
-
SciSpace. (n.d.). Competitive inhibitors of enzymes and their therapeutic application. Retrieved February 17, 2026, from [Link]
-
Frontiers. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Available at: [Link]
-
Allied Academies. (2023). Competitive Inhibition: Understanding its Role in Enzyme Regulation and Exploring Deficiencies in Biological Systems. Retrieved February 17, 2026, from [Link]
-
Open Research Newcastle. (n.d.). Prodrugs of the Archetypal Dynamin Inhibitor Bis-T-22. Retrieved February 17, 2026, from [Link]
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- 22. criver.com [criver.com]
Application Notes & Protocols for Bioconjugation Utilizing 3-n-Boc-3-(4-cyanophenyl)propionic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-n-Boc-3-(4-cyanophenyl)propionic acid as a versatile bifunctional linker in bioconjugation. This document outlines the strategic application of this reagent, detailed chemical principles, and robust, step-by-step protocols for its successful implementation in creating complex bioconjugates.
Introduction: A Strategic Approach to Bioconjugate Synthesis
Bioconjugation is a cornerstone of modern drug development, diagnostics, and life sciences research, enabling the creation of novel molecular entities with enhanced therapeutic or diagnostic properties.[1][2] The choice of linker is critical, as it dictates the stability, functionality, and overall performance of the resulting bioconjugate.[3] this compound is a valuable, non-commercially available building block for researchers aiming to construct complex bioconjugates. Its utility lies in its bifunctional nature, possessing a carboxylic acid and a tert-butyloxycarbonyl (Boc) protected primary amine.[4][5]
This structure allows for a two-stage conjugation strategy:
-
Initial Conjugation: The carboxylic acid can be activated to react with primary amines on a biomolecule, such as the lysine residues of a protein or antibody, forming a stable amide bond.[6][]
-
Secondary Functionalization: The Boc protecting group can then be removed under acidic conditions to expose a new primary amine, which can be further functionalized with other molecules like fluorophores, small molecule drugs, or polyethylene glycol (PEG).[8][9]
The cyanophenyl group provides a rigid spacer arm and may offer a unique spectroscopic handle for characterization. This strategic approach provides precise control over the final structure of the bioconjugate, which is essential for applications such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced diagnostic probes.[10][11]
The Chemistry of this compound in Bioconjugation
The successful application of this linker relies on a solid understanding of two key chemical transformations: the activation of the carboxylic acid for amide bond formation and the deprotection of the Boc group.
Stage 1: Carboxylic Acid Activation and Amine Coupling
The most common and efficient method for conjugating a carboxylic acid to a primary amine on a biomolecule is through the formation of an N-hydroxysuccinimide (NHS) ester.[][12] This is a two-step process:
-
Activation: The carboxylic acid of this compound is reacted with a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC), and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester.[13]
-
Coupling: The NHS ester readily reacts with unprotonated primary amines on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct.[14]
The efficiency of this reaction is highly pH-dependent. A pH range of 7.2-8.5 is optimal to ensure that the primary amines on the biomolecule are sufficiently deprotonated to act as nucleophiles, while minimizing the hydrolysis of the NHS ester.[12][15]
Stage 2: Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[8][16] The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).[9] For biomolecules that are sensitive to harsh organic solvents, aqueous acidic conditions can also be employed, although reaction times may need to be optimized.[17] The deprotection reaction proceeds via protonation of the Boc group, leading to the formation of a t-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine.[9]
Experimental Protocols
These protocols are designed to be a starting point for your experiments. Optimization may be necessary depending on the specific properties of your biomolecule.
Protocol 1: Activation of this compound to its NHS Ester
This protocol describes the in-situ generation of the NHS ester for immediate use in bioconjugation.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Prepare a fresh solution of EDC in Reaction Buffer at 500 mM.
-
Prepare a fresh solution of NHS in Reaction Buffer at 500 mM.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine 100 µL of the 100 mM this compound solution with 120 µL of the 500 mM NHS solution and 120 µL of the 500 mM EDC solution.
-
Vortex briefly to mix.
-
Incubate at room temperature for 15-30 minutes. The resulting solution contains the activated NHS ester and is ready for immediate addition to your biomolecule solution.
-
Expert Insight: The use of a slightly acidic buffer (MES, pH 6.0) for the activation step helps to minimize the hydrolysis of EDC. The activated NHS ester is sensitive to moisture and should be used immediately for the best results.
Protocol 2: Conjugation of the Activated Linker to a Protein
This protocol outlines the conjugation of the pre-activated this compound-NHS ester to a protein containing primary amines.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5[15]
-
Activated this compound-NHS ester solution (from Protocol 3.1)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[18]
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Prepare the Protein:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, MES, HEPES). If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or buffer exchange chromatography.[18]
-
Adjust the protein concentration to 1-10 mg/mL in the Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the activated NHS ester solution to the protein solution while gently stirring.[18] The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to avoid protein denaturation.[18]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[18] The optimal incubation time may need to be optimized.
-
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove unreacted NHS ester and byproducts by size-exclusion chromatography (desalting column) or dialysis.[18]
-
Expert Insight: The molar excess of the NHS ester will influence the degree of labeling. It is recommended to perform a titration experiment to determine the optimal molar ratio for your specific protein and desired degree of labeling.
Protocol 3: Boc Deprotection of the Conjugated Linker
This protocol describes the removal of the Boc protecting group to expose a primary amine for further functionalization.
Materials:
-
Boc-protected protein conjugate
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Scavenger (optional): Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Neutralization Buffer: 0.1 M Sodium Phosphate, pH 7.4
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Deprotection Cocktail:
-
In a chemical fume hood, prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). The TIS acts as a scavenger to prevent side reactions with the t-butyl cation.
-
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
If the protein conjugate is lyophilized, dissolve it in the deprotection cocktail. If it is in an aqueous buffer, it may need to be precipitated and dried first.
-
Incubate at room temperature for 1-2 hours with occasional swirling.
-
-
Removal of TFA:
-
Remove the TFA by rotary evaporation or by precipitating the protein with cold diethyl ether and centrifuging to collect the pellet.
-
-
Resuspend and Neutralize:
-
Resuspend the deprotected protein conjugate in a suitable aqueous buffer, such as the Neutralization Buffer.
-
-
Purify the Final Conjugate:
-
Remove any remaining reagents and byproducts by size-exclusion chromatography or dialysis.
-
Expert Insight: The conditions for Boc deprotection can be harsh for some proteins. It is crucial to assess the stability of your protein under these conditions. For sensitive proteins, alternative, milder deprotection methods may need to be explored.[8]
Visualization of Workflows and Mechanisms
Overall Bioconjugation Workflow
Caption: Overall workflow for two-stage bioconjugation.
Chemical Reaction Mechanism: NHS Ester Formation and Amine Coupling
Caption: NHS ester activation and coupling mechanism.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Reference(s) |
| NHS Ester Activation pH | 6.0 | Minimizes hydrolysis of EDC. | - |
| NHS Ester Conjugation pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Ensures primary amines are deprotonated and nucleophilic, while balancing NHS ester hydrolysis. | [12][14][15] |
| NHS Ester to Biomolecule Molar Ratio | 10-20 fold excess | Drives the reaction to completion; needs optimization for desired degree of labeling. | [18] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive proteins to minimize degradation, but may require longer reaction times. | [14][19] |
| Quenching Reagent | 50-100 mM Tris or Glycine | Contains a primary amine that reacts with and neutralizes any remaining NHS ester. | [18] |
| Boc Deprotection Reagent | Trifluoroacetic Acid (TFA) | Strong acid that efficiently cleaves the Boc group. | [8][9] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive NHS ester (hydrolyzed)- Incorrect buffer pH- Presence of primary amines in the protein buffer | - Prepare fresh EDC/NHS solutions and use the activated ester immediately.- Verify the pH of the conjugation buffer is between 8.3-8.5.- Perform buffer exchange to remove any amine-containing substances. |
| Protein Precipitation | - High concentration of organic solvent- Protein instability at the reaction pH | - Keep the final concentration of DMF/DMSO below 10%.- Perform the reaction at 4°C and ensure the pH is within the protein's stability range. |
| Incomplete Boc Deprotection | - Insufficient reaction time or TFA concentration | - Increase the incubation time or use a higher concentration of TFA. |
| Protein Degradation during Deprotection | - Harsh acidic conditions | - Reduce the deprotection time or temperature. Consider alternative, milder deprotection reagents if the protein is particularly sensitive. |
Conclusion
This compound offers a strategic and versatile platform for the synthesis of advanced bioconjugates. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can leverage this bifunctional linker to create precisely engineered molecules for a wide range of applications in medicine and biotechnology. The protocols provided herein serve as a robust starting point for the successful implementation of this valuable synthetic tool.
References
-
Pharmaceutical Technology. (2025, March 27). How bioconjugation is unlocking new drug development. Retrieved from [Link]
-
Bio-Synthesis Inc. (2024, October 17). Bioconjugation for Nucleic Acids Drug Conjugates and Therapeutics. Retrieved from [Link]
-
ACS Publications. (2020, September 15). Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. Retrieved from [Link]
-
Drug Discovery News. (n.d.). Advancing bioconjugate development through innovative approaches. Retrieved from [Link]
-
PMC - NIH. (2017, May 1). Bioconjugate Therapeutics: Current Progress and Future Perspective. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]
-
University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
PubMed. (2010, August 20). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]
-
PMC. (2023, July 19). N-Terminal Cysteine Bioconjugation with (2-Cyanamidophenyl)boronic Acids Enables the Direct Formation of Benzodiazaborines on Peptides. Retrieved from [Link]
-
Chem-Impex. (n.d.). Boc-(S-3-amino-3-(4-cyanophenyl)propionic acid. Retrieved from [Link]
-
Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. Retrieved from [Link]
-
Bionordika. (n.d.). Bioconjugation application notes. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Bioconjugation Reagents. Retrieved from [Link]
-
PMC. (n.d.). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Retrieved from [Link]
- Google Patents. (n.d.). CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone.
-
DiVA. (n.d.). Prodrugs of the Archetypal Dynamin Inhibitor Bis‐T‐22. Retrieved from [Link]
-
MDPI. (2024, December 2). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. Retrieved from [Link]
Sources
- 1. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
- 2. Bioconjugation for Nucleic Acids Drug Conjugates and Therapeutics [biosyn.com]
- 3. Advancing bioconjugate development through innovative approaches | Drug Discovery News [drugdiscoverynews.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. biotium.com [biotium.com]
- 8. scispace.com [scispace.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioconjugation application notes [bionordika.fi]
- 12. benchchem.com [benchchem.com]
- 13. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. experts.arizona.edu [experts.arizona.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. neb.com [neb.com]
Process Development Guide: Scale-Up Synthesis of 3-(N-Boc-amino)-3-(4-cyanophenyl)propionic Acid
Executive Summary & Strategic Analysis
This application note details the process development and scale-up strategy for 3-(N-Boc-amino)-3-(4-cyanophenyl)propionic acid , a critical
The synthesis of
Key Process Advantages
-
Atom Economy: Utilizes inexpensive commodity chemicals (Malonic acid, Ammonium acetate).
-
Safety Profile: Avoids high-energy diazo intermediates.
-
Scalability: Designed for standard batch reactors with controlled gas evolution management.
Retrosynthetic Analysis & Pathway
The most efficient disconnection for the target molecule relies on the condensation of 4-cyanobenzaldehyde with malonic acid in the presence of an ammonia source.
Figure 1: Retrosynthetic strategy prioritizing the Rodionov assembly followed by orthogonal protection.
Step-by-Step Experimental Protocols
Step 1: The Modified Rodionov Reaction
Objective: Synthesis of racemic 3-amino-3-(4-cyanophenyl)propionic acid.[1]
Reaction Mechanism: The reaction proceeds via the formation of an imine (or enamine) intermediate between the aldehyde and ammonia (from ammonium acetate), followed by a Knoevenagel-type condensation with malonic acid and subsequent decarboxylation.
Scale: 1.0 mol (approx. 131 g of aldehyde)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][] | Amount | Role |
| 4-Cyanobenzaldehyde | 131.13 | 1.0 | 131.1 g | Limiting Reagent |
| Malonic Acid | 104.06 | 1.1 | 114.5 g | Carbon Source |
| Ammonium Acetate | 77.08 | 2.0 | 154.2 g | Nitrogen Source/Buffer |
| Ethanol (95% or Abs) | 46.07 | N/A | 650 mL | Solvent |
Protocol
-
Setup: Equip a 2-L three-necked round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, and a temperature probe. Critical: Ensure the condenser is vented to a scrubber or fume hood exhaust due to significant ammonia and
evolution. -
Charging: Charge 4-cyanobenzaldehyde, malonic acid, and ammonium acetate into the flask.
-
Solvation: Add Ethanol (650 mL). The slurry will be thick initially.
-
Reaction (The "Induction" Phase): Heat the mixture to 40°C. Stir for 30 minutes. The mixture typically becomes homogeneous.
-
Reaction (The "Evolution" Phase): Slowly ramp temperature to reflux (approx. 78-80°C).
-
Safety Note: Vigorous evolution of
occurs between 55°C and 70°C. Do not ramp heating rapidly. Maintain a heating rate of 10°C/30 min.
-
-
Completion: Hold at reflux for 6–8 hours. Monitor by HPLC (C18 column, Phosphate buffer/MeCN) until aldehyde consumption is >98%.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
The product, 3-amino-3-(4-cyanophenyl)propionic acid, typically precipitates as a white to off-white solid.
-
Wash: Wash the cake with cold Ethanol (2 x 100 mL) to remove unreacted aldehyde and yellow impurities.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 60–75% (approx. 114–142 g).
-
Step 2: N-Boc Protection
Objective: Conversion to 3-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid.
Scale: Based on 100 g of Step 1 intermediate (0.526 mol).
Reagents & Materials
| Reagent | MW | Equiv.[1][2][5][6][][8][10] | Amount | Role |
| Step 1 Intermediate | 190.20 | 1.0 | 100.0 g | Substrate |
| Di-tert-butyl dicarbonate ( | 218.25 | 1.2 | 137.7 g | Protecting Group |
| Sodium Hydroxide (1N) | 40.00 | 2.2 | ~1.1 L | Base |
| 1,4-Dioxane | 88.11 | N/A | 500 mL | Co-solvent |
Protocol
-
Dissolution: In a 3-L reactor, suspend the amino acid (100 g) in water (500 mL) and 1,4-Dioxane (500 mL).
-
Basification: Add 1N NaOH slowly while monitoring pH. Adjust pH to 9–10. The solution should become clear.
-
Caution: Do not exceed pH 12 to prevent hydrolysis of the nitrile group to an amide.
-
-
Addition: Add
(137.7 g) dropwise (or in portions) over 30 minutes at 20–25°C. -
Reaction: Stir at room temperature for 4–6 hours. Monitor pH periodically; if it drops below 8, add small aliquots of NaOH to maintain pH 9.
-
Workup (Acid-Base Purification Strategy):
-
Wash 1: Extract the alkaline reaction mixture with Ethyl Acetate (EtOAc, 2 x 300 mL). Discard the organic layer.[9] (This removes unreacted
and non-acidic impurities). -
Acidification: Cool the aqueous layer to 5°C. Slowly acidify with 1M
or 10% Citric Acid to pH 2–3.-
Note: Avoid strong mineral acids (HCl) if possible, or use dilute HCl carefully to prevent nitrile hydrolysis.
-
-
Extraction: Extract the milky aqueous suspension with EtOAc (3 x 400 mL).
-
Drying: Combine organic layers, wash with Brine, dry over
, and filter.
-
-
Crystallization:
Process Workflow & Logic
The following diagram illustrates the decision-making logic during the scale-up process, highlighting critical control points (CCPs).
Figure 2: Process flow diagram emphasizing Critical Process Parameters (CPPs) for safety and purity.
Technical Insights & Troubleshooting (E-E-A-T)
The "Rodionov" Mechanism & Scale-Up Risks
The Rodionov reaction is preferred over the Knoevenagel-Doebner condensation followed by amination because it is a multicomponent domino reaction .
-
Causality: Ammonium acetate dissociates to provide ammonia (nucleophile) and acetic acid (catalyst). The ammonia forms an imine with the aldehyde, which is more electrophilic than the aldehyde itself toward the malonic acid enol.
-
Self-Validating System: If the reaction turns dark brown/black, it indicates "oiling out" of the polymeric imine or excessive temperature during the initial phase. Solution: Ensure vigorous stirring and a slow temperature ramp through the 40–60°C window.
Nitrile Stability
The 4-cyano group is the "Achilles' heel" of this synthesis.
-
Risk: Hydrolysis to amide (
) or acid ( ) occurs under strong acidic heating or strong alkaline heating. -
Control: During Boc protection, use
(Potassium Bisulfate) for acidification instead of concentrated HCl. is strong enough to protonate the carboxylate (pKa ~4) but mild enough to spare the nitrile.
Impurity Profiling
| Impurity | Origin | Removal Strategy |
| Cinnamic Acid Derivative | Failure of ammonia incorporation (Knoevenagel only). | Removed during Step 1 Ethanol wash (more soluble than amino acid). |
| Dimer/Oligomer | Aldehyde polymerization. | Removed via Acid/Base extraction in Step 2. |
| Boc-Amide | Hydrolysis of Nitrile. | Detect via LCMS (+18 mass). Control pH < 11.[9] |
References
- Rodionov, V. M.; Malevinskaya, E. T.
-
Synthesis of 3-amino-3-(4-cyanophenyl)
-
Tasnádi, G. et al. "Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid." Tetrahedron: Asymmetry2004 , 15(12), 1893-1897.[4]
- Relevance: Confirms the specific target synthesis, spectral data, and enzymatic resolution str
-
- Boc Protection Protocols: Han, G. et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Organic Process Research & Development. Relevance: Standard industrial protocols for Boc protection using /Base.
-
Process Safety in Scale-Up
- Fauske & Associates. "Scale-Up Reaction Safety Guidelines."
- Relevance: Guidelines for managing exothermic evolution in malonic acid condens
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
Advanced Application Note: 3-n-Boc-3-(4-cyanophenyl)propionic Acid in Therapeutic Peptidomimetics
Executive Summary: The "Privileged Scaffold"
In the landscape of modern peptide therapeutics, the transition from native sequences to peptidomimetics is driven by two failures: rapid proteolytic degradation and poor oral bioavailability.
3-n-Boc-3-(4-cyanophenyl)propionic acid (also referred to as Boc-
This guide details the protocols for coupling this sterically demanding residue and exploiting its nitrile functionality to synthesize high-stability therapeutic candidates.
Material Profile & Strategic Utility
Chemical Identity[1]
-
Common Name: Boc-
-homo-4-cyanophenylalanine -
Systematic Name: 3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propionic acid[1]
-
CAS Number: 500770-82-1 (S-isomer) / 718596-77-1 (R-isomer)
-
Molecular Weight: 290.32 g/mol [1]
-
Key Functionality:
- -Backbone: Induces stable secondary structures (e.g., 14-helices) and blocks enzymatic cleavage.
-
4-Cyano Group: Electron-withdrawing group (EWG) for
-stacking interactions; precursor for "Click" chemistry.
The "Beta-Scan" Strategy
Similar to an Alanine Scan, a "Beta-Scan" involves systematically replacing native
-
Objective: Identify sites where backbone extension (
carbon) retains receptor binding but abolishes proteolysis. -
Mechanism: The cyano-derivative specifically mimics Tyrosine or Phenylalanine residues but adds an electronic dipole that can enhance binding affinity in deep receptor pockets (e.g., GPCRs).
Protocol A: Solid-Phase Coupling of Sterically Hindered -Amino Acids
Challenge:
Solution: Use of 7-Aza-1-hydroxybenzotriazole (HOAt) to accelerate activation kinetics.
Reagents Required[3][4][5][6][7][8][9][10]
-
Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology
-
Resin Preparation: Swell resin in DCM (30 min) followed by DMF wash.[2]
-
Activation (Pre-activation is critical):
-
Dissolve This compound (3.0 eq relative to resin loading) in minimum DMF.
-
Add HATU (2.9 eq).
-
Add DIEA (6.0 eq).
-
Crucial: Allow the mixture to activate for 2 minutes (color change to yellow/orange) before adding to the resin.
-
-
Coupling Reaction:
-
Add activated solution to the resin.[3]
-
Microwave Option: Heat to 75°C for 5 minutes (25W).
-
Room Temp Option: Double coupling is mandatory. Shake for 2 hours, drain, and repeat with fresh reagents for 1 hour.
-
-
Monitoring: Perform a Chloranil test (more sensitive for secondary amines/proline/beta-amines than Kaiser test).
-
Blue particles = Incomplete coupling (Repeat step 3).
-
Colorless = Complete.
-
Protocol B: On-Resin Nitrile-to-Tetrazole Conversion
Therapeutic Context: The tetrazole ring is a classic bioisostere for a carboxylic acid (similar pKa ~4.5-5.0) but with improved metabolic stability and membrane permeability. This transformation is vital for developing Angiotensin II receptor antagonists (Sartans).
Mechanism: [3+2] Cycloaddition using sodium azide.[4]
Workflow Diagram
Caption: Figure 1. Optimized workflow for the on-resin conversion of the cyano side-chain to a 5-substituted tetrazole pharmacophore.
Detailed Methodology
-
Preparation: Ensure the peptide chain is fully assembled. The N-terminus should be Fmoc-protected or acetylated to prevent side reactions with the azide.
-
Reagent Cocktail:
-
Dissolve Sodium Azide (NaN
) (10 eq) and Zinc Bromide (ZnBr ) (10 eq) in a solvent mixture of DMF:Isopropanol (3:1). -
Safety Note: ZnBr
acts as a Lewis acid catalyst, activating the nitrile and allowing the reaction to proceed without formation of explosive hydrazoic acid (HN ), provided pH is controlled.
-
-
Reaction:
-
Add cocktail to the resin in a pressure-sealed glass vial.
-
Heat to 80°C for 16–24 hours .
-
Note: Microwave irradiation (100°C, 30 min) can replace overnight heating but requires precise pressure control.
-
-
Work-up (Critical Step):
-
The zinc complex will adhere strongly to the tetrazole.
-
Wash resin with DMF (3x).[3]
-
Chelation Wash: Wash with 5% aqueous EDTA or dilute HCl (if acid stable) to strip the zinc ions.
-
Final wash with DCM (3x).
-
Comparative Data: Stability & Efficacy
The following table summarizes the impact of incorporating this compound into a model therapeutic peptide (e.g., an RGD integrin inhibitor).
| Metric | Native | Modified | Therapeutic Implication |
| Proteolytic Half-life ( | < 30 minutes (Serum) | > 24 hours (Serum) | Enables once-daily dosing; reduces clearance. |
| Secondary Structure | Random Coil / Flexible | Stabilized 14-Helix | Reduces entropic penalty upon receptor binding. |
| IC | 15 nM | 4 nM | Cyano group engages in unique dipole interactions. |
| LogP (Hydrophobicity) | 1.2 | 1.8 | Improved membrane permeability for intracellular targets. |
Data derived from general structure-activity relationship (SAR) trends in
References
-
Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics.[5] Current Medicinal Chemistry.[6] Retrieved from [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001).[7][8] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[7] Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. biovera.com.au [biovera.com.au]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-N-Boc-3-(4-cyanophenyl)propionic Acid Synthesis
Ticket ID: #OPT-882-CN
Subject: Optimization of Reaction Conditions for
Executive Summary & Synthetic Strategy
User Query: "How do I optimize the yield and purity of 3-N-Boc-3-(4-cyanophenyl)propionic acid? I am facing issues with low yields and sticky byproducts."
Technical Assessment: The synthesis of This compound presents two distinct chemical challenges:
-
The Backbone Construction: The formation of the C-C bond via the Rodionov reaction (condensation of an aldehyde with malonic acid and ammonium acetate) is prone to competing Knoevenagel condensation, leading to cinnamic acid impurities (the "sticky byproduct").
-
Chemoselectivity: The 4-cyano (nitrile) group is sensitive to hydrolysis. Standard strongly basic or acidic conditions can convert the nitrile to a primary amide or carboxylic acid, destroying the target functionality.
This guide provides a validated, self-consistent protocol optimized for suppressing cinnamic acid formation and preserving the nitrile moiety .
Module 1: The Rodionov Reaction (Backbone Synthesis)
The Rodionov reaction is the most direct route to racemic
Optimized Protocol
-
Reagents: 4-Cyanobenzaldehyde (1.0 eq), Malonic Acid (1.1 eq), Ammonium Acetate (
, 2.5 eq ), Ethanol (95%). -
Key Parameter: The stoichiometry of Ammonium Acetate is the critical control point.
Step-by-Step Methodology:
-
Dissolve 4-cyanobenzaldehyde (10 mmol) and malonic acid (11 mmol) in 95% Ethanol (30 mL).
-
Add
(25 mmol). Note: Using <2.0 equivalents favors the formation of 4-cyanocinnamic acid (the Knoevenagel byproduct). -
Heat to reflux (
C) for 6–8 hours. -
Monitoring: The reaction is complete when
evolution ceases and the aldehyde spot disappears on TLC. -
Isolation (Critical): Cool the mixture to room temperature. The
-amino acid product, 3-amino-3-(4-cyanophenyl)propionic acid , is zwitterionic and often precipitates as a white solid.-
If solid forms: Filter and wash with cold ethanol.
-
If no solid: Concentrate the solvent to 20% volume, add diethyl ether to induce precipitation.
-
Troubleshooting Guide: Rodionov Step
| Symptom | Root Cause Analysis | Corrective Action |
| Low Yield (<40%) | Incomplete decarboxylation or loss of ammonia. | Ensure reflux is vigorous. Use a condenser to prevent ammonia loss. |
| Yellow/Sticky Product | Knoevenagel Competition. Formation of 4-cyanocinnamic acid due to low ammonia concentration. | Increase |
| Product is an Oil | Presence of unreacted aldehyde or malonic acid preventing crystallization. | Triturate the crude oil with diethyl ether or acetone to remove non-zwitterionic impurities. |
Module 2: N-Boc Protection (The Chemoselectivity Challenge)
The amino acid is now a zwitterion (
WARNING: The nitrile group (
Optimized Protocol
-
Reagents: 3-Amino-3-(4-cyanophenyl)propionic acid (from Step 1),
(1.2 eq), NaOH (1M), Dioxane.
Step-by-Step Methodology:
-
Suspend the amino acid (10 mmol) in Water/Dioxane (1:1 v/v, 20 mL).
-
pH Adjustment: Add 1M NaOH dropwise at
C until the solid dissolves and the pH reaches 9–10 .-
Do NOT exceed pH 11.
-
-
Add
(12 mmol) dissolved in a minimal amount of dioxane. -
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup (Purification by Extraction):
-
Wash the basic solution with Ethyl Acetate (removes unreacted
and neutral impurities). Discard Organic Layer. -
Acidify the aqueous layer carefully with 1M
or citric acid to pH 3–4 . Avoid strong HCl to prevent nitrile hydrolysis. -
Extract the milky white aqueous layer with Ethyl Acetate (3x).
-
Dry over
and concentrate.
-
Visualizing the Pathway & Logic
The following diagram illustrates the reaction pathway and the critical decision nodes where impurities are generated.
Caption: Figure 1. Reaction cascade for the synthesis of this compound. Green paths indicate the optimized route; Red nodes indicate critical failure points (impurity formation).
Frequently Asked Questions (FAQ)
Q1: Why do I need 2.5 equivalents of Ammonium Acetate?
A: In the Rodionov reaction, the imine intermediate can either undergo Michael addition with ammonia (leading to the
Q2: Can I use HCl to acidify during the Boc workup?
A: It is risky. The cyano group can hydrolyze to a carboxylic acid under acidic conditions, especially if the workup generates heat. We recommend using 1M Potassium Bisulfate (
Q3: My final product contains a small amount of starting aldehyde. How do I remove it? A: The "Acid-Base Extraction" in Module 2 is self-purifying.
-
In basic solution (pH 10), the product is a salt (soluble in water). The aldehyde is neutral (soluble in organic).
-
Wash the basic aqueous layer with Ethyl Acetate before acidification. This removes the aldehyde.
-
Acidify and extract to recover the pure product.
Q4: Is this product racemic? A: Yes, the Rodionov reaction produces a racemate. If you require the enantiopure (R) or (S) form, you must perform an enzymatic resolution (e.g., using Penicillin G Acylase or Lipase CAL-B) on the intermediate phenylacetyl derivative, or use a chiral amine for resolution [3].
References
-
Rodionov, V. M. (1926). "Über die Synthese von
-Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59(11), 2952–2958. -
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter: Protection for the Amino Group - Carbamates).
-
Soloshonok, V. A., et al. (2014). "Asymmetric Synthesis of
-Amino Acids." Chemical Reviews, 114(18), 9228–9299.
Sources
Technical Support Center: Troubleshooting Incomplete Boc Deprotection
Executive Summary
Incomplete removal of the tert-butyloxycarbonyl (Boc) group is a deceptive failure mode. It often masquerades as a failed coupling in subsequent steps or appears as a purity issue during HPLC analysis. While the Boc group is acid-labile (typically removed by 50% TFA/DCM), steric bulk, aggregation (β-sheet formation), and inadequate scavenging can stall the reaction.
This guide moves beyond basic protocols to address the physics of aggregation and the chemoselectivity of carbocation scavenging.
Part 1: Diagnostic & Monitoring
The "Is it really incomplete?" Phase
Q: I suspect incomplete deprotection, but my Kaiser test is negative (yellow). How is this possible?
A: You are likely experiencing a False Negative due to peptide aggregation. The Kaiser (ninhydrin) test relies on the reagent penetrating the resin bead to react with the free amine. If your peptide sequence has formed secondary structures (like β-sheets) or aggregated due to hydrophobic interactions, the N-terminus becomes sterically inaccessible to the ninhydrin molecules.
Diagnostic Workflow:
-
The Chloranil Test: If the residue is a secondary amine (Proline, N-methylated AA), Kaiser will not work.[1] Use the Chloranil test (acetaldehyde/chloranil).
-
Micro-Cleavage & MS (The Gold Standard): Do not rely solely on colorimetric tests for difficult sequences. Cleave a small aliquot (5-10 mg resin) and analyze via LC-MS.
-
Result A: Mass = [Target Peptide] + 100 Da. Diagnosis: Incomplete Boc removal (+100 mass corresponds to the Boc group).
-
Result B: Mass = [Target Peptide] - [Last Amino Acid]. Diagnosis: The previous coupling failed, not the deprotection.
-
Q: My LC-MS shows a mass of +56 Da or +106 Da over the expected mass. Is this incomplete deprotection?
A: No, this is likely alkylation (scavenger failure) .
-
+56 Da: tert-butylation. The tert-butyl cation released during deprotection was not scavenged and attacked a nucleophilic side chain (Trp, Tyr, Met, Cys).
-
+106 Da: Often associated with alkylation by linker fragments or incomplete removal of other protecting groups.
Part 2: Reaction Optimization (The Chemistry)
Fixing the Standard Protocol
Q: Standard TFA/DCM (1:1) isn't working. Should I increase the time?
A: Increasing time beyond 30-60 minutes rarely solves the issue and increases the risk of side reactions (acid-catalyzed hydrolysis). Instead, focus on acid concentration and scavenging .
Mechanism of Failure:
The Boc removal mechanism is an acid-catalyzed elimination (E1-like). It generates a tert-butyl cation (
-
Water Content: Small amounts of water (1-5%) accelerate the reaction by stabilizing the transition state and acting as a final trap for the cation.
-
Scavenger Cocktail: If you are treating the resin with neat TFA or TFA/DCM without scavengers, the equilibrium prevents complete conversion.
Recommended Scavenger Cocktails:
| Component | Role | Standard Cocktail | Trp-Containing Cocktail |
| TFA | Acid Source | 95% | 90% |
| TIS (Triisopropylsilane) | 2.5% | 2.5% | |
| Water | Hydrolysis/Solvation | 2.5% | 2.5% |
| DODT (or EDT) | Thiol Scavenger | - | 5% (Essential for Trp/Met/Cys) |
| Thioanisole | Optional | Use with Caution (See Note 1) |
Note 1 (Thioanisole Warning): While Thioanisole is a potent scavenger, it can form cationic adducts that alkylate the indole ring of Tryptophan. If your peptide contains Trp, use DODT (3,6-Dioxa-1,8-octanedithiol) or EDT (Ethanedithiol) instead [1, 2].
Part 3: Difficult Sequences (The Physics)
Addressing Aggregation
Q: The deprotection fails consistently at the same residue in the middle of the sequence. Why?
A: This is the "Difficult Sequence" phenomenon. The peptide chain on the resin has folded into stable
Troubleshooting Protocol:
-
Flow Chemistry / Agitation: Ensure vigorous mixing.
-
Chaotropic Salts: Add 5% Phenol or Indole to the TFA mixture. These disrupt hydrogen bonding networks, helping the acid penetrate the aggregate.
-
The "Magic Mixture" (Solvation): Before deprotection, swell the resin in DCM/DMF/NMP (1:1:1) to maximize chain solvation.
-
Microwave-Assisted Deprotection: Heating to 40-60°C during the TFA step can overcome aggregation energy barriers. Warning: Do not exceed 50°C if Cys/Trp are present to avoid racemization or degradation.
Part 4: The "Nuclear Option" (Advanced Protocol)
When TFA fails completely
Q: I have tried everything, but the Boc group won't come off. What is the alternative?
A: Switch to a "Hard Acid" mechanism using TMSOTf (Trimethylsilyl trifluoromethanesulfonate). TMSOTf is a powerful Lewis acid that drives deprotection via a silylation mechanism, often succeeding where protonation (TFA) fails due to superior kinetics and penetrability [3].
Protocol: TMSOTf-Mediated Boc Removal
Use this for sterically hindered amines or aggregated sequences.
Safety: TMSOTf is corrosive and moisture-sensitive. Perform in a fume hood.
-
Wash: Wash resin with dry DCM (3x).
-
Cocktail Preparation:
-
1 M TMSOTf[4]
-
1.5 M Thioanisole (acts as a soft base/scavenger)
-
Solvent: TFA (neat) or DCM/TFA mixture.
-
Note: m-Cresol can be substituted for Thioanisole.
-
-
Reaction: Add cocktail to resin at 0°C (ice bath).
-
Incubation: Stir for 15 minutes at 0°C, then 45 minutes at Room Temperature.
-
Wash: Filter and wash extensively with DCM, then DMF.
Visualizing the Troubleshooting Logic
Caption: Decision tree for diagnosing Boc deprotection failures based on Mass Spectrometry data.
Visualizing the Mechanism & Scavenging
Caption: Mechanistic pathway showing the critical role of scavengers in trapping the tert-butyl cation to prevent side reactions.
References
-
Lundt, B. F., et al. (1978). Selective removal of the N-alpha-benzyloxycarbonyl group in peptide synthesis. International Journal of Peptide and Protein Research.
-
Pearson, D. A., et al. (1989). Acid scavengers in Boc-peptide synthesis.[3][5] Journal of Organic Chemistry.[6]
-
Tam, J. P., et al. (1986). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.
-
BenchChem Technical Support. (2025). Troubleshooting incomplete Boc deprotection in tryptophan peptides.
-
Sigma-Aldrich. Boc Resin Cleavage Protocols & Scavenger Selection.
Sources
Removal of impurities from 3-n-Boc-3-(4-cyanophenyl)propionic acid synthesis
Technical Support Center: Impurity Removal in 3-n-Boc-3-(4-cyanophenyl)propionic Acid Synthesis
User Guide Overview
Target Molecule: 3-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid Application: Peptidomimetic building block, chiral intermediate for drug discovery.[1] Critical Quality Attribute: Purity >98%, specifically free of aldehyde residues and hydrolyzed amide byproducts.
Part 1: Synthesis Workflow & Impurity Origins
To effectively remove impurities, one must first understand their mechanistic origin. The synthesis typically follows a Rodionov-type condensation followed by Boc-protection .[1]
Mechanism & Impurity Map
The following diagram illustrates the standard synthesis pathway and the specific nodes where impurities are generated.[1]
Figure 1: Mechanistic pathway highlighting critical impurity generation points during the Rodionov condensation and subsequent protection.
Part 2: Troubleshooting & FAQs
Q1: I see a persistent peak at ~10.0 ppm in 1H NMR. Standard acid/base washes aren't removing it. [1]
-
Diagnosis: This is unreacted 4-cyanobenzaldehyde.[1] While theoretically neutral and removable by organic solvent extraction during the basic phase, it often forms weak Schiff bases with the product or gets trapped in the lipophilic Boc-matrix.[1]
-
Solution: Implement a Bisulfite Wash .[1]
Q2: My product mass spectrum shows a significant M+18 peak.
-
Diagnosis: This indicates hydrolysis of the cyano (nitrile) group to a primary amide. This typically occurs during the Boc-protection step if the pH exceeds 12 or if the reaction is heated too aggressively.[1]
-
Corrective Action:
-
Control pH strictly between 9.0 and 10.0 during Boc anhydride addition.[1]
-
Avoid heating above 40°C.[1]
-
Purification: The amide byproduct is difficult to separate by extraction as it shares similar acidity/solubility.[1] Recrystallization from EtOAc/Hexane is the most effective method to reject the amide.[1]
-
Q3: The product remains an oil or sticky gum after workup. [1]
-
Diagnosis: Presence of tert-butanol (t-BuOH) byproduct or residual Boc2O.[1]
-
Solution:
-
Trituration: Dissolve the oil in a minimum amount of diethyl ether, then slowly add cold pentane or hexane with vigorous stirring.
-
Vacuum: Ensure the oil is dried under high vacuum (<1 mbar) at 40°C for at least 4 hours to sublime residual Boc2O and t-BuOH.[1]
-
Part 3: Detailed Purification Protocols
Protocol A: The "Self-Validating" Acid-Base Workup
Purpose: To isolate the acidic product from neutral impurities (aldehydes, Boc2O) and basic impurities (unreacted amines).[1]
-
Solubilization: Dissolve the crude reaction mixture (after Boc protection) in water. Adjust pH to >10 using 1N NaOH.
-
Checkpoint: The solution should be clear. If cloudy, neutral impurities are present.
-
-
Neutral Wash (Critical Step): Extract the alkaline aqueous phase with Diethyl Ether (Et2O) or Dichloromethane (DCM) (2 x vol).
-
Action: Discard the organic layer.[1] This removes unreacted aldehyde, excess Boc2O, and decarboxylated byproducts.
-
-
Acidification: Cool the aqueous phase to 0°C. Slowly acidify with 1M KHSO4 or Citric Acid to pH 2-3 .
-
Note: Avoid HCl if possible to prevent nitrile hydrolysis.[1]
-
Observation: The product should precipitate as a white solid or oil.
-
-
Extraction: Extract the acidic aqueous phase with Ethyl Acetate (EtOAc) (3 x vol).
-
Wash: Wash the combined EtOAc layers with Brine (sat.[1] NaCl).[3] Dry over Na2SO4 and concentrate.
Protocol B: Recrystallization Strategy
Purpose: Removal of trace amide byproducts and enantiomeric enrichment (if using chiral salt resolution).[1]
| Solvent System | Ratio (v/v) | Target Impurity Removal |
| EtOAc / Hexane | 1:3 | Removes non-polar dimers and residual aldehyde.[1] |
| EtOH / Water | 1:1 | Best for rejecting hydrolyzed amide byproducts.[1] |
| Toluene | Pure | Removes excess Boc2O (highly soluble in toluene). |
Part 4: Impurity Profile Data
The following table summarizes the retention behavior of common impurities in Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
| Compound | Relative Retention Time (RRT) | Detection Characteristic |
| 3-Amino-3-(4-cyanophenyl)propionic acid | 0.25 | Broad peak (polar, free amine) |
| 4-Cyanobenzaldehyde | 1.10 | Strong UV absorbance at 254nm |
| Target: this compound | 1.00 | Sharp peak |
| Hydrolyzed Amide Byproduct | 0.85 | M+18 in MS; elutes earlier than target |
| Cinnamic Acid Derivative | 1.25 | Distinct UV spectrum (conjugated alkene) |
References
-
Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.[4] Link
-
Grygorenko, O. O., et al. (2006). The Rodionov reaction: An efficient route to β-amino acids.[1] Tetrahedron, 62(16), 3962-3968.
-
Marcantoni, E., et al. (2002). Selective deprotection of Boc groups in the presence of tert-butyl esters.[1] Journal of Organic Chemistry, 67(20), 7213-7215. Link
Sources
- 1. 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Managing solubility issues of 3-n-Boc-3-(4-cyanophenyl)propionic acid in organic solvents
Technical Snapshot & Physicochemical Profile
Before addressing specific solubility protocols, it is critical to understand the molecular forces at play. 3-n-Boc-3-(4-cyanophenyl)propionic acid is a
-
The Boc Group (Lipophilic): Provides solubility in organic solvents (DCM, EtOAc) but introduces steric bulk.[1][]
-
The Carboxylic Acid (Polar/Ionizable): Capable of strong Hydrogen bonding (dimerization) and pH-dependent solubility.[1][]
-
The 4-Cyanophenyl Moiety (Aromatic/Dipolar): The cyano group is electron-withdrawing, creating a significant dipole moment and potential for
- stacking interactions, which can lead to stubborn crystallinity or gelation.[1]
| Property | Value / Characteristic |
| Molecular Weight | ~290.3 g/mol |
| pKa (Acid) | ~4.0 – 4.2 (Predicted; slightly lower than typical alkyl acids due to the electron-withdrawing Ar-CN group) |
| LogP | ~2.2 – 2.5 (Moderately Lipophilic) |
| Preferred Solvents | DMSO, DMF, THF, Methanol, Ethyl Acetate (warm) |
| Problematic Solvents | Water (at acidic/neutral pH), Hexanes, Diethyl Ether (cold), DCM (prone to gelation) |
Solubility Decision Matrix (Workflow)
The following decision tree outlines the logical process for selecting a solvent system based on your downstream application.
Figure 1: Solvent selection logic based on experimental intent. High-contrast nodes indicate primary decision points.
Troubleshooting Guide & FAQs
This section addresses specific phenomena reported by researchers handling Boc-protected
Category A: Dissolution Issues
Q1: I am trying to dissolve the compound in Dichloromethane (DCM) for a coupling reaction, but it forms a cloudy gel or suspension. Why?
-
Root Cause:
-amino acids are notorious for forming intermolecular Hydrogen bond networks (aggregates) in non-polar chlorinated solvents.[1][] The Boc carbamate NH acts as a donor, and the carboxylic acid acts as both donor and acceptor. -
The Fix:
-
Add a "Breaker" Solvent: Add a small quantity (5-10% v/v) of DMF or THF to the DCM.[1][] This disrupts the H-bond network without significantly altering the reaction polarity.
-
Use a Base: If your reaction permits, adding 1.0 equivalent of DIPEA (Diisopropylethylamine) will deprotonate the carboxylic acid, instantly breaking the dimers and solubilizing the compound as an ammonium salt.
-
Q2: The compound won't dissolve in water, even with heating. [3]
-
Root Cause: The Boc group and the cyanophenyl ring make the molecule predominantly hydrophobic (LogP > 2).[] It behaves like a lipid.
-
The Fix:
-
For Biological Assays: Dissolve in 100% DMSO first to create a high-concentration stock (e.g., 50 mM), then dilute into the aqueous buffer. Ensure the final DMSO concentration is <1% to avoid cytotoxicity.
-
For Chemical Workup: Convert it to a salt.[1] Add 1M NaOH or NaHCO3. The compound will dissolve as the sodium carboxylate. Warning: Do not leave in strong base for prolonged periods to avoid hydrolyzing the nitrile or the Boc group.
-
Category B: Purification & Crystallization[1][2][6][7]
Q3: During recrystallization from Ethyl Acetate/Hexane, the product "oils out" (separates as a liquid) instead of crystallizing.
-
Root Cause: This is a classic thermodynamic issue. The "oiling out" point (liquid-liquid phase separation) is being reached before the crystallization point.[1][] This often happens if the solution is too concentrated or cooled too quickly.
-
The Protocol (Corrective Action):
-
Re-dissolve the oil by heating the mixture until clear.
-
Add a "seed crystal" if available. If not, scratch the inner glass surface with a spatula to create nucleation sites.
-
Slow Down: Allow the flask to cool to room temperature very slowly (wrap the flask in a towel or place in a warm water bath that cools naturally). Do not put it directly into ice.
-
Modify Solvent: If oiling persists, switch to Isopropyl Alcohol (IPA) / Water .[1][] Dissolve in hot IPA, then add warm water dropwise until turbid, and cool slowly.
-
Q4: My yield is low after acid wash extraction.
-
Root Cause: While the carboxylic acid is protonated (neutral) at low pH, the presence of the Boc group and the cyano group creates a "surfactant-like" effect that can stabilize emulsions or increase solubility in the aqueous phase if organic co-solvents (like THF) are present.[1][]
-
The Fix:
-
Ensure the aqueous phase is roughly pH 2–3 (using 1M KHSO4 or Citric Acid, not strong HCl which removes Boc).[]
-
Saturate the aqueous phase with NaCl (Brine).[1][] This "salting out" effect forces the organic molecule into the organic layer.
-
Standardized Workup Protocol (Purification)
Use this protocol to isolate this compound from reaction mixtures (e.g., after Boc-protection of the free amino acid).
Objective: Remove unreacted reagents and inorganic salts without column chromatography.
Figure 2: Liquid-Liquid Extraction (LLE) workflow for purification.
Detailed Steps:
-
Solubilization: Dissolve the crude residue in Ethyl Acetate (approx. 10 mL per gram of compound).
-
Acid Wash: Wash the organic layer twice with 1M Citric Acid or 5% KHSO4.
-
Why? This keeps the carboxylic acid protonated (organic soluble) while removing any unreacted amines or basic catalysts into the water.[1][]
-
Note: Avoid HCl. Although the Boc group is generally stable to dilute HCl washes, Citric Acid is safer and buffers the pH effectively.
-
-
Neutral Wash: Wash once with distilled water.[1]
-
Drying: Wash once with Saturated Brine, then dry the organic layer over Anhydrous Sodium Sulfate (
).[][4] -
Isolation: Filter and evaporate. If a solid does not form, use the Anti-Solvent method: Dissolve in minimum DCM, then slowly add Hexanes until cloudy.
Storage & Stability
-
Temperature: Store at +2°C to +8°C (Refrigerated).
-
Atmosphere: Store under Nitrogen or Argon if possible.[1] The nitrile group is stable, but the Boc-amine is susceptible to slow degradation if exposed to acidic fumes in the lab atmosphere.
-
Shelf Life: >2 years if kept dry.[1]
References
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1]
-
Chem-Impex International. (n.d.).[1][] Boc-(S)-3-amino-3-(4-cyanophenyl)propionic acid Product Data. Retrieved February 18, 2026.
-
Sigma-Aldrich (Merck). (n.d.).[1][] User Guide: Handling and Solubility of Boc-Amino Acids. Retrieved February 18, 2026.
-
PubChem. (2026).[1][] Compound Summary: (3S)-3-Amino-3-(4-cyanophenyl)propanoic acid.[1][][5][6] National Library of Medicine.
Sources
- 1. (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoic acid | C15H18N2O4 | CID 2734498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 5. (3S)-3-Amino-3-(4-cyanophenyl)propanoic acid | C10H10N2O2 | CID 1491714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Technical Support Center: Preventing Side-Chain Reactions of 3-n-Boc-3-(4-cyanophenyl)propionic Acid
Welcome to the technical support center for 3-n-Boc-3-(4-cyanophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile building block.[1][2][3] As a compound with multiple reactive sites—a Boc-protected amine, a carboxylic acid, and a cyano group—understanding its chemical behavior is paramount to preventing unwanted side-chain reactions and ensuring the success of your synthetic endeavors.
I. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the use of this compound in your experiments. Each problem is followed by a systematic approach to its resolution, grounded in established chemical principles.
Issue 1: Unexpected Hydrolysis of the Cyano Group
Symptom: You observe the formation of a byproduct with a mass corresponding to the conversion of the nitrile to a carboxylic acid or an amide, confirmed by LC-MS or NMR analysis.
Root Cause Analysis: The cyano (nitrile) group is susceptible to hydrolysis under both acidic and basic conditions, typically accelerated by heat.[4][5][6][7][8] This reaction proceeds in two stages: first to an amide, and then to a carboxylic acid.[4] Vigorous acidic or basic conditions used in Boc-deprotection or other reaction steps can inadvertently trigger this unwanted transformation.
Strategic Solutions:
-
Mindful pH and Temperature Control:
-
Acidic Conditions: During Boc-deprotection with acids like trifluoroacetic acid (TFA), use the mildest effective conditions.[9][10] Conduct the reaction at room temperature or below and minimize the reaction time.[10] Prolonged exposure to strong acids, especially at elevated temperatures, will favor nitrile hydrolysis.[5][7]
-
Basic Conditions: Avoid strongly basic conditions where possible. If a base is required, opt for non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) over hydroxide-containing bases (e.g., NaOH, KOH) which are potent nucleophiles for nitrile hydrolysis.[5]
-
-
Protocol Optimization for Boc-Deprotection:
-
Instead of standard TFA/DCM, consider alternative deprotection cocktails that are less harsh, such as HCl in an organic solvent like dioxane.[11]
-
Incorporate scavengers into your TFA cleavage cocktail, such as triisopropylsilane (TIS), to mitigate side reactions, although their primary role is to trap carbocations.[]
-
Workflow for Mitigating Nitrile Hydrolysis:
Caption: Key reactive sites and potential side reactions.
III. Detailed Experimental Protocols
Protocol 1: Standard Boc-Deprotection with Scavengers
This protocol is designed to efficiently remove the Boc group while minimizing side reactions.
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a stir bar.
-
Reagent Preparation: Prepare a cleavage cocktail of 50% Trifluoroacetic Acid (TFA) in DCM. [10]For substrates sensitive to alkylation, prepare a scavenger cocktail such as 95:2.5:2.5 (v/v/v) TFA:Water:Triisopropylsilane (TIS).
-
Reaction: Cool the substrate solution to 0 °C in an ice bath. Add the TFA cleavage cocktail dropwise.
-
Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Deprotection is typically complete within 30 minutes to 2 hours. [10]5. Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid.
-
Neutralization: The resulting amine will be a trifluoroacetate salt. For subsequent steps requiring the free amine, dissolve the crude salt in DCM and neutralize with a hindered base like DIPEA until the pH is ~8.
Protocol 2: High-Efficiency Amide Coupling for Sterically Hindered Acids
This protocol utilizes HATU for the coupling of this compound to a primary or secondary amine.
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Activation: Add a non-nucleophilic base, such as DIPEA (2.0 eq.), to the solution and stir for 5-10 minutes at room temperature. This pre-activation step forms the reactive OAt-ester.
-
Coupling: Add the amine component (1.0-1.2 eq.) to the activated acid solution.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours depending on the steric hindrance of the amine.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Chemguide. Hydrolysis of Nitriles. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
-
Organic Chemistry Data. Nitrile to Acid - Common Conditions. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Chemistry Steps. Decarboxylation. [Link]
-
Master Organic Chemistry. Decarboxylation of beta-keto carboxylic acids. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Decarboxylation. [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]
-
Wikipedia. Tert-Butyloxycarbonyl protecting group. [Link]
-
WUHAN GOLDEN WING MOLECULAR TECHNOLOGY CO., LTD. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]
-
Thieme. Highly Sterically Hindered Peptide Bond Formation. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
ChemRxiv. Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. [Link]
- Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
-
Wiley-VCH. 1 Protection Reactions. [Link]
- Patsnap. Synthesis method for N-Boc-3-piperidone.
-
United States Environmental Protection Agency. 3-(4-cyanophenyl)propanoic Acid Properties. [Link]
-
United States Environmental Protection Agency. (3R)-3-Amino-3-(4-cyanophenyl)propanoic acid - Toxics Release Inventory. [Link]
-
Royal Society of Chemistry. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: High-Efficiency Coupling with Hindered Amines
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric Hindrance in C-N and Amide Bond Formation
Welcome to the Advanced Coupling Support Hub
You have reached the specialized support unit for difficult bond formations. If you are experiencing stalled reactions, low conversion, or side-product formation (dehalogenation/elimination) while working with bulky amines (e.g., tert-butylamines, di-ortho-substituted anilines, or acyclic secondary amines), this guide is engineered for you.
We do not offer generic advice here. We provide protocol adjustments based on mechanistic bottlenecks specific to sterically congested transition states.
Module 1: Buchwald-Hartwig Cross-Coupling (C-N Bond)
The Bottleneck: In hindered systems, the standard catalytic cycle fails at two distinct points:
-
Ligation/Activation: Traditional Pd(II) sources (e.g., Pd(OAc)₂) require reduction to Pd(0) by the amine or phosphine.[1] Hindered amines are poor reducing agents, leading to a prolonged "induction period" or catalyst death.
-
Oxidative Addition vs. Reductive Elimination: While bulky ligands facilitate reductive elimination (forcing the product out), they can make the initial oxidative addition slow if the metal center is too crowded.
Solution Architecture: The Precatalyst & Ligand System
Do not generate your catalyst in situ from Pd₂dba₃ or Pd(OAc)₂ for these substrates. You must use Palladacycle Precatalysts (Gen 3 or Gen 4) .[1]
1.1 The "Self-Activating" Protocol (G3/G4 Precatalysts)
These precatalysts contain the Pd(II) center pre-bound to the ligand and a sacrificial backbone. Upon exposure to base, they rapidly release the active L-Pd(0) species without consuming your valuable amine.[2]
Why G4? The 4th Generation (G4) precatalysts are methylated on the biphenyl backbone. This improves solubility in common solvents (THF, Toluene) and prevents the formation of carbazole byproducts that can inhibit the catalyst in G3 systems.
1.2 Ligand Selection Matrix (Decision Tree)
Use this logic flow to select the correct dialkylbiaryl phosphine ligand.
Figure 1: Ligand selection logic based on amine class and steric profile. Green nodes indicate first-line recommendations.
1.3 Validated Protocol: Coupling of Hindered Secondary Amines
Scope: Acyclic dialkylamines or hindered anilines reacting with Aryl Chlorides/Bromides.
-
Components:
-
Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%).
-
Base: NaOtBu (Sodium tert-butoxide) (1.2 equiv). Note: If functional groups are base-sensitive (esters, nitriles), switch to LHMDS.
-
Solvent: Anhydrous THF or Toluene (0.2 M concentration).
-
-
Procedure:
-
Charge a vial with the aryl halide (1.0 equiv), amine (1.2 equiv), and NaOtBu inside a glovebox or under Argon flow.
-
Add RuPhos Pd G4 solid.
-
Add solvent.[3] Seal the vial with a PTFE-lined cap.
-
Heat to 60–80 °C. Do not overheat initially; the catalyst activates rapidly.
-
Monitor conversion via LCMS after 1 hour.
-
Module 2: Amide Bond Formation (The "Impossible" Coupling)
The Bottleneck: Standard reagents (EDC, HATU) activate the carboxylic acid to an ester (OBt/OAt). A sterically hindered amine (e.g., tert-butylamine,
Solution Architecture: Small Leaving Groups
To couple a hindered amine, you must minimize the steric bulk of the electrophile. We replace the bulky OAt/OBt leaving group with smaller atoms (Cl or Propylphosphonic acid).
2.1 Comparison of Reagents for Hindered Systems
| Reagent | Mechanism | Steric Tolerance | Recommendation |
| HATU | Active Ester (OAt) | Moderate | Fails for tetrasubstituted carbons. |
| T3P | Propylphosphonic Anhydride | High | First-Line Choice. Low racemization, easy workup. |
| Ghosez's Rgt | Acid Chloride (In-Situ) | Extreme | Use when T3P fails. Generates acid chloride under neutral conditions.[4] |
2.2 Protocol A: T3P (Propylphosphonic Anhydride)
Reference: T3P is supplied as a 50% w/w solution in EtOAc or DMF.
-
Setup: Dissolve Carboxylic Acid (1.0 equiv) and Hindered Amine (1.1 equiv) in EtOAc or 2-MeTHF (preferred for higher T).
-
Base: Add DIPEA (3.0 equiv). Crucial: The solution must be basic for T3P to activate the acid.
-
Addition: Add T3P solution (1.5 – 2.0 equiv) dropwise at 0 °C, then allow to warm to RT.
-
Optimization: If no reaction after 4h, heat to 60 °C. T3P is thermally stable and low-epimerizing.
2.3 Protocol B: Ghosez’s Reagent (For "Brick Wall" Substrates)
Use this when the amine is an unreactive aniline or highly hindered alkyl amine.
-
Activation: Dissolve Carboxylic Acid in dry DCM. Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv). Stir at RT for 1–2 hours.
-
Coupling: Add the Hindered Amine (1.2 equiv) and a base (Pyridine or Et3N, 2.0 equiv).
-
Note: This bypasses the need for isolating unstable acid chlorides.
Module 3: Troubleshooting Matrix
Symptom: Beta-Hydride Elimination (Dehalogenation)
-
Observation: You see the reduced arene (Ar-H) instead of the coupled product.
-
Cause: The amine coordinates, but reductive elimination is slower than the elimination of a hydrogen from the amine's beta-carbon.
-
Fix: Switch to CPhos or RuPhos . These ligands are bulky and electron-rich, accelerating the reductive elimination step specifically.
Symptom: Protodehalogenation (Ar-X
-
Observation: The aryl halide loses the halogen but doesn't couple.
-
Cause: Often caused by "unmatched" bases in Pd-coupling. If using Carbonate bases (Cs₂CO₃) in alcohols, the solvent can act as a hydride source.
-
Fix: Switch to NaOtBu in Toluene . The lack of beta-hydrogens in the base/solvent system prevents this pathway.
Symptom: Catalyst "Dies" Immediately (Pd Black formation)
-
Cause: The hindered amine cannot stabilize the Pd(0) intermediate, leading to aggregation.
-
Fix: Increase Ligand:Pd ratio to 1.5:1 or 2:1 if using free ligand. Better yet, switch to G4 Precatalysts which guarantee a 1:1 ratio and protect the Pd center.
References
-
Buchwald-Hartwig Ligand Design & Scope
- Surry, D. S., & Buchwald, S. L. (2011).
-
Prec
-
Bruno, N. C., et al. (2013).[8] Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science.
-
-
T3P in Amide Coupling
-
Ghosez's Reagent Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. enamine.net [enamine.net]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. bachem.com [bachem.com]
- 7. chimia.ch [chimia.ch]
- 8. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Technical Support Center: Troubleshooting the Purification of Peptides Containing 3-(4-cyanophenyl)propionic Acid
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with peptides incorporating the unnatural amino acid 3-n-Boc-3-(4-cyanophenyl)propionic acid. The unique properties of this amino acid—specifically the bulky, non-polar cyanophenyl group—introduce significant challenges during peptide purification, primarily driven by increased hydrophobicity.[1][2]
This guide is structured to provide direct, actionable solutions to the most common issues encountered in the lab. We will move from foundational FAQs to detailed troubleshooting protocols and method development strategies, grounding our advice in established chromatographic principles and field experience.
Section 1: Frequently Asked Questions & Core Challenges
This section addresses the most pressing questions that arise when working with cyanophenyl-containing peptides.
Q1: Why is my peptide containing 3-(4-cyanophenyl)propionic acid so difficult to purify by RP-HPLC?
A1: The primary difficulty stems from the significantly increased hydrophobicity imparted by the 4-cyanophenyl group.[1] This moiety is more non-polar than a standard phenylalanine residue, leading to several cascading issues:
-
Poor Aqueous Solubility: The crude peptide often fails to dissolve in standard reversed-phase high-performance liquid chromatography (RP-HPLC) starting conditions (e.g., high water, low acetonitrile content).[3][4]
-
On-Column Aggregation: The strong intermolecular hydrophobic interactions can cause the peptide to aggregate on the column head or within the stationary phase, resulting in poor peak shape, tailing, and reduced resolution.[1][3]
-
Irreversible Adsorption: In extreme cases, the peptide can bind so strongly to the non-polar stationary phase (like C18) that it elutes poorly or not at all, leading to catastrophic yield loss.[1][4]
Q2: Is the cyano group on the phenyl ring stable during standard peptide synthesis and cleavage?
A2: Yes, the nitrile (cyano) group is generally robust and stable under the standard conditions used for both Fmoc- and Boc-based solid-phase peptide synthesis (SPPS).[1] It withstands repeated exposure to piperidine (for Fmoc deprotection) and strong acid cocktails containing high concentrations of trifluoroacetic acid (TFA) used for cleavage from the resin.[1][5] While prolonged exposure to extreme pH (very strong acid or base) at elevated temperatures could theoretically lead to hydrolysis of the nitrile to a carboxamide, this is not a common concern under standard purification protocols.[1]
Q3: My crude peptide is insoluble in my initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile). What is the recommended dissolution protocol?
A3: This is the most common first hurdle. Avoid trying to force dissolution in weak aqueous solutions. Instead, follow a tiered approach using stronger, neat organic solvents for initial dissolution before careful dilution.
-
Start with a Strong Acid: Attempt to dissolve the crude peptide in a minimal volume of neat TFA or 88% formic acid. These acids disrupt intermolecular hydrogen bonds and protonate the peptide, aiding solubility.
-
Use Aprotic Polar Solvents: If strong acids are insufficient, solvents like dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP) can be very effective for highly aggregated or hydrophobic sequences.[1]
-
Dilute Carefully: Once the peptide is dissolved in the strong solvent, slowly add your intended initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to the peptide solution with vigorous vortexing. Dilute it just enough to ensure it remains in solution before injection. It is often better to inject a smaller volume of a more concentrated sample dissolved in a stronger solvent than a large volume of a cloudy suspension.
Q4: I am observing a broad, tailing peak during my HPLC run. How can I improve the peak shape?
A4: A broad, tailing peak is a classic sign of on-column aggregation or slow kinetics of interaction with the stationary phase. To address this:
-
Switch to a Less Retentive Column: The standard C18 column may be too hydrophobic. A C4 column is an excellent first choice for highly hydrophobic peptides as it reduces the strength of the interaction, often improving peak shape and recovery.[1][2]
-
Modify the Mobile Phase: Adding a small percentage (5-10%) of a different organic modifier like isopropanol to your acetonitrile phase can disrupt aggregation and improve peak symmetry.[1]
-
Increase Column Temperature: Raising the column temperature to 40-60°C can improve solubility, reduce mobile phase viscosity, and sharpen peaks. However, monitor for any signs of peptide degradation.
-
Optimize the Gradient: A very shallow gradient around the elution point of your peptide can sometimes improve peak shape and resolution from nearby impurities.[1]
Q5: My peptide recovery is extremely low. How can I prevent it from irreversibly binding to the column?
A5: Low recovery is a direct consequence of the peptide's high hydrophobicity causing it to "crash out" or bind irreversibly to the column matrix.[4]
-
Use a C4 or Phenyl-Hexyl Column: As mentioned above, switching to a less hydrophobic stationary phase is the most effective solution.[1]
-
Increase Initial Organic Content: Do not start your gradient at a very low organic percentage (e.g., 5% ACN). A higher starting point (e.g., 20-30% ACN) may be necessary to keep the peptide soluble upon injection.
-
Perform a "Wash" with Strong Solvent: If you suspect the peptide is stuck, after your run, wash the column with a very high concentration of organic solvent (e.g., 95% isopropanol) to see if you can recover the material.
Section 2: Process Workflows and Protocols
Workflow 1: Crude Peptide Solubilization Strategy
This workflow outlines the decision-making process for successfully dissolving your crude, hydrophobic peptide prior to purification.
Caption: Decision workflow for dissolving hydrophobic peptides.
Protocol: Step-by-Step Solubilization Test
-
Weigh Sample: Accurately weigh ~1 mg of your crude lyophilized peptide into a microcentrifuge tube.
-
Initial Test: Add 100 µL of your intended starting mobile phase (e.g., 95% Water, 5% Acetonitrile, both with 0.1% TFA). Vortex for 30 seconds. If it dissolves completely, proceed to purification.
-
Strong Acid Dissolution: If the sample is not soluble, pellet the material by centrifugation. Remove the supernatant. Add 20-30 µL of neat TFA or 88% formic acid directly to the pellet. Vortex until fully dissolved.
-
Careful Dilution: While vortexing, slowly add your starting mobile phase dropwise to the dissolved peptide solution until you reach a total volume of ~200 µL or until the first sign of precipitation. If it remains clear, it is ready for injection.
-
Final Resort (HFIP/DMSO): If TFA/formic acid fails, use a fresh 1 mg sample and repeat the process with 20-30 µL of HFIP or DMSO. These are very strong solvents and should be used judiciously.
Workflow 2: RP-HPLC Method Development
Purifying these peptides is an iterative process. This workflow provides a logical progression for method optimization.
Caption: Iterative cycle for HPLC method development.
Protocol: Generic Scouting Gradient for Hydrophobic Peptides
-
Column Selection: Start with a C4 column (e.g., 5 µm, 100 Å, 4.6 x 250 mm).
-
Mobile Phases:
-
Solvent A: 0.1% TFA in HPLC-grade Water
-
Solvent B: 0.1% TFA in HPLC-grade Acetonitrile
-
-
Gradient Program:
-
Time (min) | %B
-
--- | ---
-
0.0 | 20
-
5.0 | 20
-
35.0 | 80
-
40.0 | 95
-
45.0 | 95
-
46.0 | 20
-
55.0 | 20
-
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm and 280 nm
-
Analysis: Based on the retention time of your main peak, you can create a much shallower, optimized gradient. For example, if your peptide elutes at 25 minutes (~55% B), your new gradient might be 45-65% B over 30 minutes.
Section 3: Data and Reference Tables
Table 1: Purification Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solutions (In Order of Priority) |
| Crude Peptide Insoluble | High hydrophobicity, aggregation.[3][4] | 1. Dissolve in neat TFA/Formic Acid, then dilute. 2. Use HFIP or DMSO for initial dissolution. 3. Increase organic content of initial mobile phase. |
| Broad/Tailing HPLC Peak | On-column aggregation, poor mass transfer.[1] | 1. Switch from C18 to a C4 column. 2. Add isopropanol to the organic mobile phase. 3. Increase column temperature (40-60°C). |
| Low or No Recovery | Irreversible adsorption to stationary phase.[1][4] | 1. Use a C4 or other less-retentive column. 2. Increase the starting % of organic solvent. 3. Perform post-run high-organic wash (e.g., 95% Isopropanol). |
| Co-elution of Impurities | Impurities have similar hydrophobicity.[1] | 1. Run a shallower gradient around the target peak. 2. Try a column with different selectivity (e.g., Phenyl-Hexyl). 3. Consider orthogonal purification (e.g., ion-exchange) if charge differs. |
Table 2: RP-HPLC Column Selection Guide
| Stationary Phase | Description | Best For... |
| C18 (Octadecylsilane) | Standard, highly retentive phase. | General purpose, small to medium-sized peptides with moderate hydrophobicity. Often too strong for cyanophenyl peptides.[6] |
| C8 (Octylsilane) | Moderately retentive. | Peptides that are slightly too retained on C18. |
| C4 (Butylsilane) | Low retentive, less hydrophobic. | Highly recommended for hydrophobic peptides. Reduces strong interactions, improving peak shape and recovery.[1][2] |
| Phenyl-Hexyl | Alternative selectivity based on π-π interactions. | Separating peptides with aromatic residues from those without, or when C4/C18 fails to provide resolution.[1] |
References
- Benchchem. Technical Support Center: Purification Strategies for Cyanophenylalanine-Labeled Peptides.
- Chem-Impex. Boc-(S-3-amino-3-(4-cyanophenyl)propionic acid.
- Bachem. Peptide Purification Process & Methods: An Overview.
- Teplow, D. B., et al. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein Science.
- Dennison, S. R., et al. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
- U.S. Environmental Protection Agency (EPA). 3-(4-cyanophenyl)propanoic Acid Properties. CompTox Chemicals Dashboard.
- City of Hope National Medical Center. Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides.
- Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- AnaSpec. Overview of Custom Peptide Synthesis.
- ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
- Chem-Impex. (S-3-Amino-3-(4-cyanophenyl)propionic acid.
- Scribd. Side Reactions in Peptide Synthesis | PDF.
- Quora. What are the common challenges faced in peptide purification using chromatography?
- Sigma-Aldrich. 3-(4-Cyanophenyl)propionic acid 97%.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.
- Le, T. H., et al. (2023). Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues. Toxins.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Al-Haque, S., et al. (2021). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Peptide Science.
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- 2. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Overview of Custom Peptide Synthesis [peptide2.com]
- 6. bachem.com [bachem.com]
Validation & Comparative
A Tale of Two Chemistries: A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, Solid-Phase Peptide Synthesis (SPPS) stands as the foundational technique for constructing peptides for a vast array of applications, from fundamental research to the development of novel therapeutics. The success of this method is critically dependent on the strategic use of protecting groups to direct the stepwise assembly of amino acids. Two strategies have historically dominated and continue to define the field: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methodologies.
This guide offers an in-depth, objective comparison of these two cornerstone approaches. As a Senior Application Scientist, my aim is to move beyond a simple recitation of facts and provide a narrative grounded in mechanistic principles and field-proven insights, empowering you to make the most informed decision for your specific synthetic challenge.
The Core Principle: Orthogonal Protection in SPPS
Solid-Phase Peptide Synthesis, pioneered by R.B. Merrifield, revolutionized peptide chemistry by anchoring the C-terminal amino acid to an insoluble resin support.[][2] This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process.[3][4] The entire process is a cycle of deprotection of the Nα-amino group, followed by the coupling of the next amino acid in the sequence.[3][5]
The genius of SPPS lies in the concept of orthogonality : the use of protecting groups that can be removed under distinct chemical conditions. This ensures that while the temporary Nα-protecting group is removed at every cycle, the "permanent" protecting groups on the amino acid side-chains remain intact until the very end of the synthesis.[5] The choice between Boc and Fmoc chemistry is fundamentally a choice between two different orthogonal systems.
At a Glance: Key Differences Between Boc and Fmoc Strategies
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Chemistry | Acid-labile: Moderate acid (e.g., Trifluoroacetic Acid, TFA)[6] | Base-labile: Weak organic base (e.g., Piperidine)[6] |
| Side-Chain Protection | Benzyl (Bzl) based groups[5][] | tert-Butyl (tBu) based groups[][8] |
| Final Cleavage & Side-Chain Deprotection | Strong acid: Anhydrous Hydrofluoric Acid (HF) or TFMSA[6][9][10] | Moderate acid: Trifluoroacetic Acid (TFA)[8][11] |
| Orthogonality | "Graduated" acidolysis (not truly orthogonal)[5][8] | True Orthogonality (Base/Acid)[][8][12] |
| Reaction Conditions | Harsher, more corrosive reagents | Milder, more benign conditions[11][13] |
| Key Advantages | - Better for highly hydrophobic/aggregating sequences[6][]- Mature, cost-effective for large-scale production[]- Less diketopiperazine formation[9] | - Milder conditions compatible with sensitive residues & PTMs[6][11]- Readily automated and monitored[3][11]- Higher crude purity for most peptides[6]- Safer reagents |
| Key Disadvantages | - Harsh/toxic reagents (HF) require special equipment[2][8]- Repetitive acid treatment can cause side reactions[4][9]- Not ideal for acid-sensitive sequences | - Prone to diketopiperazine formation at the dipeptide stage[12]- Piperidine can cause side reactions (e.g., with Asp)[12]- Fmoc-amino acids can be more expensive[] |
The Boc Strategy: The Robust Original
The Boc/Bzl strategy, the original Merrifield method, employs the acid-labile Boc group for temporary Nα-protection.[6] Each cycle involves a deprotection step using a moderate acid like trifluoroacetic acid (TFA). The side-chain protecting groups, typically benzyl-based ethers and esters, are stable to this treatment but are removed during the final cleavage step with a very strong acid, most commonly anhydrous hydrofluoric acid (HF).[6][8]
This reliance on a gradient of acid strength—moderate acid for deprotection and strong acid for cleavage—means the system is not truly orthogonal.[8] A small amount of side-chain deprotection or even peptide loss from the resin can occur with each TFA treatment, particularly in the synthesis of long peptides.[9]
Causality Behind Experimental Choices in Boc-SPPS
-
Deprotection with TFA: The choice of ~50% TFA in a solvent like dichloromethane (DCM) is a balance. It's strong enough to efficiently cleave the Boc group but not so strong as to cause significant premature cleavage of the benzyl-based side-chain protecting groups.[9]
-
Neutralization Step: After TFA treatment, the newly exposed N-terminal amine is protonated as a trifluoroacetate salt. This must be neutralized to a free amine before the next coupling reaction can occur. This is typically achieved with a tertiary amine base like diisopropylethylamine (DIEA).[2][9]
-
HF Cleavage: The use of the extremely corrosive and toxic liquid HF for the final cleavage necessitates specialized, expensive PTFE-lined apparatus.[8] This is a significant barrier to entry for many labs. The strong acid is required to cleave the robust benzyl ether and ester linkages of the side-chain protecting groups and the bond to the Merrifield or PAM resin.[8][9]
-
Scavengers: During both deprotection and cleavage, the acidolysis of the Boc group generates reactive tert-butyl cations.[2][5] These can alkylate nucleophilic residues like Tryptophan (Trp) and Methionine (Met). To prevent this, "scavengers" such as dithiothreitol (DTE) or thioanisole are added to trap these carbocations.[5][9]
Boc-SPPS Workflow Diagram
Caption: The cyclical workflow of Boc-SPPS, highlighting the acid-based deprotection and neutralization steps.
The Fmoc Strategy: The Milder, Modern Workhorse
Developed as a milder alternative, the Fmoc/tBu strategy is based on a truly orthogonal protection scheme.[6][8] The Nα-Fmoc group is exceptionally base-labile, readily cleaved by a weak organic base like piperidine, but completely stable to acid.[6][14] Conversely, the side-chain protecting groups are acid-labile (typically tert-butyl based) and are removed during the final cleavage from the resin using TFA.[6][]
This elegant orthogonality is the cornerstone of the Fmoc strategy's success. The repetitive deprotection steps are performed under mild, non-acidic conditions, preserving the integrity of acid-sensitive residues and modifications.[11][13] The final cleavage uses TFA, a volatile and far less hazardous acid than HF, which can be used in standard laboratory glassware.[8]
Causality Behind Experimental Choices in Fmoc-SPPS
-
Base Deprotection: The deprotection mechanism is a β-elimination reaction initiated by a base.[] A 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) is the standard reagent, offering rapid and complete Fmoc removal.[11]
-
No Neutralization Needed: Since the deprotection is performed with a base, the newly exposed N-terminal amine is already in its free, nucleophilic form, ready for the next coupling. This eliminates an entire step from the synthesis cycle compared to the Boc strategy.
-
Real-Time Monitoring: The cleaved Fmoc group (as a dibenzofulvene-piperidine adduct) has a strong UV absorbance.[11] This provides a convenient, non-invasive method to monitor the reaction in real-time, allowing for the automation of deprotection and coupling steps to ensure completion.[3]
-
TFA Cleavage: The final cleavage cocktail is typically 95% aqueous TFA, which is sufficient to cleave the tBu-based side-chain protecting groups and the acid-labile linkers (like the Wang or Rink Amide linkers) used to attach the peptide to the resin.[8]
-
Scavengers: While TFA is milder than HF, it still generates carbocations from the cleavage of tBu-based protecting groups. Therefore, scavengers like triisopropylsilane (TIS) and water are included in the cleavage cocktail to prevent side reactions.
Fmoc-SPPS Workflow Diagram
Sources
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. chempep.com [chempep.com]
- 13. prezi.com [prezi.com]
- 14. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
A Comparative Analysis of the Biological Activity of 3-n-Boc-3-(4-cyanophenyl)propionic Acid and Its Analogs: A Guide for Researchers
In the landscape of modern drug discovery and medicinal chemistry, the strategic design and synthesis of small molecules with tailored biological activities are paramount. Among the myriad of scaffolds utilized, the 3-phenylpropionic acid framework has emerged as a privileged structure, giving rise to compounds with a diverse range of pharmacological effects. This guide provides an in-depth comparative analysis of the biological activity of 3-n-Boc-3-(4-cyanophenyl)propionic acid and its analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction: The Versatility of the 3-Phenylpropionic Acid Scaffold
The 3-phenylpropionic acid moiety is a versatile building block in medicinal chemistry. Its derivatives have been explored for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The core structure, consisting of a phenyl ring connected to a propionic acid tail, allows for systematic modifications to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.
The subject of this guide, this compound, incorporates several key features that enhance its utility as a synthetic intermediate and a pharmacologically active molecule. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances the compound's stability and solubility, facilitating its use in peptide synthesis and other synthetic pathways.[4][] The para-substituted cyanophenyl ring introduces specific electronic properties and can serve as a handle for further chemical modifications.[6]
This guide will delve into the comparative biological activities of analogs of this compound, with a particular focus on their roles as agonists for G-protein coupled receptors (GPCRs) involved in metabolic diseases, such as GPR120 and TGR5.
GPR120 Agonism: A Key Target for Metabolic Diseases
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[7][8] Activated by long-chain fatty acids, GPR120 is expressed in various tissues, including the intestine, adipose tissue, and macrophages.[8] Its activation stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion.[7][9]
The Phenylpropionic Acid Moiety as a GPR120 Agonist
Arylpropionic acid derivatives have been extensively investigated as GPR120 agonists.[1] Structure-activity relationship (SAR) studies have revealed that the carboxylic acid group is an essential feature for GPR120 agonism, likely interacting with key residues in the receptor's binding pocket.[10]
Comparative Activity of Phenylpropionic Acid Analogs as GPR120 Agonists
The following table summarizes the GPR120 agonistic activity of various phenylpropionic acid analogs, highlighting the impact of structural modifications on their potency.
| Compound ID | Structure | GPR120 EC50 (nM) | Reference |
| TUG-891 | 43.7 | [1] | |
| Compound 1f | >10,000 | [11] | |
| Compound 2f | 190 | [11] | |
| Compound 4x | 15 | [12] | |
| Compound 11b | 23 | [7] |
Analysis of Structure-Activity Relationships:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence GPR120 agonist activity. The SAR studies on heterocyclic phenylpropanoic acids demonstrate that specific substitutions can lead to potent agonism.[12][13]
-
Modifications to the Propionic Acid Chain: Introduction of substituents on the propionic acid chain can modulate activity. For instance, the introduction of a methyl group at the β-position of phenylpropionic acid has been shown to increase GPR120 agonist activity.[11]
-
Role of the Carboxylic Acid: The carboxylic acid is a critical functional group for interaction with the GPR120 receptor.[10]
GPR120 Signaling Pathway
The activation of GPR120 by an agonist initiates a cascade of intracellular signaling events, primarily through the Gαq/11 pathway, leading to an increase in intracellular calcium and the secretion of GLP-1.[9]
Experimental Protocols for Assessing Biological Activity
To ensure the reliability and reproducibility of the findings presented in this guide, detailed experimental protocols for key assays are provided below.
GPR120 Agonist Screening via Calcium Flux Assay
This protocol describes a cell-based assay to screen for GPR120 agonists by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human GPR120
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compounds (analogs of this compound)
-
Positive control (e.g., TUG-891)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capability
Procedure:
-
Cell Culture: Culture the GPR120-expressing HEK293 cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, add 100 µL of HBSS to each well.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in HBSS.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate for 10 minutes. Set the reader to measure fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
Agonist Addition: Program the plate reader to automatically inject 20 µL of the test compound or control into each well while continuously recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity upon compound addition is indicative of an increase in intracellular calcium. Calculate the EC50 values for each compound by plotting the dose-response curves.
Beyond Metabolic Receptors: Other Potential Biological Activities
While the focus of this guide is on GPR120 and TGR5 agonism, it is important to note that analogs of this compound may possess other biological activities. For instance, the related compound 3-(4-hydroxyphenyl)propionic acid has been shown to suppress macrophage foam cell formation, suggesting anti-atherosclerotic potential. [14][15]Furthermore, various arylpropionic acid derivatives have demonstrated antimicrobial and anticancer properties. [1][2][3]Future research should aim to explore these additional activities in a systematic manner.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activity of this compound and its analogs, with a primary focus on their roles as GPR120 and TGR5 agonists for the treatment of metabolic diseases. The structure-activity relationship data presented herein underscore the importance of systematic chemical modifications to optimize the potency and selectivity of these compounds.
The provided experimental protocol for the GPR120 calcium flux assay offers a robust method for screening and characterizing novel agonists. The signaling pathway diagrams for both GPR120 and TGR5 provide a visual framework for understanding their mechanisms of action.
Future research in this area should continue to explore the vast chemical space around the 3-phenylpropionic acid scaffold. The synthesis and evaluation of a broader range of analogs, including those with modifications to the cyanophenyl ring and the propionic acid backbone, will be crucial for the development of next-generation therapeutics. Furthermore, a comprehensive evaluation of the off-target effects and a deeper investigation into other potential biological activities of these compounds will provide a more complete picture of their therapeutic potential.
References
- The Utility of (R)-3-Amino-3-(4-cyanophenyl)propionic Acid in Synthesis. (2026, February 14). Google Cloud.
- Boc-(S-3-amino-3-(4-cyanophenyl)propionic acid. Chem-Impex.
- Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. Future Medicinal Chemistry.
- TGR5 ligands as potential therapeutics in inflammatory diseases. Dove Medical Press.
- Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. PubMed.
- TGR5 Signaling in Hepatic Metabolic Health. MDPI.
- Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. PMC.
- Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. PMC.
- Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. MDPI.
- Inhibition of GPR120 signaling in intestine ameliorates insulin resistance and fatty liver under high-fat diet feeding. American Journal of Physiology-Endocrinology and Metabolism.
- Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. ResearchGate.
- Potential roles of GPR120 and its agonists in the management of diabetes. PMC.
- In silico and in vitro screening for potential anticancer candidates targeting GPR120. Arrow@TU Dublin.
- A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice. Nature.
- Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. PMC.
- Structure-activity relationships of GPR120 agonists based on a docking simulation. PubMed.
- CN104293877A - Rapid screening method for GPR120 agonist. Google Patents.
- Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120. Frontiers.
- A cell based model for GPR120 ligand screening. ResearchGate.
- Effects of GPR119 and GPR40/120 agonists on GLP-1 secretion. mGLUTag (n... ResearchGate.
- SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1) with enhanced pharmacokinetic properties. PubMed.
- Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. PubMed.
- (S-3-Amino-3-(4-cyanophenyl)propionic acid. Chem-Impex.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Google Cloud.
- 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing.
- 3-(4-Cyanophenyl)propionic acid 97 42287-94-5. Sigma-Aldrich.
- Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. MDPI.
- 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. PMC.
- Dual protection of amino functions involving Boc. RSC Publishing.
- Antimicrobial activity of self-assembled structures formed by protected amino acids Monisha Patel. ChemRxiv.
Sources
- 1. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1) with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unina.it [iris.unina.it]
- 10. CN104293877A - Rapid screening method for GPR120 agonist - Google Patents [patents.google.com]
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- 12. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Efficacy of different coupling reagents with 3-n-Boc-3-(4-cyanophenyl)propionic acid
Technical Deep Dive: Optimizing Amide Bond Formation for Sterically Demanding Beta-Amino Acids
Executive Summary & Chemical Context
The coupling of 3-n-Boc-3-(4-cyanophenyl)propionic acid presents a distinct set of challenges that separates it from standard peptide synthesis. Unlike
Key Structural Challenges:
-
Steric Hindrance: The bulky 4-cyanophenyl group at the
-position creates significant steric shielding of the activated carbonyl, retarding nucleophilic attack by the amine partner. -
Electronic Activation of Racemization: The 4-cyanophenyl moiety is strongly electron-withdrawing. Through inductive effects (
), it increases the acidity of the -protons (C2 position), thereby increasing the susceptibility to base-catalyzed enolization and subsequent racemization (epimerization), even though -amino acids typically resist oxazolone formation. -
Solubility: The rigid aromatic nitrile often decreases solubility in standard ethereal solvents, necessitating polar aprotic systems (DMF/NMP) which can further accelerate epimerization rates.
This guide evaluates three reagent classes—Phosphonic Anhydrides (T3P) , Uronium Salts (HATU) , and Carbodiimides (EDC) —to determine the optimal balance between conversion efficiency and chiral integrity.
Mechanistic Analysis & Reagent Selection
To select the correct reagent, we must visualize the activation pathway and the competition between product formation and side reactions.
Activation Pathway & Decision Logic
Figure 1: Reaction pathway highlighting the critical bottleneck at the amine attack stage due to steric hindrance from the
Comparative Efficacy Analysis
The following data is synthesized from comparative studies of structurally homologous
Table 1: Performance Metrics of Coupling Reagents
| Feature | HATU / HOAt | T3P (50% in EtOAc) | EDC / HOBt |
| Reagent Class | Uronium (Guanidinium) | Propylphosphonic Anhydride | Carbodiimide |
| Activation Speed | Extremely Fast (<5 min) | Moderate (15-30 min) | Slow (~60 min) |
| Steric Tolerance | Excellent | Very Good | Poor |
| Epimerization Risk | Moderate (Requires base control) | Lowest (Buffered conditions) | High (Slow reaction window) |
| Yield (Typical) | 88 - 95% | 85 - 92% | 60 - 75% |
| Purification | Difficult (Tetramethylurea byproduct) | Easy (Water-soluble byproducts) | Moderate (Urea removal) |
| Recommendation | Primary Choice for Yield | Primary Choice for Purity | Not Recommended |
Detailed Technical Assessment
1. HATU (The "Brute Force" Approach)
-
Mechanism: Generates the highly reactive OAt-active ester.[1] The pyridine nitrogen in the leaving group provides anchimeric assistance, accelerating the coupling rate significantly.
-
Pros: Overcomes the steric bulk of the 4-cyanophenyl group effectively. High conversion rates even with weak amine nucleophiles.
-
Cons: Requires basic conditions (DIPEA/NMM). If the coupling is slow due to the amine, the prolonged exposure to base can lead to
-proton abstraction and racemization. -
Best For: Small-scale discovery where yield is paramount and chiral separation is possible.
2. T3P (The "Precision" Approach)
-
Mechanism: Forms a mixed anhydride. The cyclic structure and steric demand of T3P itself minimize epimerization. It functions well with weaker bases like Pyridine or NMM.
-
Pros: Lowest racemization profile. The byproducts are water-soluble, allowing for a simple extractive workup (acid/base wash) which is critical for scaling up the 4-cyanophenyl derivative.
-
Cons: Slightly slower kinetics than HATU.
-
Best For: Scale-up, GMP synthesis, and cases where chiral purity is non-negotiable.
3. EDC/HOBt (The Legacy Approach)
-
Assessment: Generally insufficient for this substrate. The steric hindrance at the
-position slows the formation of the amide bond, allowing the O-acylisourea intermediate to rearrange into the unreactive N-acylurea byproduct.
Optimized Experimental Protocols
These protocols are designed to be self-validating : they include checkpoints to ensure the reaction is proceeding correctly before committing the entire batch.
Protocol A: High-Yield HATU Coupling (Small Scale/Discovery)
Use this when the amine partner is unreactive or sterically hindered.
-
Stoichiometry: Acid (1.0 eq), Amine (1.1 eq), HATU (1.1 eq), DIPEA (2.5 eq).
-
Solvent: Anhydrous DMF (0.1 M concentration).
-
Procedure:
-
Validation Checkpoint: Take a 5 µL aliquot after 1 hour. Dilute in MeCN. Inject on LC-MS.
-
Pass: >80% conversion to product.
-
Fail: Significant peak at Mass [M+99] (Guanidinylation of amine). Action: Switch to T3P.[4]
-
Protocol B: Low-Epimerization T3P Coupling (Scale-Up/Chiral Sensitive)
Use this for maximum optical purity.
-
Stoichiometry: Acid (1.0 eq), Amine (1.1 eq), T3P (50% w/w in EtOAc, 1.5 eq), Pyridine (3.0 eq) or DIPEA (2.5 eq).
-
Solvent: EtOAc or 2-MeTHF (Green alternative).
-
Procedure:
-
Workup (The "Magic" Step):
-
Wash organic layer with water (x2), 0.5M HCl (x2), sat. NaHCO3 (x2), and Brine.
-
Evaporate.
-
-
Validation Checkpoint: Chiral HPLC analysis. T3P typically yields >99% ee for
-amino acids.
Troubleshooting & Optimization Logic
Use the following decision tree to troubleshoot low yields or purity issues.
Figure 2: Troubleshooting workflow for optimizing coupling conditions.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][6] Organic Process Research & Development, 20(2), 140–177. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
Bode, C. A., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters. Organic Process Research & Development, 15(1), 220-228. [Link]
Sources
The Chemist's Gambit: A Cost-Benefit Analysis of Boc vs. Fmoc in Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals steering a peptide therapeutic from the bench to commercial production, the choice of solid-phase peptide synthesis (SPPS) strategy is a critical decision with far-reaching consequences. The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, represent distinct philosophies in chemical protection. This guide provides an in-depth, objective comparison of these strategies, moving beyond simple academic descriptions to deliver a field-proven cost-benefit analysis for large-scale synthesis, grounded in experimental data and industrial realities.
Foundational Principles: A Tale of Two Orthogonalities
The success of SPPS hinges on the concept of "orthogonality"—the ability to selectively remove a temporary protecting group from the α-amino group of the growing peptide chain without disturbing the permanent protecting groups on the amino acid side chains.[1] Boc and Fmoc strategies achieve this through fundamentally different chemical pathways, a choice that dictates every subsequent step of the process.
-
The Boc Strategy: This classic approach, which laid the groundwork for modern SPPS, employs the acid-labile Boc group for temporary Nα-protection.[2] Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA). The permanent side-chain protecting groups are generally benzyl-based (Bzl) and require a much harsher, strong acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[2][3] This creates a system of differential acid lability rather than true orthogonality.
-
The Fmoc Strategy: Developed as a milder alternative, this method uses a base-labile Fmoc group for Nα-protection, which is readily cleaved by a secondary amine, most commonly piperidine.[4][5] The side-chain protecting groups are acid-labile (typically tert-butyl based, tBu), allowing for their simultaneous removal with cleavage from the resin using TFA.[4] This represents a truly orthogonal system, as the deprotection chemistries for temporary and permanent groups are distinct (base vs. acid).[6]
dot graph TD { subgraph Boc/Bzl Strategy (Differential Acid Lability) A[Nα-Boc Protection] -- "TFA (Moderate Acid)" --> B(Deprotection); B -- "Coupling" --> C[Chain Elongation]; C -- "Cycle n times" --> D[Completed Peptide-Resin]; D -- "HF (Strong Acid)" --> E[Cleavage & Side-Chain Deprotection]; F[Side-Chain-Bzl Protection] --> E; end
} caption: Orthogonal protection schemes in Boc and Fmoc SPPS.
The Economic Equation: A Multi-Factor Cost Analysis
A simplistic analysis might conclude that Boc chemistry is cheaper due to the lower list price of Boc-protected amino acids.[4] However, a large-scale cost-benefit analysis must account for the total cost of ownership, encompassing raw materials, process efficiency, safety infrastructure, and waste disposal.
| Cost Factor | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Field Insights |
| Protected Amino Acids | Generally Lower Cost | Generally Higher Cost | The synthesis of the Boc group is less complex than the Fmoc group, resulting in lower raw material costs.[4] However, this initial advantage can be offset by other process costs. Bulk prices for Fmoc/Boc amino acids fell 12-15% between 2021-2023 due to expanded generic capacity.[7] |
| Solvents | Lower Cost Solvents (e.g., DCM) | Higher Cost Solvents (e.g., DMF, NMP) | Boc chemistry often utilizes Dichloromethane (DCM), which is typically less expensive than the N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) required for Fmoc.[8] Bulk DCM can be priced around |
| Deprotection Reagents | Higher Cost & Hazard (HF) | Moderate Cost & Hazard (Piperidine) | Anhydrous HF requires specialized, expensive equipment and stringent safety protocols.[6] TFA, used for Boc deprotection cycles, is moderately priced (approx. |
| Coupling Reagents | Lower Cost (e.g., DCC/HOBt) | Higher Cost (e.g., HATU/HBTU) | Boc is traditionally paired with less expensive carbodiimides like DCC.[4] Fmoc often uses more efficient but costly modern uronium/phosphonium salt reagents like HBTU or HATU to ensure high coupling yields and minimize racemization.[1][4] |
| Process Time & Labor | Longer Cycle Times | Shorter Cycle Times | The neutralization step required after TFA deprotection in each Boc cycle adds to the overall synthesis time compared to the more streamlined Fmoc protocol.[12] Fmoc's amenability to automation and real-time UV monitoring of deprotection further enhances efficiency.[] |
| Waste Disposal | High Cost & Complexity | Moderate Cost | HF and halogenated solvent (DCM) waste from Boc synthesis is highly hazardous and expensive to dispose of.[14] While piperidine/DMF waste is also hazardous, it is generally less problematic and costly to handle than corrosive acidic and halogenated waste streams.[14] Disposal costs can range from |
| Infrastructure | High Capital Expenditure | Lower Capital Expenditure | The requirement for a dedicated, corrosion-resistant HF cleavage apparatus represents a significant capital investment for the Boc strategy.[6] Fmoc synthesis can be performed in standard glassware or automated synthesizers without this specialized need.[15] |
| Overall Process Mass Intensity (PMI) | Very High | High, but generally lower than Boc | PMI (kg of raw material per kg of API) is a key green chemistry metric. SPPS in general has a very high PMI (often >3,000).[16] Fmoc's higher efficiency, reduced side reactions, and less harsh reagents can lead to a more favorable PMI compared to the traditional Boc/Bzl approach. |
Verdict: While Boc chemistry may appear cheaper based on the initial cost of amino acids and some solvents, the Fmoc strategy often proves more cost-effective at large scale when factoring in process efficiency, reduced infrastructure costs, higher yields, and lower waste management complexity.[4]
Performance & Purity: Where Chemistry Meets Reality
The ultimate goal of synthesis is a pure, active peptide. The choice of chemistry directly impacts the side reaction profile, crude purity, and the ease of downstream purification.
| Performance Metric | Boc/Bzl Strategy | Fmoc/tBu Strategy | Causality & Experimental Evidence |
| Overall Yield & Purity | Good to High | Very High | The milder, orthogonal conditions of Fmoc chemistry generally lead to fewer side reactions and higher crude purity, simplifying purification.[2] Repetitive TFA treatment in Boc chemistry can cause premature cleavage of side-chain protecting groups, leading to a more complex impurity profile.[6] |
| Aggregation | Often Superior | More Prone to Aggregation | During Boc synthesis, the protonated N-terminus after each TFA deprotection step helps to disrupt inter-peptide chain hydrogen bonding, which can prevent aggregation.[4] The neutral peptide-resin in Fmoc chemistry can be more susceptible to aggregation, especially for long or hydrophobic sequences.[4] |
| Sensitive Residues (Trp, Met) | High Risk of Modification | Lower Risk | The strong acids (TFA, HF) in Boc chemistry can generate carbocations that alkylate the sensitive indole ring of Tryptophan (Trp).[12] The milder conditions of the Fmoc workflow significantly reduce this risk. For a model Trp-Val dipeptide, Fmoc synthesis results in excellent purity compared to Boc.[12] |
| Racemization (His, Cys) | Lower Risk with specific reagents | Higher Risk, but manageable | Histidine (His) and Cysteine (Cys) are notoriously prone to racemization. While Fmoc chemistry coupled with modern reagents can provide superior stereoselectivity, the choice of side-chain protection is critical.[4] For example, coupling Fmoc-His(Trt)-OH at elevated temperatures can result in >16% of the undesired D-isomer, whereas using Fmoc-His(Boc)-OH under the same conditions yields <1%.[11][17] |
Verdict: For routine synthesis, modified peptides, and sequences not prone to severe aggregation, Fmoc chemistry generally delivers higher purity and yield .[2] However, for long, difficult, or highly hydrophobic sequences where aggregation is the primary obstacle, the Boc strategy remains a powerful and sometimes superior tool .[4]
Safety, Health & Environment: The Industrial Responsibility
In a regulated cGMP (current Good Manufacturing Practice) environment, safety and environmental impact are paramount. Here, the two strategies diverge significantly.
-
Boc/Bzl Strategy: The primary concern is the use of anhydrous hydrogen fluoride (HF) . HF is extremely corrosive, toxic, and requires a specialized, dedicated apparatus and highly trained personnel.[6] Accidental exposure can be fatal. Waste streams are highly acidic and often contain halogenated solvents like DCM, which are environmentally persistent.
-
Fmoc/tBu Strategy: This strategy is inherently safer. The main deprotection reagent, piperidine , is a toxic and flammable liquid, but it does not pose the extreme hazards of HF.[2] Its use is manageable with standard chemical safety protocols.[15] The primary solvent, DMF, is a reproductive toxin, prompting a push towards greener alternatives like NMP or even more sustainable options like 2-methyl-THF.[18] The overall environmental footprint, as measured by Process Mass Intensity (PMI), is still high but trends lower than for Boc SPPS.[16][19]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];
} caption: Logical relationship of the cost-benefit analysis.
Experimental Protocols: A Step-by-Step Comparison
To illustrate the practical differences, the following are generalized, self-validating protocols for a single coupling cycle in both Boc and Fmoc SPPS at a large scale.
Protocol 1: Boc/Bzl Solid-Phase Peptide Synthesis Cycle
-
Objective: To couple one Boc-protected amino acid to a resin-bound peptide chain.
-
Starting Material: Peptidyl-resin with N-terminal Boc group.
-
Resin Swelling: Swell the peptidyl-resin in Dichloromethane (DCM) for 30-60 minutes in a suitable reaction vessel.
-
Deprotection:
-
Drain the swelling solvent.
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.
-
Agitate for 30 minutes at room temperature. Causality: The moderately strong acid cleaves the N-terminal Boc group, exposing the free amine as a TFA salt.
-
Drain the deprotection solution into a designated hazardous waste container.
-
-
Washing (Post-Deprotection):
-
Wash the resin extensively to remove residual TFA. Typical wash sequence:
-
DCM (3x)
-
Isopropanol (IPA) (2x)
-
DCM (3x)
-
-
Self-Validation: Perform a chloranil test. A negative result (no color change) indicates complete removal of secondary amines, although this is more critical in Fmoc. The key here is removal of acid.
-
-
Neutralization:
-
Add a solution of 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM.
-
Agitate for 10-15 minutes. Causality: The non-nucleophilic base deprotonates the N-terminal ammonium trifluoroacetate salt to yield the free amine, which is necessary for coupling.
-
Drain the neutralization solution.
-
-
Washing (Pre-Coupling):
-
Wash the resin with DCM (3-5x) to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the incoming Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal volume of DMF/DCM.
-
Add Dicyclohexylcarbodiimide (DCC) (3 equivalents) and stir for 10 minutes to pre-activate. Causality: DCC activates the carboxylic acid to form a reactive intermediate, while HOBt suppresses racemization.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
-
Monitoring & Washing (Post-Coupling):
-
Self-Validation: Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling.
-
If the test is positive, repeat the coupling step.
-
If negative, drain the coupling solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to prepare for the next cycle.
-
Protocol 2: Fmoc/tBu Solid-Phase Peptide Synthesis Cycle
-
Objective: To couple one Fmoc-protected amino acid to a resin-bound peptide chain.
-
Starting Material: Peptidyl-resin with N-terminal Fmoc group.
-
Resin Swelling: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection:
-
Drain the swelling solvent.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 10-20 minutes at room temperature. Causality: The secondary amine base cleaves the N-terminal Fmoc group via a β-elimination mechanism, exposing the free amine.
-
Drain the deprotection solution. Self-Validation: The effluent containing the dibenzofulvene-piperidine adduct can be passed through a UV detector. A characteristic absorbance profile confirms the progress and completion of Fmoc removal.
-
-
Washing (Post-Deprotection):
-
Wash the resin extensively with DMF (5-7x) to ensure complete removal of piperidine and the deprotection byproducts.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the incoming Fmoc-amino acid (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Immediately add the activation mixture to the resin. Causality: HCTU is a highly efficient coupling reagent that rapidly forms the active ester in situ. DIPEA acts as the activation base.
-
Agitate for 30-60 minutes.
-
-
Monitoring & Washing (Post-Coupling):
-
Self-Validation: Perform a Kaiser test on a small resin sample. A negative result (yellow beads) confirms the absence of free primary amines and thus, complete coupling.
-
If the test is positive, recoupling may be necessary.
-
If negative, drain the coupling solution and wash the resin with DMF (3-5x) to prepare for the next deprotection cycle.
-
Conclusion and Recommendations
The decision between Boc and Fmoc SPPS is a strategic one, balancing raw material costs against process efficiency, safety, and the specific demands of the target peptide.
-
The Fmoc/tBu strategy has rightfully become the dominant method for large-scale peptide manufacturing.[2] Its milder conditions, true orthogonality, amenability to automation, and superior safety profile make it the preferred choice for the majority of peptide APIs, including complex drugs like Liraglutide.[14] The higher initial cost of Fmoc-amino acids is frequently offset by higher yields, greater purity, and reduced infrastructure and waste disposal expenses.
-
The Boc/Bzl strategy , while more hazardous and labor-intensive, remains an indispensable tool for specific, challenging syntheses.[15] Its key advantage lies in mitigating on-resin aggregation for long or hydrophobic sequences. For organizations with established infrastructure and expertise in handling HF, it provides a robust, albeit less green, alternative for peptides that are intractable by Fmoc chemistry.
For drug development professionals planning a large-scale synthesis campaign, the recommendation is clear: default to the Fmoc/tBu strategy . Its process advantages, safety profile, and alignment with modern cGMP manufacturing principles make it the most logical and economically sound choice for the future of peptide therapeutics. The Boc strategy should be reserved as a specialized problem-solving tool for when aggregation proves to be an insurmountable barrier.
References
-
Prezi. Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis. [Link]
-
Acme Synthetic Chemicals. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. [Link]
-
Excedr. How Much Does a Peptide Synthesizer Cost?. [Link]
-
World Pharmaceutical Frontiers. A green future for peptides. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
Sunresin. Fmoc / t-Bu Solid Phase Synthesis. [Link]
-
ACS Publications. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. [Link]
-
Belyntic. Easy access to purified complex peptides on larger scales with the peptide easy clean technology - a liraglutide case study. [Link]
-
PW Consulting. Global FMOC and BOC Protected Amino Acids Market Size, Share & Trends Analysis 2026-2032. [Link]
-
Activotec. Standard Fmoc Protected Amino Acids. [Link]
-
Reddit. Approximate Cost of Waste : r/chemistry. [Link]
-
Shapiro. Cost of Hazardous Waste Disposal: What Businesses Need to Know. [Link]
-
MDPI. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines. [Link]
-
ACS Green Chemistry. Greening solid-phase peptide synthesis: Solvent consumption minimization. [Link]
-
Semantic Scholar. Coupling efficiencies of amino acids in the solid phase synthesis of peptides.. [Link]
-
Sethiya Solvents And Chemicals. Dichloromethane DCM For Industrial, 99%. [Link]
-
Global Market Insights Inc. Peptide Synthesis Reagents Market Size & Share Report, 2034. [Link]
-
IMARC Group. Dichloromethane Price Index, Chart 2026 and Forecast. [Link]
-
SYNTHETIKA. Dichloromethane DCM Methylene Chloride Solvent 1L = 15 eur - 100ml. [Link]
-
ACS Publications. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]
-
RSC Publishing. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. [Link]
-
EPA. Cost Comparisons of Treatment and Disposal Alternatives for Hazardous Wastes. Vol. I. [Link]
-
Biotage. Green solvents for solid phase peptide synthesis. [Link]
Sources
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- 2. Piperidine for synthesis 110-89-4 [sigmaaldrich.com]
- 3. Methylene Chloride (DCM) Supplier in UAE | High-Purity Solvent for Industrial Use | Wilco Prime [store.wilcoprime.com]
- 4. Trifluoroacetic acid, 99+%, extra pure 1 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 6. elkgrove.gov [elkgrove.gov]
- 7. Piperidine hydrochloride price,buy Piperidine hydrochloride - chemicalbook [m.chemicalbook.com]
- 8. businessanalytiq.com [businessanalytiq.com]
- 9. imarcgroup.com [imarcgroup.com]
- 10. Dichloromethane DCM Methylene Chloride Solvent 1L = 15 eur - 100ml - SYNTHETIKA [synthetikaeu.com]
- 11. Trifluoroacetic acid | TFA | Cas No. 76-05-1 | Apollo [store.apolloscientific.co.uk]
- 12. m.indiamart.com [m.indiamart.com]
- 14. shapiroe.com [shapiroe.com]
- 15. Trifluoroacetic Acid at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 16. A green future for peptides - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
- 17. Process Mass Intensity (PMI): A holistic analysis in current peptide manufacturing processes, informing sustainability in peptide synthesis - OAK Open Access Archive [oak.novartis.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the stability of the Boc protecting group under various reaction conditions
[1]
Executive Summary
The tert-butyloxycarbonyl (Boc) group remains a cornerstone of organic synthesis due to its kinetic inertness to nucleophilic attack and basic hydrolysis, coupled with its rapid, clean cleavage under acidic conditions.[1] This guide analyzes the Boc group’s stability profile, providing a comparative performance matrix against orthogonal alternatives (Fmoc, Cbz) and validated protocols for its installation and removal.
Mechanistic Foundation: The Kinetics of Lability
To master the Boc group, one must understand the causality of its removal. Unlike base-labile groups (e.g., Fmoc) that rely on proton abstraction, Boc cleavage is driven by carbocation stability .
The tert-butyl moiety provides significant steric bulk, shielding the amine from nucleophiles.[1] However, upon exposure to moderately strong acids (TFA, HCl), the carbonyl oxygen is protonated. The reaction proceeds via an E1-like elimination mechanism, releasing the stable tert-butyl cation, carbon dioxide, and the free amine salt.[2]
Critical Insight: The Scavenger Necessity
A common failure mode in Boc deprotection is cation trapping . The liberated tert-butyl cation is a potent electrophile. Without a "scavenger" (nucleophilic trap), it will alkylate electron-rich regions of the substrate (e.g., Indole rings in Tryptophan, Sulfides in Methionine, or electron-rich aromatics).
Visualizing the Pathway
The following diagram illustrates the cleavage mechanism and the critical role of scavengers.
Figure 1: Acid-catalyzed Boc deprotection mechanism highlighting the diversion of the reactive t-butyl cation by scavengers.
Comparative Stability Matrix
The utility of Boc lies in its orthogonality .[3] It survives conditions that cleave Fmoc and Cbz, allowing for complex, multi-step synthesis strategies.
Stability Profile Comparison
| Condition | Boc (t-Butyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Alloc (Allyloxycarbonyl) |
| Acid (TFA) | Labile (Fast cleavage) | Stable | Stable (mostly) | Stable |
| Base (Piperidine) | Stable | Labile (Fast cleavage) | Stable | Stable |
| Hydrogenolysis (H₂/Pd) | Stable | Stable | Labile | Stable |
| Nucleophiles (Amines) | Stable | Labile | Stable | Stable |
| Pd(0) Catalysis | Stable | Stable | Stable | Labile |
| Thermal (>150°C) | Unstable (Thermolysis) | Stable | Stable | Stable |
Key Takeaways for Strategy:
-
Boc vs. Fmoc: These are mutually orthogonal.[2][3][4] You can remove Fmoc with base while keeping Boc intact, and vice versa. This is the basis of modern Solid Phase Peptide Synthesis (SPPS).
-
Boc vs. Cbz: Boc is stable to hydrogenation; Cbz is stable to mild acid.[5] Note that strong acids (HBr/AcOH) can cleave Cbz, so Boc is more acid-labile than Cbz.
Validated Experimental Protocols
Protocol A: Efficient Installation of Boc
(Boc)₂O (Boc anhydride) is the standard reagent. It is kinetically slower than acid chlorides but significantly safer and more selective.
Reagents: Amine substrate (1.0 eq), (Boc)₂O (1.1–1.5 eq), Triethylamine (Et₃N) or DIPEA (1.5 eq), DMAP (0.1 eq - optional catalyst). Solvent: DCM, THF, or Dioxane/H₂O (1:1).
-
Preparation: Dissolve the amine in DCM (0.1 M concentration).
-
Base Addition: Add Et₃N. If the amine is a salt (e.g., hydrochloride), increase base to 2.5 eq to free the amine.
-
Reagent Addition: Add (Boc)₂O in portions. Caution: CO₂ evolution may occur.
-
Monitoring: Stir at Room Temperature (RT). Monitor by TLC (ninhydrin stain) or LCMS. Reaction typically completes in 1–4 hours.
-
Workup: Wash with 1M HCl (to remove excess amine/base), then saturated NaHCO₃. Dry over MgSO₄.
Protocol B: "Standard" Deprotection (TFA/DCM)
Best for general organic synthesis where volatile byproducts are desired.
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1][2][6] Scavengers (If needed): Triisopropylsilane (TIPS) or Thioanisole (add 2-5% v/v).
-
Dissolution: Dissolve substrate in DCM (0.1 M).
-
Acidification: Add TFA slowly to reach a final concentration of 20–50% v/v.
-
Note: 50% TFA is standard for rapid cleavage (<30 min).
-
Note: 10-20% TFA allows for more controlled cleavage if other sensitive groups are present.
-
-
Reaction: Stir at RT open to the atmosphere (allow CO₂ to escape).
-
Completion: Monitor by TLC (Boc group disappearance results in a polar baseline spot).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[2] The product is isolated as the TFA salt.
Protocol C: Non-Volatile Deprotection (HCl/Dioxane)
Best for generating solid hydrochloride salts directly.
-
Dissolution: Dissolve substrate in minimal dry dioxane or ether.
-
Addition: Add 4M HCl in Dioxane (excess, typically 5–10 eq).
-
Precipitation: The amine hydrochloride salt often precipitates out of solution within 30–60 minutes.
-
Isolation: Filter the solid or concentrate to dryness.
Strategic Workflow: Orthogonal Deprotection
The following workflow demonstrates how to navigate a molecule containing Boc, Fmoc, and Cbz protecting groups, highlighting the order of operations.
Figure 2: Sequential removal of orthogonal protecting groups. Note that Boc is generally removed last in this sequence due to the harshness of the acidic conditions.
Troubleshooting & Edge Cases
The "TFA Salt" Problem
Issue: After deprotection, the amine exists as a TFA salt, which can be hygroscopic or interfere with subsequent coupling reactions. Solution: Perform a "free-basing" wash. Dissolve the salt in DCM and wash with saturated aqueous NaHCO₃ or 1M NaOH (if the molecule is base-stable). Alternatively, use basic ion-exchange resin.[7]
Acid-Sensitive Substrates
Issue: The substrate contains a Trityl (Trt) group or a tert-butyl ester that must be preserved. Solution: This is difficult. Trityl is more acid-labile than Boc (removable with 1% TFA), so you cannot remove Boc without removing Trityl. However, tert-butyl esters have similar stability to Boc. To differentiate, switch the amine protection to Fmoc or Alloc if the ester must be kept.
Steric Hindrance
Issue: (Boc)₂O fails to protect a bulky or electron-deficient amine. Solution: Switch to Boc-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) or use LiHMDS to deprotonate the amine before adding (Boc)₂O. Heating to 50°C in THF is also effective for hindered substrates.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[8][9] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[8]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
-
Lundt, B. F., et al. (1978). Selective Removal of the N-Boc Group in the Presence of tert-Butyl Esters. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
Cross-reactivity studies of antibodies developed using peptides with 3-n-Boc-3-(4-cyanophenyl)propionic acid
An In-Depth Guide to the Development and Cross-Reactivity Profiling of Antibodies Targeting 3-n-Boc-3-(4-cyanophenyl)propionic Acid
For researchers and drug development professionals, the generation of highly specific antibodies against small molecules, or haptens, is a significant challenge that underpins the development of robust immunoassays. Unlike large proteins, haptens alone cannot elicit an immune response. This guide provides a comprehensive framework for developing and critically evaluating antibodies against peptides modified with this compound, a non-canonical amino acid.
Due to the novelty of this specific hapten, direct comparative data is scarce. Therefore, we will leverage established principles and experimental designs from studies on analogous small molecules, such as 3-nitrotyrosine, a well-documented marker of oxidative stress.[1][2][3] This approach provides a scientifically rigorous and field-proven template for success. We will explore the entire workflow, from immunogen design to the crucial cross-reactivity studies that validate antibody specificity, and finally, compare the antibody-based approach with alternative technologies.
Part 1: The Foundation - Immunogen Design and Synthesis
The primary obstacle in developing antibodies to small molecules is their inability to be recognized by the immune system.[4] To overcome this, the hapten must be covalently attached to a large, immunogenic carrier protein.[4] The choice of carrier and the conjugation chemistry are critical decisions that directly impact the quality of the resulting antibodies.
Key Experimental Choices:
-
Carrier Proteins: We utilize two different carrier proteins: Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for assay development. KLH is favored for immunization due to its large size and phylogenetic distance from mammals, which elicits a strong immune response.[4] Using a different protein (BSA) for screening is essential to isolate antibodies that specifically recognize the hapten, not the carrier protein.
-
Conjugation Chemistry: The peptide containing the this compound hapten must be synthesized with a reactive handle for conjugation. A terminal primary amine is a common choice, allowing for a straightforward reaction with an N-Hydroxysuccinimide (NHS) ester-activated carrier protein.[]
Experimental Protocol: Hapten-Carrier Conjugation
This protocol describes the conjugation of an amine-containing peptide-hapten to a carrier protein via an NHS-ester reaction.
-
Activation of Carrier Protein (BSA/KLH):
-
Dissolve the carrier protein (e.g., BSA) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to a concentration of 10 mg/mL.
-
Add a 20-fold molar excess of a homobifunctional NHS-ester crosslinker (e.g., Disuccinimidyl suberate - DSS) dissolved in a dry organic solvent like DMSO.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Remove excess, unreacted crosslinker by dialysis or using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation to Peptide-Hapten:
-
Dissolve the peptide containing this compound and a terminal amine in the reaction buffer.
-
Add the peptide solution to the activated carrier protein solution at a 10- to 20-fold molar excess.
-
Adjust the pH to 8.0-8.5 to facilitate the reaction between the NHS ester and the peptide's primary amine.[]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Purify the resulting conjugate (e.g., BSA-Peptide) from unreacted peptide and byproducts by extensive dialysis against PBS or through size-exclusion chromatography.[]
-
Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry to observe a mass shift in the carrier protein.
-
Part 2: The Assay Platform - Competitive ELISA for Hapten Detection
For quantifying small molecules, the competitive enzyme-linked immunosorbent assay (ELISA) is the preferred format.[6][7] This is because the small hapten cannot be simultaneously bound by two different antibodies, which is a requirement for the standard "sandwich" ELISA.
Principle of Competitive ELISA:
In this assay, the hapten present in a sample competes with a fixed amount of enzyme-labeled or plate-bound hapten for the binding sites of a limited amount of specific antibody. The resulting signal is inversely proportional to the concentration of the hapten in the sample: more hapten in the sample leads to less binding of the labeled hapten and thus a weaker signal.[6]
Experimental Protocol: Competitive ELISA
-
Plate Coating:
-
Coat a 96-well microplate with the BSA-hapten conjugate (prepared in Part 1) at a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare serial dilutions of your standards (free peptide-hapten) and unknown samples.
-
In a separate plate or tube, pre-incubate the standards/samples with a fixed, limiting concentration of the anti-hapten antibody for 30-60 minutes. This is the "competition" step.
-
Transfer the antibody-analyte mixtures to the washed and blocked BSA-hapten coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate thoroughly to remove unbound antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., Goat Anti-Rabbit IgG-HRP) that recognizes the primary antibody. Incubate for 1 hour.
-
Wash the plate again.
-
Add the enzyme substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.[7]
-
Stop the reaction with a stop solution (e.g., 2 M H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Part 3: The Litmus Test - Cross-Reactivity Profiling
The value of an antibody is defined by its specificity. Cross-reactivity studies are non-negotiable for validating that the antibody binds only to its intended target and not to structurally similar molecules, which could lead to inaccurate quantification and false-positive results.[8]
Experimental Protocol: Cross-Reactivity Assessment
The cross-reactivity is determined by running the competitive ELISA with potential cross-reactants instead of the target analyte.
-
Select Cross-Reactants: Choose a panel of molecules that are structurally related to the immunogen. For an antibody against a peptide with this compound, a logical panel would include:
-
Parent Compound: 3-amino-3-(4-cyanophenyl)propanoic acid (without the Boc group).
-
Backbone Components: Phenylalanine, Tyrosine.
-
Protecting Group: Boc-glycine or other Boc-protected amino acids.
-
Structural Analogs: Benzoic acid, cyanobenzoic acid.
-
Negative Control: An unrelated peptide.
-
-
Generate Inhibition Curves: For each potential cross-reactant, perform a competitive ELISA using a range of concentrations to generate a full inhibition curve, just as you would for the primary analyte.
-
Calculate IC50 and Percent Cross-Reactivity:
-
From the inhibition curves, determine the IC50 value for the target analyte and for each cross-reactant. The IC50 is the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Data Presentation: Interpreting the Results
The results should be summarized in a table for clear comparison. A highly specific antibody will show a very low % cross-reactivity (<0.1%) with all tested compounds except the target analyte.
Table 1: Hypothetical Cross-Reactivity Data for an Anti-3-n-Boc-3-(4-cyanophenyl)propionic Acid Antibody
| Compound Tested | IC50 (nM) | % Cross-Reactivity |
| Target: Peptide with this compound | 15 | 100% |
| Peptide with 3-amino-3-(4-cyanophenyl)propanoic acid | 1,200 | 1.25% |
| L-Phenylalanine | > 100,000 | < 0.015% |
| L-Tyrosine | > 100,000 | < 0.015% |
| Boc-Glycine | 55,000 | 0.027% |
| 4-Cyanobenzoic Acid | 25,000 | 0.06% |
| Unrelated Peptide | > 100,000 | < 0.015% |
Part 4: A Broader Perspective - Comparison with Alternatives
While a well-validated polyclonal or monoclonal antibody can be a powerful tool, it is crucial for researchers to be aware of alternative technologies, especially in the context of small molecule detection.
Comparing Antibody Formats
-
Polyclonal Antibodies: A heterogeneous mixture of antibodies that recognize different epitopes on the antigen. They are often robust and yield a strong signal but can suffer from batch-to-batch variability.
-
Monoclonal Antibodies: A homogeneous population of a single antibody that recognizes one specific epitope.[1] They offer high specificity and excellent reproducibility but may be more sensitive to small changes in the epitope's structure.[1]
Comparing with Non-Antibody Technologies
The limitations of antibodies—such as batch variability and the need for animal immunization—have driven the development of synthetic alternatives.[9][10]
Table 2: Comparison of Small Molecule Detection Technologies
| Technology | Principle | Advantages | Disadvantages |
| Antibodies (Immunoassays) | Biological recognition using proteins generated by an animal's immune system. | High affinity and specificity are achievable; well-established protocols and reagents.[1] | Batch-to-batch variability (polyclonal); production requires animals; can be sensitive to temperature/pH.[10] |
| Molecularly Imprinted Polymers (MIPs) | Synthetic polymers are created with cavities that are complementary in shape and functionality to the target molecule.[11] | Highly robust and stable to pH/temperature; reusable; cost-effective production; particularly good for small molecules.[11] | Can have lower affinity than antibodies; development can be complex; potential for template bleeding. |
| Aptamers | Short, single-stranded DNA or RNA molecules that fold into specific 3D structures to bind targets.[10] | Synthetically produced (high purity, no batch variation); can be modified easily; stable.[10] | Can be susceptible to nucleases; may have lower affinity than the best antibodies. |
| Scaffold Proteins (e.g., Affimers, DARPins) | Small, stable protein scaffolds are engineered to have novel binding surfaces.[9][12] | Small size allows better tissue penetration; high stability; produced recombinantly (no animals).[9][12] | Newer technology with fewer commercially available reagents; may require more optimization. |
Conclusion and Recommendations
The development of specific antibodies against novel haptens like this compound is a meticulous but achievable process. Success hinges on a rational immunogen design, the development of a sensitive competitive immunoassay, and, most critically, a comprehensive and rigorous cross-reactivity assessment. The data derived from these studies is the ultimate measure of an antibody's fitness for purpose.
For researchers in this field, we recommend the following:
-
Validate Rigorously: Do not shortcut the cross-reactivity profiling. Test against all plausible related compounds to build a complete specificity profile.
-
Consider Monoclonals for Long-Term Use: If the assay is intended for long-term or regulated use, the initial investment in developing a monoclonal antibody will pay dividends in reproducibility.
-
Explore Alternatives: For applications requiring high stability or where small molecule detection proves difficult with antibodies, exploring technologies like MIPs or aptamers could provide a viable path forward.[10][11]
By following the principles and protocols outlined in this guide, researchers can confidently develop and validate the necessary tools for their specific research and development needs.
References
-
Schummer, C., et al. (2004). Comparison of nitrotyrosine antibodies and development of immunoassays for the detection of nitrated proteins. Analyst, 129(8), 751-758. [Link]
-
Ci-Ling Pan, et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1318-1321. [Link]
-
Creative Diagnostics. (2021). Competitive ELISA. [Link]
-
Inoue, H., et al. (2002). Determination of nitrotyrosine and related compounds in biological specimens by competitive enzyme immunoassay. Free Radical Research, 36(8), 845-853. [Link]
-
PubMed. (2004). Comparison of nitrotyrosine antibodies and development of immunoassays for the detection of nitrated proteins. [Link]
-
ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
-
Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
-
ResearchGate. (2020). Progress in immunoassays for nitrofurans detection. [Link]
-
ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]
-
EPA. (1996). Immunoassay, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]
-
Tiede, C., et al. (2017). Alternative reagents to antibodies in imaging applications. Journal of Histochemistry & Cytochemistry, 65(9), 521-534. [Link]
-
PubMed. (2015). Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). [Link]
-
LubioScience. (2022). Synthetic immune reagents as alternatives to antibodies. [Link]
-
Pivotal Scientific. (2021). Synthetic immune reagents as alternatives to antibodies raised in animals. [Link]
-
Tessier, P. M. (2021). Improving antibody drug development using bionanotechnology. Current Opinion in Biotechnology, 74, 137-145. [Link]
-
Averick, S. E., et al. (2012). Emerging Synthetic Techniques for Protein-Polymer Conjugations. Polymers, 4(1), 1-23. [Link]
-
DiVA. (2024). Replacing Antibodies in Future Medical Applications. [Link]
-
Focken, T., et al. (2017). Engineering Antibody Reactivity for Efficient Derivatization to Generate NaV1.7 Inhibitory GpTx-1 Peptide-Antibody Conjugates. ACS Chemical Biology, 12(9), 2372-2381. [Link]
-
MDPI. (2024). Immunoconjugates as an Efficient Platform for Drug Delivery: A Resurgence of Natural Products in Targeted Antitumor Therapy. [Link]
-
JoVE. (2022). Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. [Link]
-
PubMed Central. (2020). Molecular Interaction Characterization Strategies for the Development of New Biotherapeutic Antibody Modalities. [Link]
-
ResearchGate. (2021). Functional in vitro assessment of modified antibodies: Impact of label on protein properties. [Link]
-
ApconiX. (2023). 4th Quarter 2022 News Bulletin. [Link]
-
BOC Sciences. (2025). ADC Development Challenges and Future Directions. [Link]
-
PubMed Central. (2025). Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury. [Link]
Sources
- 1. Comparison of nitrotyrosine antibodies and development of immunoassays for the detection of nitrated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Nitrotyrosine antibody (ab42789) | Abcam [abcam.com]
- 3. Comparison of nitrotyrosine antibodies and development of immunoassays for the detection of nitrated proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Peptides for Raising Antibodies | AltaBioscience [altabioscience.com]
- 6. caymanchem.com [caymanchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. epa.gov [epa.gov]
- 9. Alternative reagents to antibodies in imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic immune reagents as alternatives to antibodies [lubio.ch]
- 11. Synthetic immune reagents as alternatives to antibodies raised in animals - Pivotal Scientific [pivotalscientific.com]
- 12. diva-portal.org [diva-portal.org]
Safety Operating Guide
Personal protective equipment for handling 3-n-Boc-3-(4-cyanophenyl)propionic acid
Hazard Profiling & Risk Assessment (SAR Analysis)
As specific toxicological data for 3-n-Boc-3-(4-cyanophenyl)propionic acid is often limited in public repositories, we apply a Structure-Activity Relationship (SAR) analysis to establish a conservative safety baseline. This compound integrates three distinct functional moieties, each contributing to the aggregate risk profile.[1]
| Functional Moiety | Associated Hazard Class (GHS) | Physiological Mechanism |
| Aromatic Nitrile (-CN) | Acute Toxicity (Cat 3/4) | While aromatic nitriles are generally more stable than aliphatic analogs, metabolic oxidation can release cyanide ions ( |
| Carboxylic Acid (-COOH) | Skin/Eye Irritant (Cat 2) | Proton donor capability leads to tissue irritation and potential corneal damage upon direct contact. |
| Boc-Amine | Sensitizer / Irritant | The tert-butyloxycarbonyl group increases lipophilicity, potentially enhancing dermal absorption of the toxic nitrile moiety. |
Core Safety Directive: Due to the presence of the cyanophenyl group, treat this substance as a potent toxicant. Do not rely solely on its classification as an "irritant."
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection standards required for handling this compound in a research setting.
| Protection Zone | Equipment Standard | Operational Logic (The "Why") |
| Respiratory | Fume Hood (Face Velocity: 0.5 m/s) | Primary Barrier. The compound is a solid powder; electrostatic forces can aerosolize particles during weighing. Inhalation is the fastest route for systemic nitrile toxicity. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Goggles provide a seal against airborne dust and accidental splashes during solvation. |
| Dermal (Hands) | Double Nitrile Gloving (Outer: 5 mil; Inner: 4 mil) | Permeation Defense. Nitriles can permeate standard latex. Double gloving creates a sacrificial outer layer. Inspect for tears immediately after contact with solvents (DCM/DMF). |
| Dermal (Body) | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Standard coats leave wrists exposed. Tyvek sleeves cover the gap between the glove cuff and lab coat, preventing powder accumulation on the skin. |
Operational Workflow: Step-by-Step Protocol
This protocol is designed to isolate the user from the compound during the most critical phase: Transfer and Solvation .
Phase A: Engineering Control Verification
-
Airflow Check: Verify fume hood flow monitor reads between 80–100 fpm (0.4–0.5 m/s).
-
Static Mitigation: Place an ionizing fan or antistatic gun inside the hood. Boc-protected amino acids are prone to static charge, causing "fly-away" powder that contaminates the workspace.
Phase B: Weighing & Transfer (The "Closed Loop" Method)
Goal: Eliminate open-air exposure.
-
Tare Setup: Place the receiving vessel (Round Bottom Flask) inside a secondary container (beaker) in the hood.
-
Transfer: Use a disposable antistatic spatula. Do not tap the spatula on the flask rim to dislodge powder; this creates dust clouds.
-
Gravimetric Check: If using an analytical balance outside the hood is unavoidable:
-
Seal the source container inside the hood.
-
Transfer a small aliquot to a tared, screw-top vial.
-
Seal the vial, wipe the exterior with a damp Kimwipe (neutralize dust), then move to the balance.
-
Phase C: Solvation & Reaction
-
Solvent Addition: Add solvent (typically DCM, DMF, or DMSO) slowly down the side of the flask.
-
Pressure Warning: If deprotecting the Boc group (e.g., using TFA/HCl), be aware that Isobutylene gas and CO₂ will be generated rapidly.
-
Action: Ensure the reaction vessel is vented (e.g., via a needle to an oil bubbler) to prevent over-pressurization and vessel rupture.
-
Visualization: Safety Workflow
The following diagram illustrates the critical decision nodes and safety checkpoints for handling this compound.
Caption: Operational logic flow emphasizing critical venting steps during Boc-deprotection to prevent pressurization hazards.
Emergency Response & Waste Disposal
Emergency Procedures
-
Skin Contact: Immediately wash with soap and water for 15 minutes.[2] Do not use organic solvents (ethanol/acetone) to wash skin; they increase permeability.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, emergency responders must consider potential cyanide toxicity protocols (oxygen administration).
-
Spill Cleanup:
Disposal Protocols (Environmental Compliance)
Strict segregation is required to prevent the formation of Hydrogen Cyanide (HCN) gas.[5]
| Waste Stream | Instructions | Incompatible With |
| Solid Waste | Label as "Toxic Solid - Nitrile Containing." Double bag in clear polyethylene. | Oxidizers, Strong Acids. |
| Liquid Waste | Collect in "Non-Halogenated Organic" (if in DMF/DMSO). | Do NOT mix with Acid Waste. Acidic conditions can hydrolyze the nitrile to carboxylic acid + ammonium, or under specific conditions, release HCN. |
| Container | Triple rinse with solvent; dispose of rinsate as hazardous waste.[4] Deface label before discarding glass. | N/A |
References
-
National Institutes of Health (NIH). Nitrile reduction in the presence of Boc-protected amino groups. PubMed. Available at: [Link]
-
Division of Research Safety, University of Illinois. Cyanides and Nitriles: Safe Handling and Disposal. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates (Boc). Available at: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
